molecular formula C10H16O B105290 1-Adamantanol CAS No. 768-95-6

1-Adamantanol

Cat. No.: B105290
CAS No.: 768-95-6
M. Wt: 152.23 g/mol
InChI Key: VLLNJDMHDJRNFK-UHFFFAOYSA-N
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Description

structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

adamantan-1-ol
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InChI

InChI=1S/C10H16O/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,11H,1-6H2
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InChI Key

VLLNJDMHDJRNFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
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DSSTOX Substance ID

DTXSID10227620
Record name 1-Adamantanol
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Molecular Weight

152.23 g/mol
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CAS No.

768-95-6
Record name 1-Adamantanol
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Record name 1-Adamantanol
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Record name Tricyclo[3.3.1.13,7]decan-1-ol
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Foundational & Exploratory

Synthesis of 1-Adamantanol from Adamantane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 1-Adamantanol, a key intermediate in the synthesis of various pharmaceuticals and advanced materials, from adamantane (B196018). The document details direct oxidation methods and a two-step bromination-hydrolysis route, presenting quantitative data, experimental protocols, and visual diagrams of the reaction pathways.

Core Synthesis Pathways

The synthesis of this compound from adamantane can be broadly categorized into two main approaches: direct oxidation of the adamantane core and a two-step sequence involving the formation of a 1-haloadamantane intermediate followed by hydrolysis. The choice of pathway often depends on the desired scale, purity requirements, and available reagents and equipment.

Pathway 1: Direct Oxidation of Adamantane

Direct functionalization of the tertiary C-H bonds of adamantane offers a more atom-economical route to this compound. Several methods have been developed to achieve this selective oxidation.

One of the most effective methods for the direct hydroxylation of adamantane is through "dry ozonation" on silica (B1680970) gel.[1] This procedure involves adsorbing adamantane onto silica gel and then treating it with ozone at low temperatures. This method demonstrates high selectivity for the tertiary position, yielding this compound in good yields. Other direct oxidation methods involve the use of various oxidizing agents in the presence of catalysts. For instance, oxidation of adamantane in concentrated sulfuric acid can produce this compound, although this can be followed by dehydration and rearrangement to form other products.[2] Biocatalytic approaches using microorganisms or isolated enzymes, such as cytochrome P450 monooxygenases, have also been explored for the regioselective hydroxylation of adamantane to this compound.[3]

Pathway 2: Bromination of Adamantane followed by Hydrolysis

A common and reliable laboratory-scale synthesis of this compound involves a two-step process: the bromination of adamantane to yield 1-bromoadamantane (B121549), followed by its hydrolysis.

The bromination of adamantane can be readily achieved by reacting it with elemental bromine.[4] This reaction proceeds selectively at the tertiary bridgehead positions. The use of a Lewis acid catalyst can accelerate the reaction.[4] Alternative brominating agents, such as 1,3-dibromo-5,5-dimethylhydantoin, have also been employed to avoid the use of liquid bromine.

The subsequent hydrolysis of 1-bromoadamantane to this compound can be accomplished under various conditions. Simple hydrolysis in an aqueous acetone (B3395972) solution readily yields the desired alcohol. Other methods include treatment with silver nitrate (B79036) or hydrochloric acid.

Quantitative Data Summary

The following table summarizes quantitative data for various synthetic methods for this compound from adamantane, providing a comparative overview of their efficiencies.

PathwayMethodReagentsSolventTemperatureTimeYield (%)Reference
Direct Oxidation Dry Ozonation on Silica GelAdamantane, Ozone, Silica GelPentane (B18724) (for loading)-78 °C to RT~5 h81-841
Bromination-Hydrolysis Bromination with Br2Adamantane, BromineExcess BromineRefluxVariesHigh4
Bromination-Hydrolysis Bromination with DBDMHAdamantane, 1,3-dibromo-5,5-dimethylhydantoinTrichloromethane65-70 °C24-36 h895
Bromination-Hydrolysis Hydrolysis of 1-Bromoadamantane1-BromoadamantaneAqueous AcetoneNot specified-Readily4

Experimental Protocols

Detailed Methodology for Dry Ozonation on Silica Gel

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

Procedure:

  • A solution of adamantane in pentane is prepared and added to the silica gel in a 2-L round-bottomed flask.

  • The pentane is removed by rotary evaporation at room temperature under reduced pressure, and the dry silica gel with adsorbed adamantane is rotated for an additional 2 hours.

  • The adamantane-silica gel mixture is transferred to an ozonation vessel and cooled to -78 °C in a dry ice/2-propanol bath.

  • A stream of oxygen is passed through the vessel for 2 hours, during which the internal temperature reaches -60 to -65 °C.

  • The ozone generator is activated, and an ozone-oxygen mixture is passed through the vessel for approximately 2 hours, causing the silica gel to turn dark blue.

  • The cooling bath is removed, and the vessel is allowed to warm to room temperature over a 3-hour period.

  • The silica gel is transferred to a chromatography column, and the organic material is eluted with ethyl acetate.

  • The solvent is evaporated to afford crude this compound.

  • The crude product is recrystallized from a 1:1 (v/v) mixture of dichloromethane and hexane to yield pure this compound. The total yield of this compound is 5.4–5.6 g (81–84%).

Detailed Methodology for Bromination of Adamantane with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

This protocol is based on a patented method.

Materials:

  • Adamantane

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Trichloromethane

  • Methanol (B129727)

Procedure:

  • Adamantane is dissolved in trichloromethane.

  • DBDMH is added to the solution. The molar ratio of adamantane to DBDMH can be varied.

  • The reaction mixture is heated to 65-70 °C and stirred for 24-36 hours.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is recrystallized from methanol to give 1-bromoadamantane as off-white crystals in 89% yield.

Detailed Methodology for Hydrolysis of 1-Bromoadamantane

This is a general procedure for the hydrolysis of 1-bromoadamantane.

Materials:

  • 1-Bromoadamantane

  • Acetone

  • Water

Procedure:

  • 1-Bromoadamantane is dissolved in a mixture of acetone and water.

  • The solution is stirred, and the progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion of the reaction, the acetone is removed under reduced pressure.

  • The aqueous residue is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is evaporated to yield this compound.

  • The crude product can be purified by recrystallization or sublimation.

Visualizing the Synthesis Pathways

The following diagrams illustrate the two primary synthesis pathways for this compound from adamantane.

Direct_Oxidation_Pathway cluster_reagents Oxidizing Agents Adamantane Adamantane Adamantanol This compound Adamantane->Adamantanol [O] reagents Ozone/Silica Gel or Catalyst/Oxidant

Caption: Direct Oxidation Pathway to this compound.

Bromination_Hydrolysis_Pathway Adamantane Adamantane Bromoadamantane 1-Bromoadamantane Adamantane->Bromoadamantane Bromination (e.g., Br₂, DBDMH) Adamantanol This compound Bromoadamantane->Adamantanol Hydrolysis (e.g., H₂O/Acetone)

Caption: Two-Step Bromination-Hydrolysis Pathway.

References

The Discovery and History of 1-Adamantanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Adamantanol, a hydroxylated derivative of adamantane (B196018), holds a significant place in the history of cage compounds and medicinal chemistry. Its unique, rigid, tricyclic structure has made it a valuable building block in the synthesis of a wide range of derivatives, most notably pharmaceuticals with significant impact on public health. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of this compound, tailored for researchers, scientists, and drug development professionals.

The Dawn of Adamantane Chemistry

The story of this compound is intrinsically linked to its parent hydrocarbon, adamantane. The existence of adamantane (C₁₀H₁₆), named for its structural similarity to diamond (from the Greek "adamas" meaning unconquerable), was first suggested in 1924. However, it was not until 1933 that it was first isolated from petroleum by the Czech chemists S. Landa and V. Machacek.[1] The first successful, albeit low-yield, synthesis of adamantane was achieved by Vladimir Prelog and Rativoj Seiwerth in 1941.[1][2][3] A more practical and efficient synthesis was later developed by Paul von Ragué Schleyer in 1957, which involved a Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene.[1] This breakthrough made adamantane and its derivatives readily accessible for further research.

The First Synthesis of this compound

With adamantane becoming more available, attention turned to the functionalization of its cage structure. The first synthesis of this compound was reported in 1959 by Stetter, Schwarz, and Hirschhorn . Their method involved the hydrolysis of 1-bromoadamantane (B121549), which was prepared by the direct bromination of adamantane. This seminal work opened the door to the vast field of adamantane derivative chemistry.

Key Synthetic Methodologies

Several methods have been developed for the synthesis of this compound. The following sections detail the most significant historical and modern experimental protocols.

From Adamantane via Bromination and Hydrolysis

This is the classical and historically significant route to this compound.

Experimental Protocol (Conceptual, based on early literature):

  • Step 1: Bromination of Adamantane. Adamantane is dissolved in a suitable solvent (e.g., carbon tetrachloride) and treated with elemental bromine, often in the presence of a Lewis acid catalyst. The reaction mixture is typically refluxed until the reaction is complete. The product, 1-bromoadamantane, is then isolated by removal of the solvent and purification, often by recrystallization.

  • Step 2: Hydrolysis of 1-Bromoadamantane. The purified 1-bromoadamantane is then subjected to hydrolysis. This can be achieved by heating with aqueous silver nitrate (B79036) or aqueous mineral acids (e.g., hydrochloric acid). The resulting this compound is then extracted and purified. A patent describes a high-yield process where the hydrolysis of 1-bromoadamantane is carried out at 100-150°C, achieving a purity of ≥99.5% and a yield of over 95%.

Direct Oxidation of Adamantane

Direct oxidation of the adamantane cage offers a more direct route to this compound.

This method provides a high-yield synthesis of this compound. A detailed procedure is available in Organic Syntheses.

Experimental Protocol (from Organic Syntheses):

  • Materials: Adamantane, pentane (B18724), silica (B1680970) gel, ozone-oxygen mixture, dichloromethane, hexane, ethyl acetate.

  • Procedure:

    • A solution of 6 g (0.044 mole) of adamantane in 100 ml of pentane is mixed with 500 g of silica gel in a 2-liter round-bottomed flask.

    • The pentane is removed by rotary evaporation at room temperature under reduced pressure, and the dry silica gel with adsorbed adamantane is rotated for an additional 2 hours.

    • The adamantane-silica gel dispersion is transferred to an ozonation vessel and cooled to -78°C in a dry ice/2-propanol bath.

    • An oxygen flow is passed through the vessel for 2 hours until the internal temperature reaches -60 to -65°C.

    • An ozone-oxygen mixture is then passed through the vessel for approximately 2 hours, causing the silica gel to turn dark blue.

    • The cooling bath is removed, and the vessel is allowed to warm to room temperature over 3 hours.

    • The silica gel is transferred to a chromatography column, and the organic material is eluted with 3 liters of ethyl acetate.

    • Evaporation of the solvent yields crude this compound (6.1-6.4 g).

    • The crude product is dissolved in a 1:1 (v/v) mixture of dichloromethane-hexane, filtered, concentrated, and cooled to -20°C to afford fine, white needles of this compound.

  • Yield: 5.4-5.6 g (81-84%).

Another method for the direct oxidation of adamantane involves the use of peroxyacetic acid.

Koch-Haaf Carboxylation and Subsequent Conversion

The Koch-Haaf reaction provides a route to 1-adamantanecarboxylic acid, which can then be converted to this compound.

Experimental Protocol (Conceptual):

  • Step 1: Koch-Haaf Reaction. Adamantane is treated with formic acid and a strong acid like sulfuric acid, or with carbon monoxide in the presence of a superacid, to produce 1-adamantanecarboxylic acid.

  • Step 2: Reduction to this compound. The resulting carboxylic acid can be reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic methods of this compound and its physical properties.

Synthesis Method Starting Material Reagents Yield (%) Reference
Bromination and HydrolysisAdamantane1. Br₂, Lewis Acid; 2. H₂O/AgNO₃ or H⁺>95 (hydrolysis step)
Ozonation on Silica GelAdamantaneO₃, SiO₂81-84
OxidationAdamantanePeroxyacetic acid-
Physical Property Value Reference
Molecular FormulaC₁₀H₁₆O
Molecular Weight152.23 g/mol
Melting Point280-282 °C (sealed capillary)
AppearanceWhite crystalline powder
SolubilitySoluble in organic solvents, insoluble in water

Biological Significance and Signaling Pathways

The development of adamantane derivatives has had a profound impact on medicine. This compound itself is a key intermediate in the synthesis of several important drugs, including amantadine (B194251) and memantine.

Amantadine and the M2 Proton Channel

Amantadine was one of the first antiviral drugs developed and is effective against the influenza A virus. Its mechanism of action involves the blockade of the M2 proton channel, a tetrameric protein in the viral envelope. This channel is essential for the uncoating of the virus within the host cell.

M2_Proton_Channel cluster_virus Influenza A Virus cluster_host Host Cell Endosome (Low pH) Viral RNA Viral RNA Replication Replication Viral RNA->Replication M2 Channel (Open) M2 Channel (Open) Uncoating Uncoating M2 Channel (Open)->Uncoating Enables M2 Channel (Blocked) M2 Channel (Blocked) H+ H⁺ H+->M2 Channel (Open) Influx Uncoating->Viral RNA Releases Amantadine Amantadine Amantadine->M2 Channel (Blocked) Blocks

Mechanism of Amantadine Action on the M2 Proton Channel.
Memantine and the NMDA Receptor

Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease. It works by blocking the NMDA receptor ion channel, thereby preventing excessive glutamatergic stimulation, which can lead to excitotoxicity and neuronal damage.

NMDA_Receptor cluster_synapse Synapse cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor Binds Ca2+ Ca²⁺ NMDA Receptor->Ca2+ Opens channel for Excitotoxicity Excitotoxicity Ca2+->Excitotoxicity Excess influx leads to Neuronal Damage Neuronal Damage Excitotoxicity->Neuronal Damage Memantine Memantine Memantine->NMDA Receptor Blocks channel

Mechanism of Memantine as an NMDA Receptor Antagonist.

Conclusion

The discovery and synthesis of this compound marked a pivotal moment in the exploration of polycyclic compounds. From its origins in the functionalization of the adamantane cage to its crucial role as a precursor for life-changing pharmaceuticals, this compound continues to be a molecule of significant interest to the scientific community. The synthetic methodologies detailed in this guide provide a foundation for researchers to build upon, fostering further innovation in the fields of organic synthesis and drug development.

References

1-Adamantanol Derivatives and their Functionalization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-adamantanol, a key building block in medicinal chemistry and materials science. Its unique, rigid, and lipophilic tricyclic structure offers a versatile scaffold for the development of novel therapeutic agents and functional materials. This document delves into the core aspects of this compound functionalization, explores the biological activities of its derivatives, and provides detailed experimental protocols for key synthetic transformations.

Introduction to this compound

The adamantane (B196018) cage, a perfectly symmetrical and strain-free diamondoid hydrocarbon, serves as the foundation for this compound and its derivatives. This unique structure imparts desirable physicochemical properties to molecules, such as high lipophilicity, thermal stability, and metabolic resistance, making it a privileged scaffold in drug discovery.[1][2]

Physicochemical Properties of the Adamantane Core

The adamantane moiety is characterized by its rigid, three-dimensional structure, which allows for the precise spatial orientation of functional groups.[2] This rigidity can enhance binding affinity to biological targets by reducing the entropic penalty upon binding. Its lipophilic nature facilitates passage across biological membranes, a crucial factor for drug efficacy.[1]

This compound as a Versatile Precursor

This compound serves as a readily available and versatile starting material for a wide array of adamantane derivatives.[3] The hydroxyl group at the bridgehead position provides a reactive handle for various functionalization reactions, enabling the synthesis of esters, ethers, and other derivatives with diverse biological activities.

Functionalization of the this compound Core

The strategic modification of the this compound core is central to the development of new bioactive molecules. Key functionalization strategies include esterification, etherification, and direct C-H activation of the adamantane cage.

Esterification

Esterification is a fundamental transformation for modifying the properties of this compound, often leading to derivatives with improved pharmacokinetic profiles.

The Fischer esterification, a classic acid-catalyzed reaction between an alcohol and a carboxylic acid, is a reliable method for synthesizing adamantyl esters. High yields can often be achieved using a carboxylic acid anhydride (B1165640) variant of this reaction.

Etherification

The synthesis of adamantyl ethers introduces a stable linkage that can be exploited to connect the adamantane scaffold to other pharmacophores. Intermolecular dehydration of this compound with various alcohols in the presence of copper-containing catalysts provides an efficient route to 1-adamantyl alkyl ethers.

C-H Activation

Direct C-H functionalization of the adamantane framework represents a powerful and atom-economical approach to introduce a wide range of substituents, bypassing the need for pre-functionalized starting materials. Photocatalytic methods, in particular, have emerged as a mild and selective way to activate the strong C-H bonds of adamantane.

Bioactive this compound Derivatives

The unique structural features of the adamantane cage have been leveraged to develop a multitude of bioactive compounds with diverse therapeutic applications.

Antiviral Derivatives

Adamantane derivatives have a long history in antiviral drug discovery, with amantadine (B194251) and rimantadine (B1662185) being notable examples of influenza A M2 proton channel inhibitors. More recently, the adamantane scaffold has been explored for its potential against other viruses, including SARS-CoV-2.

Amantadine and its derivatives physically block the M2 proton channel of the influenza A virus, a crucial step in the viral replication cycle. This blockage prevents the influx of protons into the virion, thereby inhibiting the uncoating process.

Recent studies have demonstrated the in vitro activity of adamantane derivatives against SARS-CoV-2, suggesting that this scaffold could be a valuable starting point for the development of novel COVID-19 therapeutics.

Neuroprotective Derivatives

The adamantane moiety is a key feature in several neuroprotective drugs, most notably memantine (B1676192), an NMDA receptor antagonist used in the treatment of Alzheimer's disease.

Memantine acts as an uncompetitive, open-channel blocker of the N-methyl-D-aspartate (NMDA) receptor. By preferentially blocking the channel during periods of excessive stimulation, memantine helps to mitigate the excitotoxicity associated with neurodegenerative disorders.

Anticancer Derivatives

The lipophilic nature of the adamantane core has been exploited in the design of anticancer agents. Adamantyl isothiourea derivatives, for instance, have shown promising cytotoxic activity against various cancer cell lines.

Certain adamantane-based compounds have been found to inhibit the Toll-like receptor 4 (TLR4) signaling pathway. This pathway is implicated in inflammatory processes that can contribute to cancer development and progression.

Quantitative Bioactivity Data

The following tables summarize key quantitative data for various this compound derivatives, providing a basis for comparison and further research.

Table of Antiviral Activity (IC₅₀ Values)
DerivativeVirusCell LineIC₅₀ (µM)Reference
AmantadineSARS-CoV-2Vero E6120-413
RimantadineSARS-CoV-2Vero E630-121
TromantadineSARS-CoV-2Vero E660-100
AmantadineInfluenza A (H1N1)MDCKStrain-dependent
RimantadineInfluenza A (H1N1)MDCKStrain-dependent
3F4 (Aminoadamantane derivative)SARS-CoV-2Vero CCL-810.32
3F5 (Aminoadamantane derivative)SARS-CoV-2Vero CCL-810.44
3E10 (Aminoadamantane derivative)SARS-CoV-2Vero CCL-811.28
Table of Neuroprotective Activity (IC₅₀/EC₅₀ Values)
DerivativeTargetAssayIC₅₀/EC₅₀ (µM)Reference
MemantineNMDA ReceptorWhole-cell recording~1
MemantineNMDA Receptor (GluN1/GluN2B)Electrophysiology0.29
AmantadineNMDA Receptor (GluN1/GluN2B)Electrophysiology21.8
5-Hydroxyadamantan-2-one-Brain ischemia modelNeuroprotective effects observed
Myrtenal–adamantane conjugate (MAC-198)AcetylcholinesteraseIn vivo (rat cortex)48.7% inhibition
Table of Anticancer Activity (IC₅₀ Values)
DerivativeCell LineIC₅₀ (µM)Reference
Adamantyl Isothiourea Derivative 5Hep-G2 (Hepatocellular Carcinoma)7.70
Adamantyl Isothiourea Derivative 6Hep-G2 (Hepatocellular Carcinoma)3.86
Adamantane-1-carbohydrazide derivative 13aA549 (Lung Cancer)1.55
Table of Reaction Yields for Functionalization
ReactionSubstrateReagentsProductYield (%)Reference
OzonationAdamantaneO₃, Silica gelThis compound81-84
EsterificationThis compoundAcetic anhydride, H₂SO₄1-Adamantyl acetateHigh
EtherificationThis compoundn-Octanol, CuBr₂1-Adamantyloctyl ether73
HydroxylationThis compoundO₃, Silica gel1,3-Adamantanediol43

Signaling Pathways and Mechanisms of Action

Visualizing the molecular interactions and signaling cascades that underpin the bioactivity of this compound derivatives is crucial for rational drug design.

Inhibition of Influenza A M2 Proton Channel

M2_Inhibition cluster_virus Influenza A Virion cluster_endosome Host Cell Endosome Viral RNA Viral RNA M2_channel M2 Proton Channel M2_channel->Viral RNA Proton influx triggers uncoating H_ion H+ H_ion->M2_channel Enters channel Amantadine Amantadine Amantadine->M2_channel Blocks channel

Caption: Mechanism of amantadine inhibition of the influenza A M2 proton channel.

Antagonism of the NMDA Receptor

NMDA_Antagonism Glutamate Glutamate NMDA_Receptor NMDA Receptor Channel Glutamate->NMDA_Receptor Binds and opens channel Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_ion->Excitotoxicity Excessive influx leads to Memantine Memantine Memantine->NMDA_Receptor Blocks open channel TLR4_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Promotes Adamantane_Derivative Adamantyl Isothiourea Adamantane_Derivative->TLR4 Inhibits

References

The Adamantane Scaffold: A Technical Guide to the Putative Mechanisms of Action of 1-Adamantanol in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the specific mechanism of action of 1-Adamantanol is limited in publicly available scientific literature. This guide provides an in-depth overview of the known biological activities of its close derivatives, which are widely studied and provide a strong basis for understanding the potential, yet unconfirmed, mechanisms of this compound. The experimental protocols and quantitative data presented herein are primarily derived from studies on these derivatives and should be adapted and validated for this compound.

Introduction

This compound, a tertiary alcohol of the rigid, tricyclic hydrocarbon adamantane (B196018), serves as a crucial chemical scaffold in drug discovery. Its unique lipophilic and cage-like structure facilitates blood-brain barrier penetration and provides a stable framework for the design of therapeutic agents. While this compound itself is not a widely used therapeutic, its derivatives, such as amantadine (B194251) and memantine, have well-established roles in treating viral infections and neurological disorders. This technical guide consolidates the current understanding of how the adamantane scaffold, exemplified by this compound's derivatives, interacts with biological systems.

Putative Mechanisms of Action

The biological effects of adamantane derivatives are primarily attributed to their ability to modulate the function of ion channels and receptors.

Ion Channel Modulation: Influenza A M2 Proton Channel

The antiviral activity of amantadine, a primary amine derivative of adamantane, against influenza A virus is the most well-characterized mechanism associated with the adamantane scaffold. It is hypothesized that this compound's core structure could contribute to similar, albeit likely weaker, interactions.

  • Mechanism: Amantadine blocks the ion channel activity of the M2 protein of the influenza A virus. This channel is essential for the influx of protons into the virion, which is a critical step for viral uncoating and the release of the viral ribonucleoprotein (vRNP) into the cytoplasm of the host cell. By obstructing this channel, amantadine inhibits viral replication at an early stage.

M2_Inhibition cluster_endosome Endosome (Acidic pH) cluster_cytoplasm Host Cell Cytoplasm Virion Influenza A Virion M2_Channel M2 Proton Channel vRNP Viral RNP M2_Channel->vRNP Acidification & vRNP Release Protons Protons->M2_Channel H+ influx Replication Viral Replication vRNP->Replication Initiates 1_Adamantanol_Derivative Amantadine (Adamantane Derivative) 1_Adamantanol_Derivative->M2_Channel Blocks

Caption: Inhibition of Influenza A M2 Proton Channel by an Adamantane Derivative.

Receptor Modulation: NMDA Receptor Antagonism

Memantine, another prominent adamantane derivative, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This action is believed to be central to its neuroprotective effects. The adamantane structure is critical for its interaction with the receptor's ion channel.

  • Mechanism: Under conditions of excessive glutamatergic stimulation, as seen in neurodegenerative diseases, NMDA receptors are overactivated, leading to excitotoxicity and neuronal cell death. Memantine, with its adamantane moiety, binds within the ion channel of the NMDA receptor when it is open, blocking the influx of Ca2+ ions. This blockade is voltage-dependent and has fast kinetics, meaning it does not interfere with the normal physiological function of the receptor but prevents its pathological overactivation.

NMDA_Antagonism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Ion Channel Glutamate->NMDA_Receptor Binds Ca_Influx NMDA_Receptor:pore->Ca_Influx Ca2+ Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to 1_Adamantanol_Derivative Memantine (Adamantane Derivative) 1_Adamantanol_Derivative->NMDA_Receptor:pore Blocks

Caption: Uncompetitive Antagonism of the NMDA Receptor by an Adamantane Derivative.

Quantitative Data for Adamantane Derivatives

The following table summarizes key quantitative data for well-studied adamantane derivatives. This data provides a benchmark for the potential activity of this compound.

CompoundTargetAssay TypeValueReference
AmantadineInfluenza A M2 ChannelPlaque reduction assayIC50: ~0.4 µg/mL[1]
MemantineNMDA Receptor[3H]MK-801 bindingKi: 0.54 ± 0.23 µM[2]
AmantadineNMDA Receptor[3H]MK-801 bindingKi: 10.50 ± 6.10 µM[2]
MemantineNMDA ReceptorPatch-clampIC50: 2.3 ± 0.3 µM[3]
AmantadineSigma-1 Receptor--INVALID-LINK---pentazocine bindingKi: 20.25 ± 16.48 µM[4]
MemantineSigma-1 Receptor--INVALID-LINK---pentazocine bindingKi: 19.98 ± 3.08 µM

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of adamantane derivatives. These would require optimization for the specific investigation of this compound.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a standard method for determining the antiviral efficacy of a compound.

  • Objective: To determine the concentration of the test compound (e.g., this compound) that inhibits the formation of viral plaques by 50% (IC50).

  • Materials:

    • Madin-Darby Canine Kidney (MDCK) cells

    • Influenza A virus stock

    • Test compound (this compound)

    • Cell culture medium (e.g., DMEM)

    • Agarose (B213101) overlay medium

    • Crystal violet staining solution

  • Procedure:

    • Seed MDCK cells in 6-well plates and grow to confluency.

    • Prepare serial dilutions of the test compound in infection medium.

    • Infect the confluent cell monolayers with a known titer of influenza A virus for 1 hour.

    • Remove the virus inoculum and wash the cells.

    • Add the agarose overlay medium containing the different concentrations of the test compound.

    • Incubate the plates until viral plaques are visible.

    • Fix the cells and stain with crystal violet.

    • Count the number of plaques in each well and calculate the IC50 value.

Plaque_Assay_Workflow A Seed MDCK cells in 6-well plates B Infect with Influenza A virus A->B C Add agarose overlay with serial dilutions of this compound B->C D Incubate until plaques form C->D E Fix and stain with crystal violet D->E F Count plaques and calculate IC50 E->F

Caption: Workflow for a Plaque Reduction Assay.

NMDA Receptor Binding Assay ([3H]MK-801 Displacement)

This assay measures the affinity of a compound for the ion channel of the NMDA receptor.

  • Objective: To determine the inhibitory constant (Ki) of the test compound for the MK-801 binding site on the NMDA receptor.

  • Materials:

    • Rat cortical membranes (source of NMDA receptors)

    • [3H]MK-801 (radioligand)

    • Test compound (this compound)

    • Assay buffer (e.g., Tris-HCl)

    • Glass fiber filters

    • Scintillation cocktail

  • Procedure:

    • Prepare a reaction mixture containing rat cortical membranes, [3H]MK-801, and varying concentrations of the unlabeled test compound.

    • Incubate the mixture to allow for binding to reach equilibrium.

    • Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data to determine the IC50 value of the test compound, which is then used to calculate the Ki value.

Binding_Assay_Workflow A Incubate cortical membranes with [3H]MK-801 and this compound B Separate bound and free radioligand by rapid filtration A->B C Wash filters to remove non-specific binding B->C D Measure radioactivity with scintillation counting C->D E Calculate IC50 and Ki values D->E

Caption: Workflow for a Radioligand Binding Assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to a compound.

  • Objective: To characterize the effect of the test compound on the currents mediated by a specific ion channel (e.g., NMDA receptor).

  • Materials:

    • Cultured neurons or cells expressing the target receptor

    • Patch-clamp rig (amplifier, micromanipulator, microscope)

    • Glass micropipettes

    • Internal and external recording solutions

    • Test compound (this compound)

  • Procedure:

    • Prepare cultured cells expressing the ion channel of interest.

    • Form a high-resistance seal (giga-seal) between a glass micropipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Apply a voltage-clamp protocol to the cell.

    • Record the baseline ion channel currents in response to agonist application.

    • Perfuse the cell with the external solution containing the test compound.

    • Record the ion channel currents in the presence of the test compound and compare to the baseline to determine the effect (e.g., inhibition, potentiation).

Conclusion

While direct evidence for the mechanism of action of this compound is not abundant, the well-documented activities of its derivatives provide a strong foundation for future research. The adamantane scaffold is a privileged structure in medicinal chemistry, capable of interacting with a variety of biological targets, most notably ion channels. The experimental protocols and data presented in this guide offer a comprehensive starting point for researchers and drug development professionals to investigate the specific biological effects of this compound and to unlock the full potential of this versatile chemical entity. Further studies employing the methodologies outlined here are essential to fully elucidate the direct molecular mechanisms of this compound.

References

An In-depth Technical Guide to the Solubility of 1-Adamantanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Adamantanol in various organic solvents. Due to its rigid, cage-like structure, this compound exhibits unique physicochemical properties that are of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. Understanding its solubility is crucial for applications ranging from reaction optimization and purification to formulation development. This document summarizes the available qualitative solubility data, provides detailed experimental protocols for quantitative solubility determination, and includes a visual representation of a general experimental workflow.

Core Concepts of this compound Solubility

This compound (C₁₀H₁₆O) is a tertiary alcohol with a unique tricyclic aliphatic structure. Its solubility in organic solvents is primarily governed by the interplay between the nonpolar adamantane (B196018) cage and the polar hydroxyl group. The "like dissolves like" principle is a key determinant of its solubility profile. The bulky, nonpolar adamantane core favors interactions with nonpolar solvents, while the hydroxyl group can participate in hydrogen bonding with polar protic and aprotic solvents.

Data Presentation: Qualitative Solubility of this compound

While quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain, numerous sources provide qualitative descriptions of its solubility. The following table summarizes this information. It is important to note that terms like "soluble" and "sparingly soluble" are qualitative, and the actual solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent.

Solvent ClassificationSolventQualitative SolubilityCitation
Polar Protic MethanolSoluble[1][2][3][4]
EthanolSoluble[1]
Polar Aprotic AcetoneModerate Solubility
Dimethyl Sulfoxide (DMSO)Soluble (50 mg/mL, may require sonication)
Ethers Diethyl EtherSoluble
Tetrahydrofuran (THF)Soluble
Halogenated ChloroformModerate to Sparingly Soluble

Experimental Protocols for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following experimental methodologies can be employed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility, particularly when the solute is non-volatile. A detailed protocol, adapted from the study of the structurally similar 3-amino-1-adamantanol, is provided below.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (readable to at least 0.1 mg)

  • Sealed vials (e.g., screw-cap glass vials with PTFE liners)

  • Syringes and syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

  • Pre-weighed evaporation dishes or vials

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

    • Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient duration (e.g., 24-48 hours) to ensure that equilibrium solubility is achieved. Periodically check to confirm that excess solid remains.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, cease agitation and allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to permit the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 1-5 mL) of the supernatant using a pre-warmed syringe to prevent premature crystallization of the solute.

    • Promptly attach a syringe filter to the syringe and filter the solution directly into a pre-weighed, clean, and dry evaporation dish or vial.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish in a fume hood or a vacuum oven at a temperature sufficient to evaporate the solvent without causing sublimation or degradation of the this compound.

    • Continue the evaporation process until a constant weight of the dried solute is achieved.

  • Calculation of Solubility:

    • Measure the final mass of the evaporation dish containing the dry this compound.

    • The mass of the dissolved this compound is the final mass of the dish minus the initial mass of the empty dish.

    • The mass of the solvent in the filtered aliquot can be determined by the difference between the mass of the filtered solution and the mass of the dissolved solute.

    • Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100g ), grams per liter of solvent (g/L), or as a mole fraction.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining the concentration of a solute in a saturated solution, especially for compounds that are UV-active or can be easily derivatized.

Procedure:

  • Preparation of Saturated Solution and Sampling: Follow steps 1 and 2 as described in the Gravimetric Method.

  • Sample Preparation for Analysis:

    • Accurately dilute a known volume or mass of the filtered saturated solution with a suitable solvent (mobile phase is often a good choice) to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Develop a suitable HPLC method for the quantification of this compound. This will typically involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

    • As this compound lacks a strong chromophore, UV detection at a low wavelength (e.g., ~200-210 nm) or derivatization with a UV-active tag may be necessary. Alternatively, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be used.

    • Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system to generate a calibration curve (peak area vs. concentration).

    • Inject the diluted sample solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Using the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

UV-Vis Spectrophotometry Method

For a more rapid but potentially less specific analysis, UV-Vis spectrophotometry can be used if this compound exhibits sufficient absorbance at a specific wavelength or can be derivatized to produce a chromophoric product.

Procedure:

  • Preparation of Saturated Solution and Sampling: Follow steps 1 and 2 as described in the Gravimetric Method.

  • Sample Preparation for Analysis:

    • Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Spectrophotometric Analysis:

    • Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

    • Prepare a series of standard solutions of this compound of known concentrations and measure their absorbance at the λmax to create a calibration curve (absorbance vs. concentration) according to the Beer-Lambert law.

    • Measure the absorbance of the diluted sample solution at the same wavelength.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the diluted sample from the calibration curve.

    • Use the dilution factor to determine the solubility in the original saturated solution.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility using the isothermal saturation method.

Solubility_Workflow General Workflow for Solubility Determination A Preparation of Saturated Solution - Add excess this compound to solvent - Seal and place in thermostatic shaker B Equilibration - Agitate at constant temperature (e.g., 24-48h) A->B Start Equilibration C Settling - Cease agitation, allow solid to settle (e.g., 2h) B->C Equilibrium Reached D Sample Withdrawal & Filtration - Withdraw supernatant with pre-warmed syringe - Filter through 0.45 µm filter C->D Sample Collection E Analysis of Solute Concentration D->E F_grav Gravimetric Analysis - Evaporate solvent - Weigh dried solute E->F_grav Method 1 G_hplc HPLC Analysis - Dilute sample - Quantify using calibration curve E->G_hplc Method 2 H_uv UV-Vis Analysis - Dilute sample - Measure absorbance - Quantify using calibration curve E->H_uv Method 3 I Calculate Solubility (g/100g, g/L, mole fraction) F_grav->I G_hplc->I H_uv->I

Caption: General workflow for the determination of this compound solubility.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Stability and Phase Transitions of 1-Adamantanol

This technical guide provides a comprehensive overview of the thermal stability and phase transitions of this compound (also known as 1-hydroxyadamantane), a key intermediate in the synthesis of various pharmaceuticals and a valuable building block in materials science.[1] Its rigid, cage-like structure imparts significant thermal stability, making a thorough understanding of its thermal behavior crucial for its application in drug development and materials science.[1]

Thermal Properties of this compound

This compound is a white crystalline solid at room temperature.[1] It is characterized by its high thermal stability, which is a hallmark of the adamantane (B196018) scaffold.[1] The compound is known to undergo sublimation and exhibits a significant order-disorder phase transition before melting.

Table 1: Key Thermal Properties of this compound

PropertyValueNotes
Melting Point~247 °C (sublimes)The compound sublimes at atmospheric pressure, making a precise melting point determination challenging.[2]
Sublimation Temperature240 °C
Order-Disorder Phase Transition (Heating)359 K (86 °C)This is an endothermic process observed upon heating.
Order-Disorder Phase Transition (Cooling)342 K (69 °C)A hysteresis is observed, with the transition occurring at a lower temperature upon cooling.
Entropy of Transition (Heating)36 J K⁻¹ mol⁻¹
Entropy of Transition (Cooling)34 J K⁻¹ mol⁻¹

Phase Transitions of this compound

This compound exists in at least two distinct solid phases: a low-temperature ordered phase and a high-temperature disordered phase (a plastic crystal phase). The transition between these phases is a key characteristic of its thermal behavior.

  • Low-Temperature Phase (Ordered Crystal): In this phase, the adamantyl groups have a fixed orientation within the crystal lattice.

  • High-Temperature Phase (Plastic Crystal/Disordered): Above the transition temperature, the adamantyl groups gain rotational freedom, leading to a disordered state. Infrared spectroscopy studies indicate that even in the high-temperature disordered phase, a significant degree of hydrogen bonding persists, although some free hydroxyl groups are present.

The transition from the ordered to the disordered phase is an endothermic process, as observed in differential scanning calorimetry (DSC). This transition is reversible, though it exhibits thermal hysteresis, meaning the transition temperature upon cooling is lower than upon heating.

Experimental Protocols for Thermal Analysis

A thorough investigation of the thermal properties of this compound involves several key analytical techniques.

DSC is employed to determine the temperatures and enthalpies of phase transitions.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Hermetically seal the pan to prevent sublimation during the experiment.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the highest expected transition (e.g., 300 °C).

    • Hold the sample at the high temperature for a few minutes to ensure complete transition.

    • Cool the sample at the same controlled rate back to the initial temperature.

    • A second heating scan is often performed to confirm the reversibility of the transitions and to obtain data on a sample with a known thermal history.

  • Data Analysis: Analyze the resulting heat flow versus temperature curve to identify endothermic and exothermic peaks, corresponding to phase transitions. The onset temperature of a peak is typically taken as the transition temperature, and the area under the peak is integrated to determine the enthalpy of the transition.

TGA is used to assess the thermal stability and decomposition profile of this compound.

Experimental Protocol:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup: Place the crucible onto the TGA balance. Purge the furnace with an inert gas (e.g., nitrogen) to provide a non-reactive atmosphere.

  • Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Monitor the change in sample mass as a function of temperature. The onset of mass loss indicates the beginning of decomposition or significant sublimation.

Temperature-dependent XRD is used to characterize the crystal structures of the different phases of this compound.

Experimental Protocol:

  • Sample Preparation: A fine powder of this compound is mounted on a sample holder equipped with a heating/cooling stage.

  • Instrument Setup: The sample is placed in an X-ray diffractometer.

  • Data Collection:

    • Collect a diffraction pattern at room temperature to identify the initial phase.

    • Heat the sample in controlled steps through the phase transition temperature, collecting a diffraction pattern at each temperature point.

    • Cool the sample and collect diffraction patterns to observe the reverse transition.

  • Data Analysis: Analyze the diffraction patterns to determine the unit cell parameters and space group for each phase. Changes in the diffraction pattern with temperature indicate a phase transition.

Experimental Workflow and Logical Relationships

The characterization of the thermal properties of this compound follows a logical progression of experiments. The following diagram illustrates this workflow.

Thermal_Analysis_Workflow cluster_0 Initial Characterization cluster_1 Phase Transition Analysis cluster_2 Data Interpretation TGA Thermogravimetric Analysis (TGA) DSC_initial Initial DSC Scan TGA->DSC_initial Determine decomposition temp. Temp_XRD Temperature-Dependent XRD DSC_initial->Temp_XRD Identify transition temps. Modulated_DSC Modulated DSC (for Cp) DSC_initial->Modulated_DSC Identify transition temps. Structure_ID Phase Structure Identification Temp_XRD->Structure_ID Diffraction Patterns Thermo_Params Thermodynamic Parameters Modulated_DSC->Thermo_Params Heat Flow Data Structure_ID->Thermo_Params Correlate structure with properties

Workflow for the thermal analysis of this compound.

This in-depth guide provides a solid foundation for understanding and investigating the thermal stability and phase transitions of this compound. The provided data and experimental protocols are essential for researchers and professionals working with this versatile compound in pharmaceutical development and materials science.

References

1-Adamantanol: A Versatile Precursor for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rigid, tricyclic hydrocarbon cage of adamantane (B196018) has captivated medicinal chemists for decades. Its unique physicochemical properties, including high lipophilicity, metabolic stability, and a three-dimensional structure, make it an invaluable scaffold in drug design. 1-Adamantanol, a key hydroxylated derivative, serves as a versatile starting point for the synthesis of a multitude of bioactive molecules, leading to the development of approved drugs for a wide range of therapeutic areas.[1][2][3] This technical guide provides a comprehensive overview of this compound's role as a precursor in drug discovery, detailing synthetic methodologies, biological activities, and key signaling pathways, supported by quantitative data and experimental protocols.

The Adamantane Advantage in Medicinal Chemistry

The incorporation of an adamantane moiety, often via this compound, can significantly enhance the pharmacological profile of a drug candidate.[1][4] Its bulky and rigid structure can provide steric shielding to adjacent functional groups, protecting them from metabolic degradation and thereby increasing the drug's half-life. The high lipophilicity of the adamantane cage can improve a molecule's ability to cross cellular membranes, potentially enhancing bioavailability and distribution to target tissues. Furthermore, the well-defined three-dimensional geometry of adamantane allows for the precise spatial orientation of pharmacophoric groups, which can lead to increased binding affinity and selectivity for biological targets.

Therapeutic Applications of this compound Derivatives

Derivatives of this compound have given rise to a diverse array of clinically successful drugs targeting a variety of diseases.

Antiviral Agents

The first major therapeutic breakthrough for adamantane derivatives was in the field of antiviral agents. Amantadine (B194251) and Rimantadine, both synthesized from adamantane precursors, have been used for the treatment and prophylaxis of influenza A virus infections. Their mechanism of action involves the inhibition of the viral M2 proton channel, which is essential for viral uncoating and replication.

Neuroprotective Agents

In the realm of neurological disorders, memantine (B1676192), an N-methyl-D-aspartate (NMDA) receptor antagonist, is a prominent drug derived from an adamantane scaffold. It is used in the management of moderate-to-severe Alzheimer's disease. By blocking the pathological activation of NMDA receptors while preserving their normal physiological function, memantine helps to mitigate the excitotoxicity implicated in neuronal cell death.

Antidiabetic Agents

More recently, this compound derivatives have been successfully developed as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes. Saxagliptin and Vildagliptin (B1682220) are notable examples that utilize the adamantane scaffold to achieve high potency and favorable pharmacokinetic profiles.

Emerging Applications

The versatility of the adamantane scaffold continues to be explored in other therapeutic areas. Adamantane-based compounds are being investigated as antagonists for the P2X7 receptor in the context of pain and inflammation, as well as ligands for the sigma-2 receptor, which is overexpressed in some cancer cells.

Quantitative Data on Adamantane-Based Drugs

The following tables summarize key quantitative data for prominent drugs derived from this compound precursors, providing a comparative overview of their biological activity and pharmacokinetic properties.

Table 1: In Vitro Biological Activity of Adamantane Derivatives

CompoundTargetAssay TypeValueReference
VildagliptinDPP-4IC504.5 nmol/L
Rimantadine Derivative (pyrrolidine analogue)Influenza A virusAntiviral Activity6-fold more active than Rimantadine
Amantadine Derivative (Compound 4A)Human Coronavirus 229EIC50641.65 µg/mL

Table 2: Pharmacokinetic Parameters of Adamantane-Based Drugs in Humans

DrugTmax (hours)Elimination Half-life (hours)Bioavailability (%)Protein Binding (%)MetabolismExcretionReference
Saxagliptin22.5~75NegligibleHepatic (CYP3A4/5) to active metabolite (5-hydroxy saxagliptin)Urine (75%) and Feces (22%)
Vildagliptin1.5 - 2.0~2859.3Primarily hydrolysisUrine (85%) and Feces (15%)
Amantadine2 - 410 - 14~90~67Not significantly metabolizedPrimarily renal (unchanged)
Memantine3 - 860 - 80~100~45MinimalPrimarily renal (unchanged)

Key Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. Below are methodologies for the synthesis of a key this compound derivative and a relevant biological assay.

Synthesis of Amantadine Hydrochloride from 1-Bromoadamantane (B121549)

This protocol outlines a common method for the synthesis of the antiviral drug amantadine.

Step 1: Formation of N-(1-adamantyl)formamide

  • In a reaction vessel, add 1-bromoadamantane to formamide (B127407) with continuous stirring at 85°C.

  • Heat the mixture to 90°C.

  • Slowly add concentrated sulfuric acid to the reaction mixture.

  • Maintain the temperature and continue stirring for approximately 4 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-(1-adamantyl)formamide product.

  • Filter the precipitate and wash the solid with cold water.

Step 2: Hydrolysis to Amantadine

  • Prepare a mixture of potassium hydroxide, water, and propylene (B89431) glycol.

  • Add the N-(1-adamantyl)formamide obtained in the previous step to this mixture.

  • Heat the mixture to 135°C and maintain this temperature for approximately 7 hours, monitoring the reaction progress by TLC.

Step 3: Salt Formation

  • Cool the reaction mixture to room temperature and add ice-cold water.

  • Extract the amantadine base into dichloromethane.

  • Wash the organic layer with water.

  • Treat the organic layer with aqueous hydrochloric acid to precipitate amantadine hydrochloride.

  • Filter the solid and dry to obtain the final product.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of a test compound, such as a this compound derivative, on the DPP-4 enzyme.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • Test compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • Incubator at 37°C

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO and create a serial dilution to test a range of concentrations.

    • Dilute the recombinant human DPP-4 enzyme in cold assay buffer to the desired working concentration. Keep the enzyme on ice.

    • Prepare a working solution of the DPP-4 substrate in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank (No Enzyme): Add assay buffer and the same volume of DMSO as the test compound wells.

    • Enzyme Control (100% Activity): Add assay buffer, diluted DPP-4 enzyme, and DMSO.

    • Test Compound: Add assay buffer, diluted DPP-4 enzyme, and the test compound dilution.

    • Positive Control: Add assay buffer, diluted DPP-4 enzyme, and the positive control inhibitor.

  • Incubation:

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add the DPP-4 substrate solution to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 15-30 minutes, taking readings every minute.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time plot) for each well.

    • Subtract the average slope of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizing the Role of this compound in Drug Discovery

Diagrams are powerful tools for visualizing complex biological pathways and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Drug Discovery Workflow for Adamantane-Based Therapeutics

This workflow illustrates the typical stages involved in the development of new drugs starting from this compound.

G cluster_0 Discovery & Preclinical Phase cluster_1 Clinical Development A This compound Precursor B Synthesis of Derivatives A->B Chemical Modification C In Vitro Screening (e.g., Enzyme Inhibition, Antiviral Assays) B->C Compound Library D Lead Identification C->D Hit Identification E Lead Optimization (SAR Studies) D->E Structure-Activity Relationship F In Vivo Efficacy & PK/PD Studies E->F Optimized Leads G Toxicity & Safety Pharmacology F->G Candidate Selection H Phase I (Safety & Dosing) G->H IND Filing I Phase II (Efficacy & Side Effects) H->I J Phase III (Large-scale Efficacy & Monitoring) I->J K Regulatory Approval J->K NDA Submission L Marketed Drug K->L

A generalized workflow for the discovery and development of adamantane-based drugs.
Signaling Pathway of DPP-4 Inhibition by Adamantane Derivatives

This diagram illustrates the mechanism of action of DPP-4 inhibitors like Saxagliptin and Vildagliptin in the context of glucose homeostasis.

G cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Mediated Inactivation cluster_2 Therapeutic Intervention Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins Stimulates Release Pancreas Pancreatic β-cells Incretins->Pancreas Stimulates DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate Insulin Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucose Lowered Blood Glucose Insulin->Glucose Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Cleavage Adamantane_Inhibitor Adamantane-based DPP-4 Inhibitor (e.g., Saxagliptin) Adamantane_Inhibitor->DPP4 Inhibits G cluster_0 Modifications at Position 1 cluster_1 Modifications at Other Positions Core Adamantane Core Amino Amino Group (-NH2) Essential for Activity Core->Amino Dimethyl Dimethyl Groups (e.g., on Memantine scaffold) Enhances Lipophilicity Core->Dimethyl Methyl_Amino α-Methyl Substitution (e.g., Rimantadine) Maintains or Increases Activity Amino->Methyl_Amino N_Alkyl N-Alkylation Similar Activity to Parent Amino->N_Alkyl N_Acyl N-Acylation Generally Decreased Activity Amino->N_Acyl Other_Subst -OH, -SH, -CN, Halogen Inactive Compounds Amino->Other_Subst

References

Methodological & Application

The Adamantane Advantage: Harnessing 1-Adamantanol for Antiviral Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The rigid, tricyclic cage structure of adamantane (B196018) has established it as a valuable scaffold in medicinal chemistry, particularly in the development of antiviral therapeutics. Its unique lipophilic nature and pharmacokinetic properties have given rise to a class of drugs with significant biological activity. Among the various starting materials for these drugs, 1-Adamantanol serves as a key precursor for the synthesis of prominent antiviral agents like amantadine (B194251) and rimantadine, primarily known for their efficacy against influenza A virus. This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of adamantane-based antiviral drugs, with a focus on leveraging this compound as a starting material.

Mechanism of Action: Targeting the Influenza A M2 Ion Channel

The primary antiviral mechanism of first-generation adamantane derivatives, such as amantadine and rimantadine, is the blockade of the M2 proton ion channel of the influenza A virus.[1][2] This viral protein is crucial for two main stages of the viral replication cycle: the uncoating of the virus within the host cell and the assembly and release of new virions.[2][3] By obstructing this ion channel, adamantane antivirals prevent the necessary acidification of the endosome, which in turn inhibits the release of viral RNA into the host cell's cytoplasm.[4] This disruption effectively halts viral replication.

However, the clinical utility of these first-generation drugs has been diminished due to the emergence of widespread viral resistance, often stemming from mutations in the M2 protein. This has prompted extensive research into novel adamantane derivatives with improved efficacy against resistant strains and a broader spectrum of antiviral activity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and antiviral activity of adamantane derivatives.

Table 1: Synthesis of Amantadine Hydrochloride

Starting MaterialKey ReagentsSolventReaction Temperature (°C)Reaction Time (h)Overall Yield (%)Reference
AdamantaneNitric acid, AcetonitrileNone40387
1-Bromoadamantane (B121549)Formamide (B127407), Sulfuric acidFormamide855.588
1-BromoadamantaneAcetylamide, Sulfuric acidAcetylamide125 - 1303.5~87
AdamantaneNitric acid, Acetonitrile (Microwave)None40371

Table 2: Antiviral Activity of Adamantane Derivatives against Influenza A Virus

CompoundVirus StrainIC50 (µM)Reference
(2R,4S)-13 (Adamantyl-piperidine derivative)A/California/04/2009 (H1N1)18.4
(2R,4S)-13 (Adamantyl-piperidine derivative)A/Orenburg/128/2007 (H1N1)17.6
(2S,4R)-13 (Adamantyl-piperidine derivative)A/California/04/2009 (H1N1)> 40.0
(2S,4R)-13 (Adamantyl-piperidine derivative)A/Orenburg/128/2007 (H1N1)26.9
AmantadineInfluenza A (various strains)-
RimantadineInfluenza A (various strains)-
2-hydroxyrimantadineWild-type influenza A (H3N2, H1N1)Similar to amantadine
3-hydroxyrimantadineWild-type influenza A (H3N2, H1N1)Modest activity
4-hydroxyrimantadineWild-type influenza A (H3N2, H1N1)Modest activity

Experimental Protocols

Protocol 1: Synthesis of Amantadine Hydrochloride from this compound (via 1-Bromoadamantane)

This protocol outlines a two-step synthesis of amantadine hydrochloride starting from this compound. The first step involves the conversion of this compound to 1-bromoadamantane, which is then used to produce amantadine.

Step 1: Synthesis of 1-Bromoadamantane from this compound

  • Materials: this compound, Hydrobromic acid (48%), Sulfuric acid (concentrated), round-bottom flask, reflux condenser, heating mantle, separatory funnel, drying agent (e.g., anhydrous magnesium sulfate), rotary evaporator.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an excess of 48% hydrobromic acid.

    • Slowly add concentrated sulfuric acid to the mixture while stirring.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ice water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 1-bromoadamantane.

    • The product can be further purified by recrystallization or distillation.

Step 2: Synthesis of Amantadine Hydrochloride from 1-Bromoadamantane

  • Materials: 1-Bromoadamantane, Formamide, Sulfuric acid (96%), ice-cold water, filtration apparatus.

  • Procedure:

    • At 75 °C, add 1-bromoadamantane (66.0 g; 0.3 mol) to formamide (122 mL; 2.7 mol) with stirring.

    • Slowly add concentrated sulfuric acid (96%, 90 mL, 1.65 mol) dropwise to the mixture.

    • Heat the reaction to 85 °C and maintain for 5.5 hours, monitoring the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into ice-cold water (350 mL) and stir at 0–5 °C for 1 hour to precipitate the N-(1-adamantyl)-formamide intermediate.

    • Collect the white solid by filtration and wash with cool water.

    • The intermediate is then hydrolyzed by refluxing with an aqueous solution of hydrochloric acid (e.g., 19.46%) for 1 hour to yield amantadine hydrochloride.

    • Cool the solution to induce crystallization, and collect the amantadine hydrochloride product by filtration.

Protocol 2: Synthesis of Rimantadine

This protocol describes a general synthetic route to rimantadine, starting from adamantan-1-yl methyl ketone.

  • Materials: Adamantan-1-yl methyl ketone, Ethanol (B145695), Sodium borohydride, Hydrochloric acid, Ammonia (B1221849) water, Ethyl acetate (B1210297), rotary evaporator.

  • Procedure:

    • In a 50 mL three-neck flask, add 2g of adamantan-1-yl methyl ketone, 5 mL of ethanol, and 2g of sodium borohydride.

    • Stir the mixture for 1 hour.

    • Slowly add 6 mL of hydrochloric acid dropwise to adjust the pH to 2.5 and filter to obtain a solid.

    • Dissolve the solid in ethanol and add 10 mL of ammonia water dropwise at 0 °C.

    • React for 0.5 hours, then heat to 40 °C for 1 hour.

    • Extract the product with ethyl acetate.

    • Remove the ethyl acetate from the extract by rotary evaporation to obtain the white crystalline product, rimantadine. The reported yield for this final step is 94%.

Visualizations

Synthesis_of_Amantadine_from_1_Adamantanol Adamantanol This compound Bromoadamantane 1-Bromoadamantane Adamantanol->Bromoadamantane HBr, H₂SO₄ Formamide_intermediate N-(1-adamantyl)-formamide Bromoadamantane->Formamide_intermediate Formamide, H₂SO₄ Amantadine_HCl Amantadine HCl Formamide_intermediate->Amantadine_HCl HCl (aq), Reflux

Caption: Synthetic pathway of Amantadine HCl from this compound.

Mechanism_of_Action_Adamantane_Antivirals cluster_virus Influenza A Virus cluster_cell Host Cell M2_channel M2 Ion Channel Endosome Endosome M2_channel->Endosome H⁺ Influx (inhibited) Viral_RNA Viral RNA Cytoplasm Cytoplasm Viral_RNA->Cytoplasm Release (prevented) Endosome->Viral_RNA Uncoating (prevented) Replication Viral Replication Adamantane_Drug Amantadine / Rimantadine Adamantane_Drug->M2_channel Blocks

Caption: Mechanism of adamantane antivirals targeting the M2 ion channel.

Experimental_Workflow_Rimantadine_Synthesis Start Start: Adamantan-1-yl methyl ketone Reduction Reduction with NaBH₄ in Ethanol Start->Reduction Acidification Acidification with HCl Reduction->Acidification Filtration1 Filtration Acidification->Filtration1 Ammonolysis Reaction with NH₃ water Filtration1->Ammonolysis Extraction Extraction with Ethyl Acetate Ammonolysis->Extraction Evaporation Rotary Evaporation Extraction->Evaporation End End: Rimantadine Product Evaporation->End

Caption: Experimental workflow for the synthesis of Rimantadine.

References

Application Notes and Protocols for the Oxidation of Adamantane to 1-Adamantanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 1-adamantanol through the selective oxidation of adamantane (B196018). The included methodologies are designed to be reproducible and scalable for applications in academic research and industrial drug development.

Introduction

Adamantane and its derivatives are crucial building blocks in medicinal chemistry and materials science due to their unique rigid, lipophilic, and three-dimensional cage structure. The introduction of a hydroxyl group at the tertiary bridgehead position to form this compound is a key functionalization step for the synthesis of more complex bioactive molecules. This document outlines two robust methods for this transformation: oxidation using methyl(trifluoromethyl)dioxirane (B1250162) (TFDO) generated in situ and ozonolysis on a solid support.

Comparative Data of Oxidation Protocols

The following table summarizes the key quantitative data from different experimental protocols for the oxidation of adamantane to this compound, allowing for easy comparison of their efficacy and reaction conditions.

MethodOxidantCatalyst/SupportSolvent(s)Temp. (°C)TimeConversion (%)Yield of this compound (%)Key Observations
In Situ Dioxirane Generation Oxone / 1,1,1-Trifluoroacetone (B105887)NoneDichloromethane (B109758) / Water2580 s9399 (of converted material)Fast and efficient continuous flow process with high selectivity for the tertiary C-H bond.[1]
Ozonolysis on Solid Support Ozone (O₃)Silica (B1680970) GelPentane (B18724) (for deposition)-782 h>99.581-84A "dry" ozonation method that provides good yields and high conversion.[2]
Iron Catalysis meta-Chloroperoxybenzoic acid (m-CPBA)Iron(III) ComplexAcetonitrileAmbientDemonstrates good selectivity for the tertiary position over the secondary position (3°/2° ratio of 18).[3]
Copper Catalysis Hydrogen Peroxide (H₂O₂)Cu₂Cl₄·2DMGAcetonitrile / Water40-705-60 min100Results in a mixture of mono-, di-, tri-, and tetra-oxygenated products.[4]

Experimental Protocols

Protocol 1: Oxidation using In Situ Generated Methyl(trifluoromethyl)dioxirane (TFDO) in a Continuous Flow System

This protocol describes a rapid and highly selective method for the oxidation of adamantane to this compound using TFDO generated in situ in a continuous flow setup.[1]

Materials:

  • Adamantane

  • 1,1,1-Trifluoroacetone

  • Oxone (Potassium peroxymonosulfate)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Deionized water

  • Continuous flow reactor system (e.g., microreactor or packed-bed reactor)

  • Syringe pumps

  • Back-pressure regulator

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Solution Preparation:

    • Organic Phase: Prepare a 0.05 M solution of adamantane and a 1.0 M solution of 1,1,1-trifluoroacetone in dichloromethane.

    • Aqueous Phase 1 (Buffer): Prepare a 1.5 M aqueous solution of sodium bicarbonate.

    • Aqueous Phase 2 (Oxidant): Prepare a 0.5 M aqueous solution of Oxone.

  • Flow Reactor Setup:

    • Set up a continuous flow reactor system. A packed-bed reactor with glass beads is recommended to improve mass transfer.

    • Use separate syringe pumps for the organic phase and the two aqueous phases.

    • Connect the outlets of the syringe pumps to a T-mixer to combine the reagent streams before they enter the reactor.

    • Maintain the reactor at 25 °C.

    • Set the flow rates of the pumps to achieve a residence time of 80 seconds within the reactor.

  • Reaction:

    • Pump the three solutions simultaneously through the flow reactor. The in situ generation of TFDO and subsequent oxidation of adamantane will occur within the reactor.

  • Workup and Purification:

    • Collect the reaction mixture from the outlet of the reactor.

    • Separate the organic and aqueous layers.

    • Wash the organic layer with saturated aqueous sodium thiosulfate (B1220275) solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Protocol 2: Oxidation of Adamantane using Ozone on Silica Gel

This protocol details a "dry" ozonation method for the synthesis of this compound.

Materials:

  • Adamantane

  • Silica gel

  • Pentane

  • Ozone generator

  • Round-bottomed flask

  • Rotary evaporator

  • Chromatography column

  • Ethyl acetate

  • Dichloromethane

  • Hexane (B92381)

Procedure:

  • Adsorption of Adamantane onto Silica Gel:

    • In a 2-L round-bottomed flask, dissolve 6 g (0.044 mole) of adamantane in 100 mL of pentane.

    • Add 500 g of silica gel to the solution.

    • Remove the pentane by rotary evaporation at room temperature under reduced pressure (20 mm Hg).

    • Continue to rotate the flask with the dry silica gel for an additional 2 hours to ensure complete removal of the solvent.

  • Ozonolysis:

    • Cool the flask containing the adamantane-adsorbed silica gel to -78 °C using a dry ice/acetone bath.

    • Pass a stream of ozone-enriched oxygen through the cooled, rotating silica gel for 2 hours. The silica gel will turn a dark blue color. Caution: Ozone is toxic and potentially explosive. This step must be performed in a well-ventilated fume hood and behind a safety shield.

  • Elution and Purification:

    • Remove the cooling bath and allow the flask to warm to room temperature over a 3-hour period.

    • Transfer the silica gel to a chromatography column.

    • Elute the organic material with 3 L of ethyl acetate.

    • Evaporate the solvent from the eluate to yield crude this compound.

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of a 1:1 (v/v) mixture of dichloromethane and hexane by heating on a steam bath.

    • Filter the hot solution and then concentrate it until crystallization begins.

    • Place the solution in a freezer at -20 °C to induce further crystallization.

    • Collect the fine, white needles of this compound by filtration. Multiple crops can be obtained by concentrating the mother liquor.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the continuous flow oxidation of adamantane to this compound.

experimental_workflow cluster_prep Solution Preparation cluster_reaction Continuous Flow Reaction cluster_workup Workup & Purification A Adamantane & 1,1,1-Trifluoroacetone in DCM Mixer A->Mixer B NaHCO3(aq) B->Mixer C Oxone(aq) C->Mixer Reactor Packed-Bed Reactor (25°C, 80s residence time) Mixer->Reactor Mixing Sep Phase Separation Reactor->Sep Reaction Effluent Wash Washing & Drying Sep->Wash Evap Solvent Evaporation Wash->Evap Purify Column Chromatography Evap->Purify Product This compound Purify->Product

Caption: Continuous flow synthesis of this compound.

References

Application Notes and Protocols: The Role of 1-Adamantanol in Enhancing Thermal Properties of Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the pursuit of advanced materials with superior performance, thermal stability is a critical parameter that dictates the application range, processing conditions, and lifespan of a material.[1] 1-Adamantanol and its derivatives have emerged as pivotal building blocks in the synthesis of high-performance polymers and materials with significantly enhanced thermal properties. The unique structure of the adamantane (B196018) cage—a rigid, bulky, and thermally stable three-dimensional ring system—imparts exceptional thermal stability and a high glass transition temperature (Tg) when incorporated into material backbones.[2][3][4] This document provides detailed application notes and experimental protocols for the utilization of adamantane-based structures, derived from precursors like this compound, to enhance the thermal properties of various materials.

Mechanism of Thermal Enhancement

The incorporation of the adamantane moiety into polymer chains dramatically enhances the thermal properties of the resulting material.[1] This enhancement is primarily attributed to two key factors:

  • Increased Glass Transition Temperature (Tg): The bulky and rigid cage-like structure of adamantane introduces significant steric hindrance and restricts the rotational freedom of polymer chains. This reduced chain mobility means that more thermal energy is required to induce segmental motion, leading to a substantial increase in the glass transition temperature. Polymers with high Tg values maintain their structural integrity at elevated temperatures.

  • Excellent Thermal Stability: The inherent stability of the adamantane cage, composed of three fused chair-form cyclohexane (B81311) rings, contributes to high decomposition temperatures (Td). This structure is highly resistant to thermal degradation, thus improving the overall thermal stability of the material.

Data Presentation: Thermal Properties of Adamantane-Containing Polymers

The inclusion of adamantane units into various polymer backbones leads to a significant improvement in their thermal properties. The following tables summarize the quantitative data for glass transition temperatures (Tg) and decomposition temperatures (Td) of several adamantane-containing polymers compared to their conventional counterparts.

Table 1: Comparative Thermal Properties of Adamantane-Based Polymers

Polymer Class Specific Polymer Glass Transition Temp. (Tg) (°C) Decomposition Temp. (Td) (°C) Reference
Polycarbonate Adamantane-based Polycarbonate >200 >450
Polyamide Adamantane-based Polyamide >250 >480
Polyimide Adamantane-based Polyimide >300 >500
Epoxy Resin DGEBAD-DDM 163 401 (5% mass loss)
Polystyrene Poly(4-(4-(N-adamantylimino)methyl)phenylstyrene) 268 >340

| Polymethacrylate | Poly(1-adamantyl methacrylate) | 253 | >300 | |

Table 2: Thermal Properties of Adamantane-Containing Polystyrenes

Polymer Tg (°C) Decomposition Temperature (°C) Reference
Poly(1-(4-vinylphenyl)adamantane) 234 >340
Poly(1,1'-bi(4-vinylphenyl)adamantane) 232 >340

| Poly(N-(1-adamantyl)-N-4-vinylbenzylideneamine) | 193 | - | |

Experimental Protocols

Protocol 1: Synthesis of an Adamantane-Containing Polyamide

This protocol describes the synthesis of a high-performance polyamide incorporating an adamantane moiety.

Materials:

  • Aromatic dicarboxylic acid (1 equivalent)

  • 1,3-Bis(4-aminophenyl)adamantane (1 equivalent)

  • N-methyl-2-pyrrolidone (NMP)

  • Lithium chloride

  • Pyridine

  • Triphenyl phosphite (B83602) (TPP)

  • Ethanol (B145695)

  • Hot water

Equipment:

  • Flame-dried, three-necked flask with a mechanical stirrer and nitrogen inlet

  • Heating mantle

  • Beaker

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reaction Setup: In the three-necked flask, combine the aromatic dicarboxylic acid, NMP, lithium chloride, and pyridine.

  • Dissolution: Stir the mixture at room temperature until all solids have dissolved.

  • Monomer Addition: Add 1,3-Bis(4-aminophenyl)adamantane and TPP (as the condensing agent) to the solution.

  • Polymerization: Heat the reaction mixture to 105-130 °C and maintain this temperature for 3-6 hours.

  • Precipitation: After cooling the viscous polymer solution to room temperature, pour it into a large volume of ethanol while stirring to precipitate the polymer.

  • Washing and Drying: Collect the fibrous polymer precipitate by filtration. Wash it thoroughly with hot water and ethanol, and then dry it under vacuum at 100 °C.

Protocol 2: Thermal Analysis of Adamantane-Containing Polymers

The primary techniques for evaluating the thermal stability of polymers are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

A. Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the polymer.

Methodology:

  • Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) and place it into a TGA sample pan (e.g., platinum or alumina).

  • Instrument Setup: Place the pan into the TGA furnace.

  • Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen). Record the sample's weight as a function of temperature.

  • Data Interpretation: The decomposition temperature (Td) is often reported as the temperature at which 5% or 10% weight loss occurs.

B. Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the polymer.

Methodology:

  • Sample Preparation: Accurately weigh a 5-10 mg polymer sample into a clean aluminum DSC pan and seal it. Use an identical empty pan as a reference.

  • Instrument Setup: Place both the sample and reference pans in the DSC measurement chamber.

  • Heating/Cooling Cycles:

    • 1st Heating Scan: Heat the sample from room temperature to a temperature above the expected Tg at a rate of 10 °C/min to erase the thermal history.

    • Cooling Scan: Cool the sample at a controlled rate.

    • 2nd Heating Scan: Heat the sample again at the same rate. The Tg is determined from this second heating scan.

  • Data Interpretation: The glass transition (Tg) is observed as a step-like change in the heat flow signal on the resulting thermogram.

Visualizations

G cluster_synthesis Synthesis of Adamantane-Containing Polyamide Reaction Setup Reaction Setup Dissolution Dissolution Reaction Setup->Dissolution Stir at RT Monomer Addition Monomer Addition Dissolution->Monomer Addition Polymerization Polymerization Monomer Addition->Polymerization Heat to 105-130°C Precipitation Precipitation Polymerization->Precipitation Cool & add to Ethanol Washing & Drying Washing & Drying Precipitation->Washing & Drying Final Polymer Final Polymer Washing & Drying->Final Polymer

Caption: Logical workflow for polyamide synthesis.

G cluster_workflow Thermal Analysis Workflow Sample Preparation Sample Preparation TGA Analysis TGA Analysis Sample Preparation->TGA Analysis DSC Analysis DSC Analysis Sample Preparation->DSC Analysis Decomposition Data (Td) Decomposition Data (Td) TGA Analysis->Decomposition Data (Td) Glass Transition Data (Tg) Glass Transition Data (Tg) DSC Analysis->Glass Transition Data (Tg)

Caption: Experimental workflow for thermal analysis.

G cluster_logic Mechanism of Thermal Enhancement Adamantane Moiety Adamantane Moiety Bulky & Rigid Structure Bulky & Rigid Structure Adamantane Moiety->Bulky & Rigid Structure Inherent Cage Stability Inherent Cage Stability Adamantane Moiety->Inherent Cage Stability Restricted Chain Mobility Restricted Chain Mobility Bulky & Rigid Structure->Restricted Chain Mobility Increased Tg Increased Tg Restricted Chain Mobility->Increased Tg Increased Td Increased Td Inherent Cage Stability->Increased Td

Caption: Adamantane structure and thermal properties.

The incorporation of adamantane moieties, derived from precursors like this compound, offers a robust strategy for enhancing the thermal properties of a wide range of materials. The unique cage-like structure of adamantane effectively increases both the glass transition temperature and the thermal stability of polymers, making them suitable for high-performance applications in fields such as microelectronics, aerospace, and advanced coatings. The provided protocols offer a foundational approach for the synthesis and characterization of these advanced materials, enabling further research and development in this promising area of materials science.

References

Analytical Techniques for the Characterization of 1-Adamantanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantanol, a tertiary alcohol with a rigid cage-like tricyclic hydrocarbon structure, serves as a crucial building block in medicinal chemistry and materials science. Its unique physicochemical properties, including high thermal stability, lipophilicity, and a well-defined three-dimensional structure, make it a valuable scaffold for the synthesis of various derivatives with potential therapeutic applications. Accurate and comprehensive characterization of this compound is paramount to ensure its purity, identity, and suitability for downstream applications. This document provides detailed application notes and experimental protocols for the analytical characterization of this compound using a suite of modern analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing a quick reference for researchers.

PropertyValueReference
Molecular FormulaC₁₀H₁₆O[1]
Molecular Weight152.23 g/mol [1]
AppearanceWhite to off-white crystalline powder[2]
Melting Point247 °C (sublimes)[1]
SolubilitySoluble in chloroform (B151607), methanol, ethanol; Insoluble in water[2]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.15br s3HCH (bridgehead)
1.75m6HCH₂ (axial)
1.65m6HCH₂ (equatorial)
1.58s1HOH

¹³C NMR Spectroscopy Data

Chemical Shift (δ) ppmAssignment
68.4C-OH (quaternary)
45.4CH₂
36.2CH₂
30.8CH (bridgehead)
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse (zg30)

      • Number of Scans: 16-32

      • Spectral Width: 16 ppm

      • Acquisition Time: ~4 seconds

      • Relaxation Delay: 2 seconds

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse (zgpg30)

      • Number of Scans: 1024 or more (depending on concentration)

      • Spectral Width: 240 ppm

      • Acquisition Time: ~1 second

      • Relaxation Delay: 2 seconds

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Assign the peaks based on their chemical shifts, multiplicities, and integration values.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument 400 MHz NMR Spectrometer transfer->instrument h1_acq Acquire 1H Spectrum instrument->h1_acq c13_acq Acquire 13C Spectrum instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (1H) calibrate->integrate assign Peak Assignment integrate->assign

Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound, particularly the hydroxyl group.

Key IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignment
~3320Strong, BroadO-H stretch (hydrogen-bonded)
2905, 2847StrongC-H stretch (alkane)
1450MediumC-H bend (methylene)
1086StrongC-O stretch (tertiary alcohol)

Data compiled from multiple sources.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the mixture into a pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum.

    • Identify and label the characteristic absorption bands.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Data Analysis mix Mix this compound with KBr grind Grind to a fine powder mix->grind press Press into a pellet grind->press background Acquire Background Spectrum press->background sample_spec Acquire Sample Spectrum background->sample_spec ratio Ratio Sample to Background sample_spec->ratio identify Identify Characteristic Bands ratio->identify

Workflow for FTIR analysis of this compound.

Chromatographic and Mass Spectrometric Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and confirming its molecular weight and fragmentation pattern.

Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
152100[M]⁺ (Molecular Ion)
13540[M-OH]⁺
9585[C₇H₁₁]⁺
7960[C₆H₇]⁺

Data obtained from the NIST Mass Spectrometry Data Center.

  • Sample Preparation:

  • Instrument Parameters:

    • Gas Chromatograph:

      • Injector Temperature: 250 °C

      • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 100 °C, hold for 2 minutes.

        • Ramp: 10 °C/min to 250 °C.

        • Final hold: 5 minutes at 250 °C.

      • Injection Volume: 1 µL

      • Split Ratio: 50:1

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-300.

      • Ion Source Temperature: 230 °C.

      • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of the peak to confirm the molecular ion and compare the fragmentation pattern with a reference spectrum.

    • Assess purity based on the relative peak area in the TIC.

Thermal Analysis

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and investigate the thermal transitions of this compound.

Thermal Analysis Data

ParameterValue
Melting Point (Onset)~247 °C
Thermal EventEndothermic peak corresponding to sublimation/melting
  • Sample Preparation:

    • Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum pan.

  • Instrument Parameters:

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp at 10 °C/min to 300 °C.

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Reference: An empty, hermetically sealed aluminum pan.

  • Data Analysis:

    • Determine the onset temperature of the endothermic peak, which corresponds to the melting point.

    • The instrument software can be used to calculate the enthalpy of fusion from the peak area.

X-ray Crystallography

X-ray crystallography provides definitive information on the three-dimensional structure of this compound in the solid state.

Crystallographic Data

ParameterValue
Crystal SystemTetragonal
Space GroupP4₂/n
a (Å)15.856
c (Å)6.864
Z8

Data obtained from published crystallographic studies.

  • Crystal Growth:

    • Grow single crystals of this compound by slow evaporation from a suitable solvent (e.g., methanol) or by sublimation.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.

    • Data is typically collected at a controlled temperature (e.g., 100 K or 298 K).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

Characterization_Logic cluster_techniques Analytical Techniques cluster_info Information Obtained adamantanol This compound Sample nmr NMR Spectroscopy adamantanol->nmr ir IR Spectroscopy adamantanol->ir gcms GC-MS adamantanol->gcms dsc DSC adamantanol->dsc xrd X-ray Crystallography adamantanol->xrd structure Chemical Structure (C-H Framework) nmr->structure functional_groups Functional Groups (e.g., -OH) ir->functional_groups purity_mw Purity & Molecular Weight gcms->purity_mw thermal_props Thermal Properties (Melting Point) dsc->thermal_props solid_state Solid-State Structure (3D Arrangement) xrd->solid_state

Logical relationship of analytical techniques for this compound characterization.

Conclusion

The comprehensive analytical characterization of this compound is essential for its use in research and development. The application of the techniques and protocols outlined in this document—NMR and IR spectroscopy for structural elucidation, GC-MS for purity and identity confirmation, DSC for thermal analysis, and X-ray crystallography for definitive solid-state structure—provides a robust framework for ensuring the quality and integrity of this important chemical building block. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data, facilitating the advancement of their scientific endeavors.

References

Application Notes and Protocols: 1-Adamantanol in the Development of Neuroactive Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The adamantane (B196018) scaffold, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a privileged structure in medicinal chemistry, particularly in the development of neuroactive agents. Its unique physicochemical properties, including its three-dimensional structure and ability to cross the blood-brain barrier, make it an attractive pharmacophore for targeting the central nervous system (CNS). 1-Adamantanol, a hydroxylated derivative, serves as a key starting material and structural motif for a variety of neuroactive compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery and preclinical development of novel therapeutics for neurological disorders. The most prominent examples of adamantane-based drugs are memantine, an NMDA receptor antagonist for the treatment of Alzheimer's disease, and amantadine (B194251), used in the management of Parkinson's disease.

Key Applications of this compound Derivatives in Neuroscience

Derivatives of this compound have been investigated for a range of neurological and psychiatric conditions, primarily leveraging their ability to modulate neurotransmitter systems and provide neuroprotection.

  • Neurodegenerative Diseases: The primary application lies in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Adamantane derivatives, most notably memantine, act as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, mitigating the excitotoxic effects of excessive glutamate (B1630785).

  • Neuroprotection: By modulating NMDA receptor activity and voltage-gated calcium channels, this compound derivatives exhibit significant neuroprotective effects against excitotoxicity, a common pathological mechanism in stroke, traumatic brain injury, and other neurological insults.

  • Cognitive Enhancement: Through their interaction with glutamatergic and other neurotransmitter systems, these compounds have shown potential in improving cognitive function in various preclinical models.

  • Anticonvulsant Activity: The ability to block ligand-gated ion channels, including NMDA and nicotinic acetylcholine (B1216132) receptors, confers anticonvulsant properties to some adamantane derivatives.

  • Anti-inflammatory and Antioxidant Effects: Emerging evidence suggests that adamantane derivatives may also exert their neuroprotective effects through anti-inflammatory and antioxidant pathways, reducing the production of pro-inflammatory cytokines and reactive oxygen species in the brain.

Data Presentation: Quantitative Analysis of this compound Derivatives

The following tables summarize key quantitative data for representative this compound derivatives, providing a comparative overview of their potency and pharmacokinetic properties.

Table 1: In Vitro Activity of Adamantane Derivatives at the NMDA Receptor

CompoundTargetAssay TypeIC50 (µM)Ki (µM)Cell/Tissue TypeReference
MemantineNMDA ReceptorPatch-clamp1.04 ± 0.260.54 ± 0.23Rat Hippocampal Neurons
AmantadineNMDA ReceptorPatch-clamp18.6 ± 0.910.50 ± 6.10Rat Hippocampal Neurons
Compound 1¹NMDA ReceptorCalcium Influx89.5% inhibition at 100 µM--
Compound 2¹NMDA ReceptorCalcium Influx66.7% inhibition at 100 µM--
TrimethylamantadineNMDA Receptor-3.5--

¹Compounds 1 and 2 are novel adamantane amine derivatives with benzyl (B1604629) and phenylethyl moieties.

Table 2: Pharmacokinetic Properties of Clinically Used Adamantane Derivatives

CompoundBioavailability (%)Protein Binding (%)Elimination Half-life (hours)Primary Route of ExcretionReference
Memantine~100~4560 - 80Urine (largely unchanged)
Amantadine86 - 90~6710 - 31Urine (unchanged)

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the development and evaluation of this compound-based neuroactive agents.

Protocol 1: Synthesis of Amantadine Hydrochloride from 1-Bromoadamantane (B121549)

This protocol describes a two-step synthesis of amantadine hydrochloride, a key neuroactive agent.

Step 1: Formation of N-(1-adamantyl)formamide

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add formamide (B127407).

  • With stirring, add 1-bromoadamantane to the formamide at approximately 85°C.

  • Heat the reaction mixture to 90°C.

  • Slowly add concentrated sulfuric acid to the mixture.

  • Maintain the temperature and continue stirring for approximately 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid precipitate and wash it thoroughly with cold water.

  • Dry the solid to obtain N-(1-adamantyl)formamide.

Step 2: Hydrolysis to Amantadine and Salt Formation

  • Prepare a mixture of potassium hydroxide, water, and propylene (B89431) glycol in a round-bottom flask.

  • Add the N-(1-adamantyl)formamide obtained from the previous step to this mixture.

  • Heat the reaction mixture to 135°C and maintain this temperature for approximately 7 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and add ice-cold water.

  • Extract the product into dichloromethane.

  • Wash the organic layer with water.

  • Treat the organic layer with aqueous hydrochloric acid to precipitate amantadine hydrochloride as a white solid.

  • Filter the precipitate and dry it to obtain the final product.

Protocol 2: NMDA Receptor Binding Assay using [³H]MK-801

This radioligand binding assay is used to determine the affinity of test compounds for the PCP binding site within the NMDA receptor channel.

Materials:

  • Membrane preparations from rat cortex or hippocampus, or from cells expressing recombinant NMDA receptors.

  • Radioligand: [³H]MK-801.

  • Unlabeled test compounds (this compound derivatives).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glutamate and Glycine (B1666218) (co-agonists).

  • Non-specific binding control (e.g., high concentration of unlabeled MK-801 or PCP).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare membrane homogenates from the chosen tissue or cell line.

  • In a 96-well plate, add the membrane preparation, [³H]MK-801 (at a concentration near its Kd), and varying concentrations of the test compound.

  • Include wells for total binding (no competitor) and non-specific binding (with a saturating concentration of unlabeled ligand).

  • Add glutamate and glycine to all wells to activate the NMDA receptors.

  • Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 2 hours).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 3: Novel Object Recognition (NOR) Test in Mice

The NOR test is a behavioral assay used to assess learning and memory, particularly recognition memory.

Apparatus:

  • An open-field arena (e.g., 40 x 40 x 40 cm), made of a non-porous material.

  • A variety of objects that are different in shape, color, and texture, but similar in size and complexity. The objects should be heavy enough that the mice cannot displace them.

Procedure:

  • Habituation (Day 1):

    • Place each mouse individually into the empty arena and allow it to explore freely for 5-10 minutes. This is to acclimate the mouse to the new environment and reduce novelty-induced stress.

    • After the habituation period, return the mouse to its home cage.

  • Training/Familiarization Phase (Day 2):

    • Place two identical objects in opposite corners of the arena.

    • Place the mouse in the center of the arena, equidistant from the two objects, and allow it to explore for a set period (e.g., 10 minutes).

    • Record the time the mouse spends exploring each object (sniffing or touching the object with its nose).

  • Testing Phase (Day 2, after a retention interval):

    • After a specific retention interval (e.g., 1 hour or 24 hours), return the mouse to the arena.

    • In the arena, one of the familiar objects has been replaced with a novel object.

    • Allow the mouse to explore the familiar and novel objects for a set period (e.g., 5-10 minutes).

    • Record the time spent exploring each object.

Data Analysis:

  • Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total exploration time for both objects).

  • A higher DI indicates better recognition memory, as the mouse spends more time exploring the novel object.

Protocol 4: Assessment of Neuroinflammation in Rodent Brain Tissue

This protocol outlines methods for quantifying key markers of neuroinflammation in the brain.

1. Cytokine Quantification using ELISA:

  • Homogenize brain tissue (e.g., hippocampus or cortex) in a suitable lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6).

  • Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating a 96-well plate with a capture antibody, adding the brain homogenate samples and standards, adding a detection antibody, and then a substrate for colorimetric detection.

  • Measure the absorbance using a microplate reader.

  • Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.

2. Immunohistochemistry for Glial Activation Markers (Iba1 for microglia, GFAP for astrocytes):

  • Perfuse the animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) to fix the brain tissue.

  • Dissect the brain and post-fix it in 4% PFA overnight.

  • Cryoprotect the brain by incubating it in a sucrose (B13894) solution (e.g., 30% sucrose in PBS) until it sinks.

  • Freeze the brain and cut it into thin sections (e.g., 30-40 µm) using a cryostat or vibratome.

  • Mount the sections on glass slides.

  • Perform antigen retrieval if necessary (e.g., by heating the slides in a citrate (B86180) buffer).

  • Block non-specific binding sites using a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).

  • Incubate the sections with primary antibodies against Iba1 or GFAP overnight at 4°C.

  • Wash the sections with PBS.

  • Incubate with a fluorescently labeled secondary antibody.

  • Wash the sections and mount with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize the staining using a fluorescence microscope and quantify the intensity or number of positive cells in specific brain regions.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the development of this compound-based neuroactive agents.

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine Glycine->NMDA_R Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Calmodulin Calmodulin Ca_ion->Calmodulin Ras Ras Ca_ion->Ras Excitotoxicity Excitotoxicity (Cell Death) Ca_ion->Excitotoxicity Excessive Influx CaMKII CaMKII Calmodulin->CaMKII Activates nNOS nNOS Calmodulin->nNOS Activates CREB CREB CaMKII->CREB Phosphorylates NO NO nNOS->NO ERK ERK Ras->ERK Activates ERK->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Survival) CREB->Gene_Expression Adamantanol_Derivative This compound Derivative Adamantanol_Derivative->NMDA_R Blocks Channel

Caption: NMDA Receptor Signaling and Modulation by this compound Derivatives.

Drug_Development_Workflow cluster_discovery Discovery & Lead Optimization cluster_preclinical Preclinical Development cluster_regulatory Regulatory Submission Target_ID Target Identification (e.g., NMDA Receptor) Synthesis Synthesis of This compound Derivatives Target_ID->Synthesis Screening In Vitro Screening (e.g., Binding Assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo_Efficacy In Vivo Efficacy Models (e.g., NOR Test) Lead_Opt->In_Vivo_Efficacy ADME ADME/Tox Studies In_Vivo_Efficacy->ADME Safety_Pharm Safety Pharmacology ADME->Safety_Pharm Formulation Formulation Development Safety_Pharm->Formulation IND Investigational New Drug (IND) Application Formulation->IND

Caption: Preclinical Development Workflow for Neuroactive Agents.

Conclusion

This compound and its derivatives represent a versatile and clinically validated platform for the development of novel neuroactive agents. Their ability to modulate key targets in the CNS, particularly the NMDA receptor, coupled with favorable pharmacokinetic properties, underscores their therapeutic potential. The protocols and data presented in these application notes provide a comprehensive resource for researchers engaged in the discovery and preclinical evaluation of this important class of compounds. Further exploration of their multi-target engagement and mechanisms beyond NMDA receptor antagonism will likely unveil new therapeutic opportunities for a range of challenging neurological disorders.

Synthesis of 1,3-Adamantanediol from 1-Adamantanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,3-adamantanediol (B44800) from 1-adamantanol. The methodologies outlined are based on established chemical synthesis routes, offering researchers scalable and reproducible procedures for obtaining this key intermediate used in the development of novel materials and pharmaceutical agents.

Introduction

1,3-Adamantanediol is a valuable bifunctional derivative of adamantane (B196018), a rigid, cage-like hydrocarbon. Its unique structural properties, including high thermal stability and a well-defined three-dimensional structure, make it an important building block in various fields. In drug development, the adamantane cage is often incorporated to improve the lipophilicity and metabolic stability of a drug candidate. In materials science, 1,3-adamantanediol serves as a monomer for the synthesis of specialty polymers with enhanced thermal and mechanical properties. The following protocols detail established methods for the oxidation of this compound to 1,3-adamantanediol.

Data Presentation: Comparison of Synthesis Methods

MethodReagentsSolvent(s)Typical YieldPurityKey Considerations
Method A: Nitric Acid/Sulfuric Acid Oxidation Fuming sulfuric acid, acetic anhydride, nitric acid, sodium hydroxide (B78521)Water, Methanol (B129727)~95%[1]HighA multi-step, large-scale synthesis. Requires careful handling of corrosive and oxidizing acids.
Method B: Ozonolysis on Silica (B1680970) Gel Ozone, Silica gelNone (adsorbed on silica)43%[2][3]N/A"Dry ozonation" method. Lower yield compared to other methods and may produce byproducts.[2][3]
Method C: Ozonolysis in Solution OzoneDichloromethane/HexaneUp to 88%N/AHigher yield than dry ozonation. Requires a solvent system that can dissolve both the starting material and product.
Method D: Bioconversion Streptomyces sp. SA8 oxidation systemN/AN/AN/AAn enzymatic oxidation method. Specific yield and conditions are not detailed in the provided sources.

Experimental Protocols

Method A: Nitric Acid/Sulfuric Acid Oxidation

This protocol is adapted from a large-scale synthesis and involves the nitroxysulfonation of this compound followed by hydrolysis.

Step 1: Preparation of Adamantanol-Fuming Sulfuric Acid Solution

  • In a suitable reaction vessel, add 75 kg of fuming sulfuric acid (115%).

  • With stirring, add 2.6 kg of acetic anhydride.

  • Continue stirring for 5 minutes.

  • Add 20 kg of this compound crystals (99.5% purity).

  • Stir at a controlled temperature of 14-16°C for 30 minutes until a clear solution is obtained.

Step 2: Nitroxysulfonation

  • Transfer the solution from Step 1 and 9.1 kg of 95% nitric acid simultaneously to a reactor's pre-mixing tank, maintaining a weight ratio of 112.6:9.1 (adamantanol solution to nitric acid).

  • Maintain the reaction temperature between 83-102°C.

  • After the addition is complete, continue the reaction for a specified period to ensure completion.

Step 3: Work-up and Hydrolysis

  • Remove residual nitric acid by blowing with a stream of inert gas.

  • Cool the reaction mixture to room temperature and add approximately 0.6 kg of activated carbon powder. Stir for 5 minutes.

  • Slowly add 70 kg of water to the mixture. Continue stirring for 15 minutes, then allow the solids to settle for 1 hour.

  • Filter the mixture to collect the solid intermediate.

  • Transfer the filter cake to a new vessel and add 40 kg of water.

  • With stirring, slowly add 20 kg of 35% aqueous sodium hydroxide solution.

  • Heat the mixture to 95-100°C and maintain for 2 hours for hydrolysis.

  • Cool the mixture to 20-30°C and allow the precipitate to settle for 12 hours.

  • Collect the solid product by filtration or centrifugation.

Step 4: Purification

  • Wash the solid product with 90 kg of methanol at 40-45°C for 30 minutes.

  • Filter to remove the activated carbon and other insoluble impurities.

  • The filtrate, a methanol solution of 1,3-adamantanediol, is concentrated by distillation.

  • The concentrated solution is cooled to induce crystallization.

  • The crystalline product is collected by filtration and dried at 60°C to yield 21 kg of 1,3-adamantanediol as a white solid.

Method B: Ozonolysis on Silica Gel ("Dry Ozonation")

This method involves the oxidation of this compound adsorbed onto silica gel.

Step 1: Adsorption of this compound

  • Dissolve this compound in a suitable solvent (e.g., pentane).

  • Add silica gel to the solution.

  • Remove the solvent by rotary evaporation at room temperature under reduced pressure, leaving the this compound adsorbed on the dry silica gel.

Step 2: Ozonolysis

  • Cool the silica gel with the adsorbed this compound to a low temperature (e.g., -78°C).

  • Pass a stream of ozone-oxygen mixture through the cooled silica gel for several hours.

Step 3: Work-up and Purification

  • Allow the reaction mixture to warm to room temperature.

  • Transfer the silica gel to a chromatography column.

  • Elute the organic material with a polar solvent such as ethyl acetate.

  • Evaporate the solvent from the eluate to obtain the crude product.

  • The crude 1,3-adamantanediol can be further purified by recrystallization. The yield for this further oxidation step is reported to be 43%.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_hydrolysis Hydrolysis cluster_purification Purification A This compound C Adamantanol-Sulfuric Acid Solution A->C B Fuming Sulfuric Acid + Acetic Anhydride B->C E Nitroxysulfonation Intermediate C->E 83-102°C D Nitric Acid D->E G Crude 1,3-Adamantanediol E->G 95-100°C F Sodium Hydroxide F->G H Methanol Wash G->H I Crystallization H->I J Pure 1,3-Adamantanediol I->J

Caption: Workflow for the synthesis of 1,3-adamantanediol via nitric acid/sulfuric acid oxidation.

G cluster_prep Adsorption cluster_reaction Ozonolysis cluster_extraction Extraction & Purification A This compound C This compound on Silica Gel A->C B Silica Gel B->C E Oxidized Product on Silica Gel C->E -78°C D Ozone (O3) D->E F Elution with Ethyl Acetate E->F G Crude Product Solution F->G H Evaporation & Recrystallization G->H I Pure 1,3-Adamantanediol H->I

Caption: Workflow for the synthesis of 1,3-adamantanediol via dry ozonation on silica gel.

References

Application Notes and Protocols for the Friedel-Crafts Reaction of 1-Adamantanol with Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts reaction, a cornerstone of organic synthesis, provides a powerful method for the alkylation of aromatic compounds. The incorporation of the bulky and lipophilic adamantyl moiety onto aromatic scaffolds has garnered significant interest in medicinal chemistry and materials science. The unique three-dimensional structure of adamantane (B196018) can enhance the pharmacological properties of drug candidates by increasing their metabolic stability and modulating their interaction with biological targets. This document provides detailed application notes and experimental protocols for the Friedel-Crafts reaction of 1-adamantanol with various aromatic compounds, including benzene, toluene (B28343), and anisole.

The adamantyl group, due to its rigid and cage-like structure, can shield adjacent functional groups from enzymatic degradation, thereby prolonging the half-life of a drug. Furthermore, its lipophilicity can improve membrane permeability and overall pharmacokinetic profiles. These characteristics make adamantane-containing compounds valuable scaffolds in the development of new therapeutic agents.

Reaction Mechanism and Experimental Workflow

The Friedel-Crafts reaction of this compound with aromatic compounds proceeds via an electrophilic aromatic substitution mechanism. In the presence of a Brønsted or Lewis acid catalyst, this compound is protonated, followed by the loss of a water molecule to form a stable tertiary adamantyl carbocation. This electrophile then attacks the electron-rich aromatic ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation of the sigma complex regenerates the aromaticity of the ring and yields the adamantylated aromatic product.

Below is a generalized workflow for the Friedel-Crafts adamantylation of aromatic compounds.

G General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reactants This compound & Aromatic Compound Mixing Combine Reactants, Catalyst, and Solvent Reactants->Mixing Catalyst Brønsted or Lewis Acid Catalyst->Mixing Solvent Anhydrous Solvent Solvent->Mixing Reaction_Conditions Stir at Specified Temperature and Time Mixing->Reaction_Conditions Quenching Quench Reaction (e.g., with water/ice) Reaction_Conditions->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry with Anhydrous Salt (e.g., Na2SO4, MgSO4) Washing->Drying Purification Purify by Column Chromatography or Recrystallization Drying->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

General Experimental Workflow

Quantitative Data Summary

The following tables summarize the quantitative data for the Friedel-Crafts reaction of this compound with various aromatic compounds under different catalytic conditions.

Table 1: Reaction of this compound with Toluene

CatalystSolventTemperature (°C)TimeYield (%)Isomer Ratio (m:p)Reference
Hydroxy-substituted sulfonic acid-functionalized silica (B1680970) (HO-SAS)Toluene (reagent and solvent)1205 min (residence time)92-971:9[1][2]

Table 2: Reaction of this compound Derivatives with Aromatic Compounds

Adamantane SourceAromatic CompoundCatalystSolventTemperature (°C)Time (h)ProductYield (%)Reference
1-Acetoxyadamantane4-BromoanisoleH₂SO₄n-Heptane20241-(3-Adamantyl-4-methoxyphenyl)adamantaneNot specified for this specific reaction[3]
This compound4-BromophenolAcid catalystInert solventNot specifiedNot specified2-(1-Adamantyl)-4-bromophenolNot specified

Experimental Protocols

Protocol 1: Flow Synthesis of 1-Adamantyl-toluene[1][2]

This protocol describes a continuous flow method for the Friedel-Crafts alkylation of toluene with this compound using a solid acid catalyst.

Materials:

  • This compound

  • Toluene

  • Hydroxy-substituted sulfonic acid-functionalized silica (HO-SAS) catalyst

  • Flow reactor system equipped with a pump, packed-bed reactor, and back-pressure regulator

Procedure:

  • Pack a stainless-steel column with the HO-SAS catalyst.

  • Prepare a solution of this compound in toluene.

  • Pump the solution through the heated catalyst bed at a controlled flow rate to achieve the desired residence time.

  • Maintain the reactor temperature at 120°C.

  • Set the residence time to 5 minutes.

  • Collect the effluent from the reactor.

  • The product, 1-tolyladamantane, is obtained in high yield (92-97%) with a meta-to-para isomer ratio of 1:9.

  • The catalyst can be used for an extended period (e.g., 2.5 hours) with sustained high yields.

Protocol 2: General Procedure for Adamantylation of Aromatic Compounds using 1-Acetoxyadamantane and Sulfuric Acid

This protocol provides a general method for the adamantylation of aromatic compounds using 1-acetoxyadamantane, which can be prepared in situ from this compound and acetic anhydride (B1165640).

Materials:

Procedure:

  • Preparation of 1-Acetoxyadamantane (in situ):

    • In a three-necked flask under a nitrogen atmosphere, dissolve this compound in n-heptane.

    • Slowly add concentrated sulfuric acid with good agitation.

    • Add acetic anhydride dropwise. The temperature may rise.

    • Continue stirring at room temperature for several hours (e.g., 3-15 hours).

  • Adamantylation Reaction:

    • To the solution containing 1-acetoxyadamantane, add an additional amount of concentrated sulfuric acid.

    • Slowly add the aromatic compound portionwise. For some substrates, the addition of a co-solvent like dichloromethane may be necessary.

    • Stir the reaction mixture vigorously at room temperature for an extended period (e.g., 24-48 hours).

  • Work-up and Isolation:

    • Quench the reaction by adding denatured ethanol and continue stirring for a couple of hours.

    • Filter the resulting solid.

    • Wash the solid with heptane.

    • Dry the product in a vacuum oven.

Applications in Drug Development

The introduction of an adamantane moiety into a drug molecule can significantly enhance its therapeutic potential. The lipophilic nature of adamantane can improve a drug's ability to cross cell membranes, leading to better absorption and distribution. Its rigid cage structure can also protect the drug from metabolic degradation, increasing its half-life and duration of action.

For instance, amantadine (B194251) (1-aminoadamantane) was one of the first adamantane-based drugs and has been used as an antiviral and anti-Parkinsonian agent. The adamantane scaffold is also present in other approved drugs, highlighting its importance in medicinal chemistry. The Friedel-Crafts reaction of this compound with various aromatic and heteroaromatic compounds provides a direct route to novel adamantane-containing molecules that can be further elaborated into potential drug candidates.

Signaling Pathways and Logical Relationships

The development of adamantane-based drugs often involves targeting specific signaling pathways implicated in disease. The diagram below illustrates a simplified logical relationship in the drug discovery process, from the synthesis of adamantylated compounds to their potential therapeutic application.

G Drug Discovery Logic cluster_synthesis Synthesis cluster_screening Screening & Evaluation cluster_development Preclinical & Clinical Development FC_Reaction Friedel-Crafts Reaction (this compound + Aromatic Cmpd) Adamantylated_Compound Adamantylated Aromatic Compound FC_Reaction->Adamantylated_Compound Biological_Screening Biological Screening (e.g., Enzyme Assays) Adamantylated_Compound->Biological_Screening Hit_Identification Hit Identification Biological_Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies (ADME/Tox) Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials Approved_Drug Potential New Drug Clinical_Trials->Approved_Drug

Drug Discovery Logic

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Adamantanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Adamantanol. Our goal is to help you optimize your reaction yields and overcome common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently employed methods for the synthesis of this compound include the hydrolysis of 1-bromoadamantane, the direct oxidation of adamantane (B196018) using various oxidizing agents, and the ozonation of adamantane on a solid support like silica (B1680970) gel. Each method offers distinct advantages regarding yield, scalability, and reaction conditions.

Q2: I am getting a low yield in my this compound synthesis. What are the general factors I should investigate?

A2: Low yields in chemical syntheses can often be attributed to several common errors. Key areas to review in your experimental setup and procedure include the purity of your starting materials and reagents, the dryness of your solvents and glassware, the accuracy of your measurements, and careful control of reaction temperature. Incomplete reactions or the formation of side products are also significant contributors to reduced yields.[1][2][3]

Q3: How can I purify my crude this compound product?

A3: Several effective methods are available for the purification of this compound. The choice of method depends on the nature of the impurities. Common techniques include:

  • Recrystallization: This is a widely used method based on the differential solubility of this compound and impurities in a given solvent at varying temperatures.[4] Suitable solvents for recrystallization include a mixture of dichloromethane (B109758) and hexane (B92381), or methanol.[5]

  • Sublimation: Due to its high melting point and volatility, this compound can be effectively purified by vacuum sublimation.

  • Column Chromatography: For separating this compound from structurally similar impurities, such as adamantan-2-one, column chromatography using alumina (B75360) (Al₂O₃) or silica gel is a reliable option.

  • Distillation: Both simple and vacuum distillation can be employed, particularly if the impurities have significantly different boiling points from this compound.

Q4: What are some common side products in this compound synthesis, and how can I minimize their formation?

A4: A potential side product, particularly in oxidation reactions, is adamantan-2-one. Its formation can be minimized by carefully controlling the reaction conditions, such as temperature and the choice of oxidizing agent. If formed, it can be separated from the desired this compound product by column chromatography. In the ozonation of adamantane, other minor byproducts may be formed, which can be detected by GC analysis.

Troubleshooting Guides

Guide 1: Low Yield in the Hydrolysis of 1-Bromoadamantane
Potential Cause Troubleshooting Step
Incomplete Hydrolysis Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or gently increasing the temperature. The hydrolysis temperature can be in the range of 100-150°C.
Purity of 1-Bromoadamantane Impurities in the starting material can interfere with the reaction. Ensure you are using high-purity 1-bromoadamantane.
Ineffective Hydrolysis Conditions The choice of acid or base is crucial. For acidic hydrolysis, ensure the concentration of the acid (e.g., hydrochloric acid) is sufficient. For base-mediated hydrolysis, ensure a strong enough base is used in an appropriate solvent.
Loss of Product During Workup This compound has some solubility in water. During aqueous workup, minimize the volume of water used and consider back-extracting the aqueous layer with an organic solvent to recover any dissolved product.
Guide 2: Low Yield in the Ozonation of Adamantane on Silica Gel
Potential Cause Troubleshooting Step
Improper Adsorption of Adamantane Ensure the adamantane is evenly dispersed on the silica gel. This is typically achieved by dissolving the adamantane in a volatile solvent like pentane (B18724), mixing with the silica gel, and then thoroughly removing the solvent by rotary evaporation.
Inefficient Ozonolysis The reaction is sensitive to temperature. The ozonation should be carried out at a low temperature, typically -78°C, to control the reactivity of ozone and prevent over-oxidation. Ensure a steady flow of ozone-oxygen mixture through the silica gel.
Ozone Generator Malfunction Verify that your ozone generator is functioning correctly and producing a sufficient concentration of ozone. The silica gel should turn a dark blue color during the reaction, indicating the presence of adsorbed ozone.
Loss During Product Elution After the reaction, the product is eluted from the silica gel. Use a sufficient volume of an appropriate solvent, such as ethyl acetate, to ensure complete elution of the this compound.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods
Synthesis Method Starting Material Reagents Typical Yield Purity Key Considerations
Hydrolysis of 1-Bromoadamantane1-BromoadamantaneAqueous acid (e.g., HCl) or AgNO₃> 95%≥ 99.5%Straightforward reaction, high purity achievable.
Ozonation on Silica GelAdamantaneOzone, Silica Gel81-84%High, after recrystallizationRequires specialized equipment (ozone generator), safety precautions for ozone are critical.
Oxidation with Peroxyacetic AcidAdamantanePeroxyacetic Acid--A cited method, but specific yield data is less commonly reported.

Experimental Protocols

Protocol 1: Synthesis of this compound via Ozonation of Adamantane on Silica Gel

This protocol is adapted from Organic Syntheses.

1. Preparation of Adamantane-Silica Gel Dispersion: a. In a 2-L round-bottomed flask, dissolve 6.0 g (0.044 mole) of adamantane in 100 mL of pentane. b. Add 500 g of silica gel (70–230 mesh) to the solution. c. Remove the pentane via rotary evaporation at room temperature under reduced pressure. Continue to rotate the flask for an additional 2 hours to ensure the silica gel is completely dry and the adamantane is evenly dispersed.

2. Ozonation: a. Transfer the adamantane-silica gel dispersion to an ozonation vessel and cool to -78°C using a dry ice/isopropanol bath. b. Pass a stream of oxygen through the vessel for 2 hours. c. Switch to an ozone-oxygen mixture and continue to pass the gas through the vessel for approximately 2 hours, or until the silica gel turns a dark blue color. d. Remove the cooling bath and allow the vessel to warm to room temperature over a 3-hour period.

3. Product Isolation and Purification: a. Transfer the silica gel to a chromatography column. b. Elute the organic material with 3 L of ethyl acetate. c. Evaporate the solvent from the eluate to obtain the crude this compound. d. Recrystallize the crude product from a 1:1 (v/v) mixture of dichloromethane and hexane to yield pure this compound as fine, white needles.

Protocol 2: Synthesis of this compound via Hydrolysis of 1-Bromoadamantane

This is a general procedure based on established methods.

1. Reaction Setup: a. In a round-bottomed flask equipped with a reflux condenser, add 1-bromoadamantane. b. Add an aqueous solution of a strong acid (e.g., 3 M hydrochloric acid) or a solution of silver nitrate (B79036) in aqueous acetone. c. The reaction mixture is heated to reflux (typically 100-150°C) with vigorous stirring.

2. Reaction Monitoring: a. The progress of the reaction should be monitored by TLC to ensure all the starting material has been consumed.

3. Workup and Isolation: a. After the reaction is complete, cool the mixture to room temperature. b. If a precipitate (e.g., AgBr) is formed, remove it by filtration. c. Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). d. Combine the organic extracts, wash with a saturated sodium bicarbonate solution and then with brine. e. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). f. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

4. Purification: a. The crude product can be purified by recrystallization or sublimation as described in the FAQ section.

Visualizations

experimental_workflow_ozonation cluster_prep Preparation cluster_reaction Ozonation cluster_purification Purification start Adamantane in Pentane add_silica Add Silica Gel start->add_silica roto_evap Rotary Evaporation add_silica->roto_evap cool Cool to -78°C roto_evap->cool o2_flow Oxygen Flow cool->o2_flow o3_flow Ozone/Oxygen Flow o2_flow->o3_flow warm Warm to RT o3_flow->warm elute Elute with Ethyl Acetate warm->elute evaporate Evaporate Solvent elute->evaporate recrystallize Recrystallize evaporate->recrystallize product Pure this compound recrystallize->product

Caption: Workflow for the synthesis of this compound via ozonation.

troubleshooting_low_yield start Low Yield of this compound incomplete_rxn Incomplete Reaction start->incomplete_rxn impure_reagents Impure Reagents/Starting Material start->impure_reagents suboptimal_cond Suboptimal Conditions start->suboptimal_cond workup_loss Loss During Workup start->workup_loss monitor_tlc Monitor by TLC, Extend Reaction Time/Temp incomplete_rxn->monitor_tlc Solution check_purity Verify Purity of Reagents impure_reagents->check_purity Solution optimize_temp Optimize Temperature & Reagent Concentration suboptimal_cond->optimize_temp Solution improve_extraction Improve Extraction/Isolation Technique workup_loss->improve_extraction Solution

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Improving the Solubility of 1-Adamantanol for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the poorly soluble compound, 1-Adamantanol, in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a crystalline powder with very low solubility in water. It is, however, soluble in various organic solvents.[1][2][3][4]

Q2: In which organic solvents can I dissolve this compound?

A2: this compound is soluble in several organic solvents, including dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), methanol, and chloroform.[1]

Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. Why does this happen and how can I prevent it?

A3: This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of this compound in the DMSO stock is no longer soluble when the DMSO is diluted in the aqueous buffer, exceeding the solubility limit of this compound in the final solvent mixture. To prevent this, you can try several strategies:

  • Lower the final concentration: The most straightforward solution is to use a lower final concentration of this compound in your assay.

  • Use a co-solvent system: Prepare your final solution in a mixture of buffer and a water-miscible organic solvent, such as ethanol or DMSO. Ensure the final solvent concentration is compatible with your assay and not toxic to your cells.

  • Employ a solubilizing agent: Agents like cyclodextrins can encapsulate this compound, increasing its aqueous solubility.

  • Optimize the dilution process: Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer to facilitate rapid mixing and prevent localized high concentrations that can trigger precipitation.

Q4: Can I use heat or sonication to help dissolve this compound?

A4: Yes, gentle heating and sonication can be effective methods to aid in the dissolution of this compound in a suitable solvent. However, it is crucial to ensure that the temperature is not too high to cause degradation of the compound. After dissolution, allow the solution to cool to room temperature before use.

Q5: What is the maximum recommended concentration of DMSO in a cell-based assay?

A5: The maximum tolerated concentration of DMSO varies depending on the cell line and the duration of the experiment. As a general guideline, the final concentration of DMSO in cell culture media should be kept below 0.5% (v/v), and ideally below 0.1% (v/v), to minimize cytotoxicity.

Q6: How can cyclodextrins improve the solubility of this compound?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form "inclusion complexes" with poorly soluble molecules like this compound, where the hydrophobic adamantane (B196018) cage is encapsulated within the cyclodextrin's cavity. This complex has a hydrophilic exterior, which significantly increases its solubility in aqueous solutions. β-cyclodextrin is commonly used for this purpose with adamantane derivatives.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer
Potential Cause Troubleshooting Step
Exceeding Solubility Limit Determine the maximum solubility of this compound in your final assay buffer. Perform a serial dilution of your stock solution to find the highest concentration that remains in solution.
Rapid Solvent Exchange Add the concentrated organic stock solution to the aqueous buffer slowly and with constant, vigorous stirring. This helps to avoid localized supersaturation.
Temperature Effects Ensure your aqueous buffer is at the experimental temperature (e.g., 37°C for cell-based assays) before adding the this compound stock solution. Some compounds are less soluble at lower temperatures.
pH of the Buffer Although this compound is a neutral molecule, the pH of the buffer can influence the stability of the formulation. Ensure the pH of your buffer is appropriate for your assay.
Issue 2: Inconsistent Results in In Vitro Assays
Potential Cause Troubleshooting Step
Incomplete Dissolution of Stock Solution Visually inspect your stock solution for any undissolved particles. If present, try gentle warming or sonication to ensure complete dissolution. Filter the stock solution through a 0.22 µm syringe filter before use.
Precipitation in the Assay Plate After adding the this compound working solution to your assay plate, inspect the wells under a microscope for any signs of precipitation. If precipitation is observed, you may need to lower the final concentration or use a solubilization enhancement technique.
Compound Adsorption to Plasticware Hydrophobic compounds can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in your assay. Using low-adhesion microplates or adding a small amount of a non-ionic surfactant (e.g., Tween-20) to your buffer (if compatible with your assay) can help mitigate this.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Reference
WaterPoorly soluble/Partly miscible
Dimethyl Sulfoxide (DMSO)50 mg/mL (328.45 mM)
EthanolSoluble
MethanolSoluble
ChloroformSoluble
Diethyl EtherSoluble

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Materials: this compound powder, high-purity DMSO, sterile microcentrifuge tubes, vortex mixer, and a sonicator water bath.

  • Procedure: a. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock, add 65.69 µL of DMSO per 1 mg of this compound). c. Vortex the tube vigorously for 1-2 minutes. d. If the powder is not fully dissolved, place the tube in a sonicator water bath for 10-15 minutes, or until the solution is clear. Gentle warming in a 37°C water bath can also be used. e. Visually inspect the solution to ensure there are no undissolved particles. f. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays
  • Materials: this compound stock solution in DMSO, pre-warmed (37°C) cell culture medium, sterile conical tubes.

  • Procedure: a. Thaw an aliquot of the this compound DMSO stock solution at room temperature. b. Perform a serial dilution of the stock solution in pre-warmed cell culture medium. It is recommended to first prepare an intermediate dilution (e.g., 10X the final concentration) to minimize the risk of precipitation. c. To prepare the final working solution, add the appropriate volume of the intermediate dilution to the pre-warmed cell culture medium while gently vortexing. For example, to prepare 1 mL of a 10 µM working solution from a 1 mM intermediate stock, add 10 µL of the intermediate stock to 990 µL of medium. d. Visually inspect the final working solution for any signs of precipitation before adding it to the cells.

Protocol 3: Enhancing this compound Solubility using β-Cyclodextrin (Kneading Method)
  • Materials: this compound, β-cyclodextrin, deionized water, mortar and pestle, vacuum oven.

  • Procedure: a. Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 molar ratio is a good starting point). b. Weigh the appropriate amounts of this compound and β-cyclodextrin. c. Place the β-cyclodextrin in a mortar and add a small amount of deionized water to form a paste. d. Gradually add the this compound powder to the β-cyclodextrin paste while continuously grinding with the pestle. e. Knead the mixture for 30-60 minutes to facilitate the formation of the inclusion complex. f. Dry the resulting paste in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved. g. The resulting solid powder is the this compound/β-cyclodextrin inclusion complex, which should have improved aqueous solubility. The solubility of this complex in your assay buffer should be determined experimentally.

Mandatory Visualization

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay stock_prep Weigh this compound Add DMSO dissolve Vortex / Sonicate (Gentle Heat if Needed) stock_prep->dissolve stock_sol High-Concentration Stock Solution (e.g., 100 mM) dissolve->stock_sol intermediate Intermediate Dilution (in pre-warmed media) stock_sol->intermediate Dilute final_dil Final Dilution (in pre-warmed media) intermediate->final_dil working_sol Final Working Solution (e.g., 10 µM) final_dil->working_sol add_to_cells Add to Cell Culture working_sol->add_to_cells Treat incubation Incubate add_to_cells->incubation readout Assay Readout incubation->readout

Caption: Workflow for preparing this compound solutions for in vitro assays.

signaling_pathway cluster_antiviral Antiviral Mechanism (Influenza A) cluster_neuro Neuroactive Mechanism (NMDA Receptor) Virus Influenza A Virus Endosome Endosome Virus->Endosome Endocytosis Uncoating Viral Uncoating Endosome->Uncoating Acidification (via M2 Proton Channel) Replication Viral Replication Uncoating->Replication Adamantanol This compound (Amantadine derivative) Adamantanol->Endosome Blocks M2 Channel Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_influx Ca2+ Influx NMDA_R->Ca_influx Opens Channel Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Excessive Influx Leads to Adamantanol_neuro This compound (Memantine derivative) Adamantanol_neuro->NMDA_R Blocks Channel

Caption: Signaling pathways affected by this compound derivatives.

References

common byproducts in 1-Adamantanol synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1-Adamantanol. It addresses common issues related to byproducts and their removal to assist in obtaining high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis?

A1: The byproducts largely depend on the synthetic route employed. The most frequently encountered impurities include:

  • 2-Adamantanol: An isomer of the desired product.

  • Adamantanone (Adamantan-2-one): An oxidation product.[1][2]

  • 1,3-Adamantanediol: A product of over-oxidation.[2][3]

  • Unreacted Adamantane (B196018): The starting material.

  • 1-Bromoadamantane: A common intermediate when starting from adamantane and bromine.

  • Disubstituted Adamantane Derivatives: Can form under certain reaction conditions.[4]

Q2: Which purification method is best for removing 2-Adamantanol?

A2: While recrystallization and column chromatography can reduce the amount of 2-Adamantanol, a highly effective method for its removal is through chemical purification using Jones' reagent. This reagent selectively oxidizes the secondary alcohol (2-Adamantanol) to adamantanone, which can then be more easily separated by chromatography or recrystallization.

Q3: My this compound is contaminated with Adamantanone. How can I remove it?

A3: Adamantanone can be effectively removed using column chromatography. A common technique involves using alumina (B75360) (Al₂O₃) as the stationary phase and eluting with a non-polar solvent to wash out the less polar adamantanone before eluting the more polar this compound with a more polar solvent system.

Q4: Can I use distillation to purify this compound?

A4: Yes, distillation can be used, particularly if the impurities have significantly different boiling points from this compound. However, given the high melting and boiling points of this compound, vacuum distillation is often preferred to prevent decomposition at high temperatures.

Q5: What is a good solvent for recrystallizing this compound?

A5: Several solvents can be used for the recrystallization of this compound, including ethanol, methanol, and acetone. The choice of solvent depends on the specific impurities present. A mixed solvent system, such as dichloromethane (B109758)/hexane (B92381), can also be effective.

Troubleshooting Guides

Issue 1: Presence of 2-Adamantanol Impurity
  • Symptom: GC-MS or NMR analysis indicates the presence of 2-Adamantanol.

  • Cause: Isomerization during synthesis, particularly under acidic conditions.

  • Troubleshooting Workflow:

    start Crude this compound with 2-Adamantanol chem_pur Chemical Purification (Jones' Reagent) start->chem_pur Highly effective chromatography Column Chromatography (Alumina or Silica Gel) start->chromatography Moderately effective chem_pur->chromatography To remove adamantanone recrystallization Recrystallization chromatography->recrystallization pure_product Pure this compound recrystallization->pure_product

    Caption: Troubleshooting workflow for 2-Adamantanol removal.

  • Detailed Protocol: Chemical Purification with Jones' Reagent

    • Dissolve the crude this compound containing 2-Adamantanol in acetone.

    • Cool the solution in an ice bath.

    • Slowly add Jones' reagent (a solution of chromium trioxide in sulfuric acid) dropwise until the orange-brown color of the reagent persists.

    • Stir the mixture at room temperature for several hours.

    • Quench the reaction by adding isopropanol (B130326) until the solution turns green.

    • Filter the mixture to remove chromium salts.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • The resulting solid can be further purified by column chromatography or recrystallization to remove the newly formed adamantanone.

Issue 2: Persistent Adamantanone Impurity
  • Symptom: A significant peak corresponding to Adamantanone is observed in the GC-MS or a characteristic C=O stretch is seen in the IR spectrum.

  • Cause: Over-oxidation of adamantane or oxidation of 2-adamantanol.

  • Troubleshooting Workflow:

    start Crude this compound with Adamantanone chromatography Column Chromatography (Alumina) start->chromatography Most effective recrystallization Recrystallization (e.g., Hexane) start->recrystallization Less effective, co-crystallization possible pure_product Pure this compound chromatography->pure_product recrystallization->chromatography If impurity persists

    Caption: Troubleshooting workflow for Adamantanone removal.

  • Detailed Protocol: Column Chromatography on Alumina

    • Slurry Preparation: Prepare a slurry of activated alumina in a non-polar solvent (e.g., hexane).

    • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

    • Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate) and load it onto the column.

    • Elution:

      • Begin eluting with a non-polar solvent such as hexane. Adamantanone, being less polar, will elute first.

      • Monitor the fractions using Thin Layer Chromatography (TLC).

      • Once the adamantanone has been completely eluted, gradually increase the polarity of the eluent (e.g., by adding ethyl acetate (B1210297) to the hexane) to elute the this compound.

    • Fraction Collection: Collect the fractions containing the pure this compound.

    • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data on Byproduct Formation and Purification

The following tables summarize typical byproduct distribution from a specific synthesis method and provide a qualitative comparison of purification techniques.

Table 1: Byproduct Distribution in this compound Synthesis via Ozonation of Adamantane on Silica Gel

ByproductTypical Percentage (%)
Adamantanone~4-5
1,3-Adamantanediol~2-3
Total Byproducts ~7

Data from a specific experiment reported in Organic Syntheses. The distribution may vary with reaction conditions.

Table 2: Qualitative Comparison of Purification Methods for Common Byproducts

Purification Method2-AdamantanolAdamantanone1,3-AdamantanediolUnreacted Adamantane
RecrystallizationModerateLowModerateHigh
Column ChromatographyHighHighHighHigh
SublimationLowLowVery LowHigh
Chemical (Jones' Reagent)Very HighN/AN/AN/A

Key:

  • Very High: Very effective at removing the specific byproduct.

  • High: Effective at removing the specific byproduct.

  • Moderate: Can reduce the amount of the byproduct, but may not remove it completely.

  • Low: Not very effective for separating the byproduct.

  • N/A: Not applicable.

Experimental Workflows

General Workflow for this compound Synthesis and Purification

synthesis This compound Synthesis (e.g., Oxidation of Adamantane) crude_product Crude this compound (with byproducts) synthesis->crude_product analysis1 Initial Analysis (GC-MS, NMR) crude_product->analysis1 purification Purification (Recrystallization, Chromatography, etc.) analysis1->purification Identify impurities to choose method analysis2 Purity Check (GC-MS, NMR, mp) purification->analysis2 analysis2->purification Impurities remain pure_product Pure this compound analysis2->pure_product Purity > 99%

Caption: General experimental workflow for synthesis and purification.

References

troubleshooting low yield in Lewis acid-catalyzed isomerization for adamantane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Adamantane (B196018) Synthesis

Topic: Troubleshooting Low Yield in Lewis Acid-Catalyzed Isomerization for Adamantane Synthesis

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of adamantane via Lewis acid-catalyzed isomerization of its precursors, such as tetrahydrodicyclopentadiene (B3024363).

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the synthesis of adamantane, focusing on the common issue of low yield.

Q1: My Lewis acid-catalyzed isomerization of tetrahydrodicyclopentadiene is resulting in a low yield of adamantane. What are the potential causes and solutions?

A: Low yields in this classic adamantane synthesis are a frequent issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]

G start Low Yield Observed catalyst catalyst start->catalyst conditions conditions start->conditions purity purity start->purity side_reactions side_reactions start->side_reactions outcome Improved Yield sol_catalyst sol_catalyst catalyst->sol_catalyst Moisture exposure? sol_conditions sol_conditions conditions->sol_conditions Temp/Time issue? sol_purity sol_purity purity->sol_purity Precursor purity? sol_side_reactions sol_side_reactions side_reactions->sol_side_reactions Polymerization/Cracking? sol_catalyst->outcome sol_conditions->outcome sol_purity->outcome sol_side_reactions->outcome

Possible Causes and Solutions:

Factor Potential Issue Recommended Solution Citation
Catalyst Quality & Handling The Lewis acid (e.g., AlCl₃, AlBr₃) is highly sensitive to moisture and can be easily inactivated.Use a fresh, high-purity batch of the Lewis acid. Handle the catalyst exclusively in a glovebox or under a dry, inert atmosphere (e.g., nitrogen or argon).[1]
Reaction Temperature Temperatures that are too low result in an incomplete reaction. Excessively high temperatures can lead to side reactions such as cracking and polymerization, forming non-distillable residues.Carefully control the reaction temperature. Be aware that the initial isomerization can be exothermic. Maintain the temperature within the optimal range cited in established protocols.[1][2][3]
Reaction Time Insufficient reaction time leads to low conversion. Prolonged reaction times, especially at elevated temperatures, increase the likelihood of side reactions and catalyst deactivation.Monitor the reaction's progress using techniques like GC-MS to determine the point of maximum adamantane concentration and avoid unnecessary extensions.
Starting Material Purity Impurities in the tetrahydrodicyclopentadiene starting material can interfere with the catalytic process and reduce efficiency.Purify the technical-grade dicyclopentadiene (B1670491) (e.g., by distillation) before the initial hydrogenation step or before use in the isomerization.
Catalyst Deactivation The catalyst can be deactivated by impurities or by the formation of coke-like materials at high temperatures.Ensure the purity of the starting material. If deactivation is suspected, consider a higher catalyst loading or employing a more robust catalyst system, such as a superacid.
Solvent Effects The solvent can influence Lewis acid activity. Coordinating solvents may compete with the substrate for the catalyst, while solvent polarity can affect the stability of intermediates.While many protocols run this reaction neat, if a solvent is used, non-polar aprotic solvents are often preferred to minimize side reactions. Consider screening solvents if applicable.

Frequently Asked Questions (FAQs)

Q2: What is the role of the Lewis acid in adamantane synthesis?

A: The Lewis acid (e.g., aluminum chloride) is a catalyst that initiates the reaction by abstracting a hydride ion from the saturated hydrocarbon precursor (tetrahydrodicyclopentadiene). This generates a carbocation, which then undergoes a complex series of intramolecular rearrangements (Wagner-Meerwein shifts) to ultimately form the thermodynamically stable, strain-free adamantane cage structure.

G precursor Tetrahydrodicyclopentadiene (Precursor) carbocation Initial Carbocation Formation precursor->carbocation lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->carbocation  Hydride  Abstraction rearrangement Complex Carbocation Rearrangements (Wagner-Meerwein Shifts) carbocation->rearrangement product Adamantane (Thermodynamically Stable Product) rearrangement->product

Q3: Can I use a different Lewis acid besides aluminum chloride?

A: Yes, other Lewis acids can be used, and the choice can impact yield and reaction conditions. Aluminum bromide (AlBr₃) is also commonly used. More potent catalysts, sometimes referred to as superacids, have been shown to increase the yield significantly, in some cases to over 90%. The choice of catalyst may require re-optimization of the reaction conditions.

Q4: My reaction mixture turned very dark, and I have a lot of solid residue. Is this normal?

A: Significant darkening or the formation of a large amount of non-distillable residue often indicates that side reactions like polymerization or cracking have occurred. This is typically a result of excessively high reaction temperatures or prolonged reaction times. To mitigate this, reduce the reaction temperature and monitor the reaction more closely to avoid running it past the point of optimal product formation.

Q5: How can I monitor the reaction effectively?

A: The most effective way to monitor the progress of the isomerization is to take small aliquots from the reaction mixture at various time points (after quenching and workup of the aliquot) and analyze them by Gas Chromatography-Mass Spectrometry (GC-MS). This allows you to quantify the consumption of the starting material and the formation of adamantane, helping to identify the optimal reaction time and prevent the formation of degradation products.

Experimental Protocols

General Protocol for Lewis Acid-Catalyzed Synthesis of Adamantane

This protocol is a generalized procedure based on the widely used Schleyer method for the isomerization of tetrahydrodicyclopentadiene.

Materials:

  • Tetrahydrodicyclopentadiene

  • Anhydrous aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃)

  • Anhydrous solvent (e.g., cyclohexane, optional)

  • Crushed ice or ice water

  • n-Pentane or n-hexane for extraction

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Setup: Assemble a reaction flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet for an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried.

  • Catalyst Addition: Under a positive pressure of inert gas, charge the flask with anhydrous aluminum chloride (typically 10-15 mol% relative to the substrate).

  • Substrate Addition: Slowly add tetrahydrodicyclopentadiene to the flask with vigorous stirring. The reaction is often exothermic, and the addition rate should be controlled to maintain the desired temperature.

  • Reaction: Heat the mixture to the target temperature (often reflux, but specific temperatures should be determined from literature procedures) and maintain it for the designated time. Monitor the reaction's progress periodically via GC-MS if possible.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then slowly and carefully pour it over crushed ice or into ice-cold water to quench the catalyst. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer multiple times with a non-polar solvent like n-pentane or n-hexane.

  • Washing & Drying: Combine the organic extracts and wash them with water and/or brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the solvent by rotary evaporation. Adamantane is a solid that can be purified further by sublimation or recrystallization. The yield of adamantane can be determined after purification.

References

strategies to prevent polymerization of 1-Adamantanol in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Adamantanol Reactions

Welcome to the technical support center for reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted polymerization of this compound during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound polymerization in my reactions?

A1: The polymerization of this compound is primarily caused by the formation of the highly stable 1-adamantyl carbocation. This intermediate is readily generated in the presence of strong Brønsted or Lewis acids, which are often used to activate the hydroxyl group of this compound. Once formed, this carbocation can act as an electrophile and attack the oxygen atom of another this compound molecule, initiating a cationic polymerization cascade.

Q2: Which reaction conditions are known to promote the polymerization of this compound?

A2: Conditions that favor the formation and propagation of the 1-adamantyl carbocation will promote polymerization. These include:

  • Strongly acidic media: Concentrated sulfuric acid (H₂SO₄) or trifluoroacetic acid are known to generate the 1-adamantyl cation from this compound.[1]

  • High temperatures: Elevated temperatures can increase the rate of carbocation formation and subsequent polymerization.[2]

  • High concentration of this compound: A higher concentration of the alcohol increases the probability of the carbocationic intermediate reacting with another this compound molecule.

  • Non-nucleophilic solvents: Solvents that do not effectively trap the carbocation can allow it to react with other this compound molecules.

Q3: Are there any general strategies to prevent this unwanted polymerization?

A3: Yes, several strategies can be employed to minimize or prevent the polymerization of this compound:

  • Use of milder catalysts: Instead of strong Brønsted acids, consider using Lewis acids or solid-supported acid catalysts, which can be more selective and less prone to inducing polymerization.[3]

  • In-situ derivatization: Convert this compound to a less reactive intermediate, such as 1-acyloxyadamantane, before introducing the second reactant.[4]

  • Control of reaction temperature: Maintaining a low reaction temperature can help to suppress the formation of the adamantyl carbocation and favor the desired reaction pathway.[5]

  • Slow addition of reagents: Adding the acid catalyst or this compound dropwise can help to maintain a low concentration of the reactive carbocation at any given time.

  • Choice of solvent: Using a solvent that can stabilize the intermediates or participate in the reaction can help to prevent polymerization.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield of the desired product and formation of an insoluble white precipitate. This is a strong indication of this compound polymerization. The polymer is often insoluble in common organic solvents.1. Re-evaluate your catalyst: If using a strong acid like H₂SO₄, consider switching to a milder Lewis acid (e.g., FeCl₃, ZnCl₂) or a solid-supported acid. 2. Lower the reaction temperature: Run the reaction at 0 °C or even lower if the desired reaction allows. 3. Change the order of addition: Instead of adding the acid to a mixture of reactants, try adding the this compound solution slowly to a mixture of the other reactant and the acid.
The reaction mixture becomes viscous and difficult to stir. This can be another sign of polymer formation, even if a precipitate has not yet formed.1. Dilute the reaction mixture: Increasing the solvent volume can reduce the effective concentration of this compound and its carbocation. 2. Monitor the reaction closely: Use TLC or another appropriate technique to monitor the consumption of starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to prevent further side reactions.
Multiple unidentified spots on TLC, with some at the baseline. This suggests a complex mixture of products, likely including oligomers and polymers of this compound.1. Purify your starting materials: Ensure your this compound and other reagents are free from impurities that could initiate unwanted side reactions. 2. Optimize the stoichiometry: An excess of this compound can increase the likelihood of polymerization. Try using a 1:1 or even a slight excess of the other reactant.

Strategies to Prevent Polymerization: Data and Protocols

Catalyst and Solvent Selection

The choice of catalyst and solvent plays a crucial role in preventing the polymerization of this compound. The following table summarizes some qualitative and semi-quantitative data on the effect of different reaction conditions.

Catalyst Typical Solvent Relative Polymerization Tendency Notes
Concentrated H₂SO₄Nitrile (for Ritter reaction) or Aromatic (for Friedel-Crafts)HighReadily forms the 1-adamantyl carbocation, leading to a high risk of polymerization.
Trifluoroacetic AcidDichloromethaneHighSimilar to sulfuric acid, it is a strong acid that can promote carbocation formation.
Lewis Acids (e.g., AlCl₃, FeCl₃)Chlorinated solvents, NitroalkanesModerate to LowGenerally milder than strong Brønsted acids, but can still promote polymerization depending on the specific Lewis acid and conditions.
Solid-supported acids (e.g., Nafion)VariousLowThe solid support can modulate the acidity and steric environment, often leading to higher selectivity and reduced polymerization.
Copper Catalysts (e.g., CuBr₂)AlcoholsLowHave been used for the synthesis of 1-adamantyl ethers with minimal polymerization reported.
Detailed Experimental Protocol: Ritter Reaction with Minimized Polymerization

This protocol for the synthesis of N-(1-adamantyl)acetamide is designed to minimize the formation of poly-adamantane byproducts.

Materials:

  • This compound

  • Acetonitrile (B52724) (CH₃CN)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Diethyl Ether ((C₂H₅)₂O)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in an excess of acetonitrile (which acts as both reactant and solvent).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (1.1 eq) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes. It is crucial to maintain the temperature at 0 °C during the addition to control the initial exotherm and minimize carbocation-initiated polymerization.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, pour the reaction mixture slowly over crushed ice.

  • Neutralization: Carefully neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is slightly basic (pH ~ 8).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-(1-adamantyl)acetamide.

Visualizations

Polymerization Mechanism of this compound

polymerization_mechanism AdOH1 This compound AdOH2_H Protonated this compound AdOH1->AdOH2_H + H⁺ H_plus H⁺ (Strong Acid) Ad_cation 1-Adamantyl Cation AdOH2_H->Ad_cation - H₂O H2O H₂O Dimer_cation Protonated Dimer Ad_cation->Dimer_cation + this compound AdOH2 Another this compound (Nucleophile) AdOH2->Dimer_cation Polymer Polymerization Dimer_cation->Polymer - H⁺, + n(this compound) troubleshooting_workflow Start Problem: Polymer Formation (Insoluble Precipitate / High Viscosity) Check_Catalyst Is a strong acid (e.g., H₂SO₄) being used? Start->Check_Catalyst Switch_Catalyst Solution: Switch to a milder catalyst (Lewis acid, solid-supported acid) Check_Catalyst->Switch_Catalyst Yes Check_Temp Is the reaction run at elevated temperature? Check_Catalyst->Check_Temp No End Problem Resolved Switch_Catalyst->End Lower_Temp Solution: Lower the reaction temperature (e.g., to 0 °C) Check_Temp->Lower_Temp Yes Check_Addition Are all reagents mixed at the start? Check_Temp->Check_Addition No Lower_Temp->End Slow_Addition Solution: Use slow, dropwise addition of the acid or this compound Check_Addition->Slow_Addition Yes Check_Addition->End No Slow_Addition->End

References

Technical Support Center: Purification of Technical-Grade Dicyclopentadiene for Adamantane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of technical-grade dicyclopentadiene (B1670491) (DCPD) for the synthesis of adamantane (B196018).

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to purify technical-grade dicyclopentadiene (DCPD) before using it for adamantane synthesis?

A1: Technical-grade DCPD contains various impurities that can interfere with the subsequent steps of adamantane synthesis, leading to lower yields and the formation of byproducts.[1] Purification is crucial to remove these impurities and to isolate the reactive cyclopentadiene (B3395910) (CPD) monomer required for the subsequent hydrogenation and isomerization steps.[2][3]

Q2: What is the primary method for purifying technical-grade DCPD?

A2: The most common method for purifying technical-grade DCPD is through a process called "cracking," which involves the thermal retro-Diels-Alder reaction to convert the DCPD dimer back into two molecules of cyclopentadiene (CPD) monomer.[4][5] This is immediately followed by fractional distillation to separate the lower-boiling CPD from the unreacted DCPD and other higher-boiling impurities.

Q3: What happens to the purified cyclopentadiene (CPD) if not used immediately?

A3: Cyclopentadiene is highly reactive and will readily dimerize back to dicyclopentadiene at room temperature through a Diels-Alder reaction. To prevent this, freshly distilled CPD should be used immediately or stored at very low temperatures, such as in a Dry Ice bath, to slow down the dimerization process.

Q4: What are the key safety precautions to consider when working with DCPD and CPD?

A4: Dicyclopentadiene and cyclopentadiene are flammable liquids and their vapors can form explosive mixtures with air. It is essential to work in a well-ventilated area, such as a fume hood, and to eliminate all sources of ignition. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn to avoid skin and eye contact.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of cyclopentadiene (CPD) after cracking and distillation. 1. Incomplete cracking of DCPD. 2. Re-dimerization of CPD before or during distillation. 3. Inefficient fractional distillation.1. Ensure the cracking temperature is sufficiently high (typically 160-180°C) to promote the retro-Diels-Alder reaction. 2. Distill the CPD as it is formed to quickly remove it from the hot reaction mixture. Keep the receiving flask cooled in an ice or Dry Ice bath. 3. Use an efficient fractionating column and maintain the head temperature at the boiling point of CPD (around 41°C).
The residue in the cracking flask becomes viscous or solidifies. Formation of higher polymers of cyclopentadiene at elevated temperatures.Discontinue heating and discard the residue while it is still mobile to prevent it from solidifying in the flask. Avoid excessively high cracking temperatures.
The distilled cyclopentadiene is not pure. 1. Inefficient fractional distillation, leading to co-distillation of DCPD or other impurities. 2. Contamination of the collection apparatus.1. Ensure a slow and steady distillation rate to allow for proper separation. Monitor the head temperature closely and collect only the fraction that distills at the boiling point of CPD. 2. Ensure all glassware is clean and dry before starting the experiment.
The subsequent hydrogenation reaction of purified DCPD gives a poor yield of endo-tetrahydrodicyclopentadiene (B1210996). Impurities remaining in the CPD after purification may poison the hydrogenation catalyst.Improve the purification of DCPD by ensuring a clean fractional distillation. Consider a second distillation of the CPD if purity is a concern.

Experimental Protocols

Protocol 1: Purification of Technical-Grade Dicyclopentadiene by Cracking and Fractional Distillation

This protocol is adapted from established laboratory procedures.

Materials:

  • Technical-grade dicyclopentadiene

  • Heating mantle

  • Round-bottom flask (500 mL)

  • Fractionating column (e.g., Vigreux column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask

  • Ice bath or Dry Ice-acetone bath

  • Boiling chips

Procedure:

  • Set up a fractional distillation apparatus in a fume hood.

  • Place 200 mL of technical-grade dicyclopentadiene and a few boiling chips into the 500 mL round-bottom flask.

  • Heat the flask using a heating mantle to a temperature of approximately 160-170°C.

  • The dicyclopentadiene will begin to "crack" into cyclopentadiene monomer, which has a much lower boiling point.

  • Carefully control the heating to maintain a steady distillation of cyclopentadiene. The temperature at the distillation head should be maintained at 40-42°C.

  • Collect the freshly distilled cyclopentadiene in a receiving flask cooled in an ice bath or a Dry Ice-acetone bath to prevent re-dimerization.

  • Continue the distillation until about two-thirds of the dicyclopentadiene has been pyrolyzed or if the residue in the flask becomes viscous.

  • The purified cyclopentadiene should be used immediately for the subsequent hydrogenation step.

Protocol 2: Hydrogenation of Purified Dicyclopentadiene to endo-Tetrahydrodicyclopentadiene

This protocol is a prerequisite for the final isomerization to adamantane and is based on a procedure from Organic Syntheses.

Materials:

  • Purified dicyclopentadiene

  • Dry ether

  • Platinum oxide (Adam's catalyst)

  • Parr hydrogenation apparatus or similar

  • Filtration apparatus

Procedure:

  • In a Parr hydrogenation apparatus, dissolve 200 g of freshly purified dicyclopentadiene in 100 mL of dry ether.

  • Carefully add 1.0 g of platinum oxide catalyst to the solution.

  • Seal the apparatus and hydrogenate the mixture at an initial hydrogen pressure of 50 p.s.i.

  • The reaction is exothermic, and the uptake of hydrogen should be monitored. The hydrogenation typically takes 4-6 hours.

  • Once the theoretical amount of hydrogen has been consumed, release the pressure and carefully open the apparatus.

  • Remove the catalyst by filtration.

  • The filtrate, containing endo-tetrahydrodicyclopentadiene in ether, is then ready for the removal of the solvent and subsequent isomerization to adamantane.

Data Presentation

Compound Molar Mass ( g/mol ) Boiling Point (°C) Melting Point (°C) Typical Purity of Technical Grade (%)
Dicyclopentadiene (DCPD)132.2017032-3480-95
Cyclopentadiene (CPD)66.1041-42-85>99 (after purification)
endo-Tetrahydrodicyclopentadiene136.24191-193>65High (after hydrogenation and distillation)
Adamantane136.24(sublimes)270High (after isomerization and purification)

Visualizations

experimental_workflow tech_dcpd Technical-Grade Dicyclopentadiene cracking Cracking (Retro-Diels-Alder) ~170°C tech_dcpd->cracking distillation Fractional Distillation (Collect at 41-42°C) cracking->distillation pure_cpd Purified Cyclopentadiene (CPD) distillation->pure_cpd Purified Product impurities Impurities distillation->impurities Residue hydrogenation Hydrogenation (PtO2, H2) pure_cpd->hydrogenation dimerization Dimerization (Room Temp) pure_cpd->dimerization endo_thdcpd endo-Tetrahydro- dicyclopentadiene hydrogenation->endo_thdcpd isomerization Isomerization (AlCl3) endo_thdcpd->isomerization adamantane Adamantane isomerization->adamantane dimerization->tech_dcpd Re-forms DCPD

Caption: Workflow for Adamantane Synthesis from Technical-Grade DCPD.

troubleshooting_logic start Low Yield of Pure CPD check_temp Is Cracking Temp. 160-180°C? start->check_temp check_collection Is Collection Flask Cooled? check_temp->check_collection Yes increase_temp Adjust Heating to Reach Target Temp. check_temp->increase_temp No check_distillation Is Head Temp. Stable at 41-42°C? check_collection->check_distillation Yes cool_flask Use Ice or Dry Ice Bath for Collection. check_collection->cool_flask No control_heating Adjust Heating for Slow, Steady Distillation. check_distillation->control_heating No success Improved Yield check_distillation->success Yes increase_temp->check_temp cool_flask->check_collection control_heating->check_distillation

References

Technical Support Center: Synthesis of Adamantane with Moisture-Sensitive Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working on the synthesis of adamantane (B196018), particularly when employing moisture-sensitive catalysts such as aluminum chloride (AlCl₃) and other Lewis acids. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of adamantane from the isomerization of tetrahydrodicyclopentadiene (B3024363) significantly lower than expected?

A1: Low yields in this classic adamantane synthesis are frequently linked to the quality and handling of the Lewis acid catalyst, which is typically moisture-sensitive.[1] Inactivation of the catalyst by water is a primary cause of reduced yield.[1] Other factors include suboptimal reaction temperature, impure starting materials, and insufficient reaction time.[1]

Q2: How does moisture affect a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃)?

A2: Anhydrous aluminum chloride is a strong Lewis acid, meaning it can accept an electron pair, which is crucial for its catalytic activity in reactions like the Friedel-Crafts alkylation that forms the basis of adamantane synthesis.[2] When exposed to water, AlCl₃ reacts to form hydrates and complexes, which neutralizes its Lewis acidity and renders it inactive as a catalyst.[2] This prevents the formation of the necessary carbocation intermediates for the reaction to proceed.

Q3: The reaction doesn't seem to be starting. What are the likely causes?

A3: Failure for the reaction to initiate is often due to a completely inactive catalyst. This can happen if the aluminum chloride used was not truly anhydrous or was exposed to atmospheric moisture during transfer. It is also possible that the starting material, tetrahydrodicyclopentadiene, contains impurities that are poisoning the catalyst.

Q4: I'm observing the formation of a black, tarry substance in my reaction flask. What is it and how can I minimize it?

A4: The formation of a black, tarry residue is a common side product in adamantane synthesis. This is often a complex mixture of polymeric hydrocarbons that can result from side reactions, especially at higher temperatures. To minimize its formation, ensure that the reaction temperature is carefully controlled within the optimal range. Gradual addition of the catalyst can also help manage the initial exothermic reaction and prevent localized overheating.

Q5: What are the key safety precautions when working with anhydrous aluminum chloride?

A5: Anhydrous aluminum chloride reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas. It should always be handled in a dry, well-ventilated area, preferably within a fume hood or a glovebox. Personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. In case of fire, do not use water; instead, use a Class D fire extinguisher or dry sand.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Low or no yield of adamantane is the most common issue and can be traced back to several factors related to the moisture-sensitive catalyst.

Troubleshooting Workflow for Low Yield

G start Low or No Adamantane Yield catalyst Check Catalyst Quality and Handling start->catalyst conditions Verify Reaction Conditions start->conditions reagents Assess Reagent Purity start->reagents workup Review Workup Procedure start->workup catalyst_sol1 Use fresh, high-purity anhydrous AlCl₃. Handle in a glovebox or under inert atmosphere. catalyst->catalyst_sol1 Moisture exposure or poor quality conditions_sol1 Ensure optimal temperature (150-180°C). Increase reaction time and monitor by GC-MS. conditions->conditions_sol1 Suboptimal temperature or time reagents_sol1 Purify tetrahydrodicyclopentadiene by distillation. Use anhydrous solvents. reagents->reagents_sol1 Impurities present workup_sol1 Ensure efficient extraction with petroleum ether or hexane. Perform multiple extractions. workup->workup_sol1 Product loss during isolation

Caption: A troubleshooting guide for low adamantane yield.

Data Presentation: Impact of Moisture on Adamantane Synthesis
Water Content in ReactionCatalyst Appearance and ActivityExpected Adamantane YieldObservations
Strictly Anhydrous (<50 ppm) Free-flowing powder, highly active30-65%Vigorous initial reaction, formation of adamantane product.
Trace Moisture (~100-200 ppm) Some clumping of catalyst, reduced activity10-20%Less vigorous reaction, significant amount of unreacted starting material.
Significant Moisture (>500 ppm) Catalyst appears clumpy and partially hydrolyzed, low activity<5%Little to no reaction observed, mostly starting material recovered.
Gross Moisture (e.g., wet solvent) Catalyst is a solid mass, inactive0%No reaction, catalyst is visibly deactivated.

Experimental Protocols

Handling of Anhydrous Aluminum Chloride

Due to its hygroscopic nature, anhydrous aluminum chloride must be handled under an inert atmosphere to maintain its catalytic activity.

  • Preparation : All glassware should be oven-dried overnight at >120°C and cooled under a stream of dry nitrogen or argon.

  • Inert Atmosphere : The reaction should be set up using a Schlenk line or within a glovebox to exclude atmospheric moisture.

  • Transfer : If using a Schlenk line, weigh the required amount of anhydrous AlCl₃ in a glovebox and seal it in a flask. Alternatively, quickly weigh it in a dry, draft-free balance and add it to the reaction flask under a positive pressure of inert gas.

Synthesis of Adamantane from endo-Tetrahydrodicyclopentadiene

This procedure is adapted from established literature protocols.

  • Reaction Setup : In a 500-mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a gas inlet, place 200 g of molten endo-tetrahydrodicyclopentadiene.

  • Inert Atmosphere : Flush the system with dry nitrogen or argon.

  • Catalyst Addition : While stirring, carefully and portion-wise add 40 g of anhydrous aluminum chloride. An exothermic reaction will occur.

  • Reaction : Heat the reaction mixture to 150-180°C and maintain it for 8-12 hours.

  • Workup : Cool the reaction mixture. The contents will separate into two layers. Carefully decant the upper layer, which contains the adamantane, from the lower tarry layer.

  • Extraction : Rinse the reaction flask and the tarry residue with several portions of petroleum ether (total of 250 mL) and combine with the decanted layer.

  • Purification : Warm the petroleum ether suspension to dissolve the adamantane. Decolorize the solution with activated alumina, filter, and concentrate the filtrate. Cool the concentrated solution in a dry ice/acetone bath to crystallize the adamantane.

  • Isolation : Collect the crystalline adamantane by suction filtration. The product can be further purified by recrystallization from petroleum ether.

Experimental Workflow for Adamantane Synthesis under Inert Atmosphere

G start Start prep_glassware Oven-dry all glassware start->prep_glassware setup_inert Assemble reaction setup under N₂/Ar prep_glassware->setup_inert add_reactant Add molten endo-tetrahydrodicyclopentadiene setup_inert->add_reactant add_catalyst Add anhydrous AlCl₃ in portions add_reactant->add_catalyst reflux Heat to 150-180°C for 8-12h add_catalyst->reflux workup Cool and decant product layer reflux->workup extract Extract with petroleum ether workup->extract purify Decolorize, concentrate, and crystallize extract->purify isolate Isolate adamantane by filtration purify->isolate end End isolate->end

Caption: Workflow for adamantane synthesis under inert atmosphere.

References

Validation & Comparative

1-Adamantanol versus amantadine: a comparative analysis of antiviral activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral properties of 1-Adamantanol and the well-established antiviral drug, amantadine (B194251). While both molecules share the same adamantane (B196018) core, a rigid tricyclic hydrocarbon structure, their antiviral profiles and the extent of scientific investigation into their activities differ significantly. This document aims to objectively present the available experimental data, detail relevant experimental methodologies, and contextualize the findings for researchers in virology and medicinal chemistry.

A thorough review of published scientific literature reveals a significant knowledge gap regarding the antiviral activity of this compound. To date, no peer-reviewed studies presenting experimental data on the efficacy of this compound against any specific virus have been identified. In contrast, amantadine has been the subject of extensive research for decades, particularly for its activity against influenza A virus.

Therefore, this guide will focus on the well-documented antiviral properties of amantadine and, where relevant, discuss the broader antiviral potential of the adamantane scaffold by referencing other derivatives. This approach will provide a valuable perspective on the structure-activity relationships within this class of compounds and highlight opportunities for future research into under-investigated molecules like this compound.

Quantitative Analysis of Antiviral Activity

The antiviral efficacy of a compound is typically quantified by its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). These values represent the concentration of the drug required to inhibit viral replication by 50% in in vitro assays. The following table summarizes the reported antiviral activity of amantadine against various viruses.

CompoundVirusStrainCell LineIC50 / EC50 (µM)Citation
AmantadineInfluenza AA/California/10/09 (H1N1)MDCKNot specified, but used in combination studies[1]
AmantadineInfluenza AWild-Type StrainsNot specified~1 µg/ml[2]
AmantadineSARS-CoV-2Not specifiedVero E683 - 119 (EC50)[3]
AmantadineSARS-CoV-2Not specifiedHuman epithelial cells120 - 130 (IC50)[4]
AmantadineSARS-CoV-2 (Omicron)Not specifiedVero E6 T/A106 (IC50)[4]
This compound All Viruses Not Applicable Not Applicable No Published Data

Note: The efficacy of amantadine against influenza A is highly dependent on the strain, with widespread resistance observed in recent isolates due to mutations in the M2 protein.

Mechanism of Action

Amantadine's primary mechanism of antiviral activity against influenza A virus is the blockade of the M2 proton channel. This viral ion channel is essential for the uncoating of the virus within the host cell's endosomes. By blocking this channel, amantadine prevents the acidification of the viral interior, which is a necessary step for the release of the viral ribonucleoprotein (vRNP) complex into the cytoplasm and subsequent replication.

The emergence of resistance to amantadine is primarily due to single amino acid substitutions in the transmembrane domain of the M2 protein, with the S31N mutation being the most prevalent.

While the antiviral mechanism of this compound is unknown due to a lack of research, other adamantane derivatives have been investigated for their potential to inhibit other viruses, such as coronaviruses, through different mechanisms, including interference with the viral E protein channel.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of amantadine and the general workflow for antiviral testing, the following diagrams are provided.

cluster_endosome Endosome (Acidic Environment) Virus Virus M2_channel M2 Proton Channel Virus->M2_channel H+ influx vRNP Viral Ribonucleoprotein (vRNP) M2_channel->vRNP Acidification triggers release Replication Viral Replication vRNP->Replication Enters Cytoplasm vRNP->Replication Inhibited Pathway Amantadine Amantadine Amantadine->M2_channel Blocks channel Start Start: Compound Screening Cell_Culture Prepare Host Cell Culture Start->Cell_Culture Infection Infect Cells with Virus Cell_Culture->Infection Treatment Treat with Test Compound (e.g., this compound or Amantadine) Infection->Treatment Incubation Incubate Treatment->Incubation Assay Perform Antiviral Assay (e.g., Plaque Reduction, CPE Inhibition) Incubation->Assay Data_Analysis Analyze Data (Calculate IC50/EC50) Assay->Data_Analysis End End: Determine Antiviral Activity Data_Analysis->End

References

Comparative Efficacy of 1-Adamantanol Derivatives In Vitro: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of various 1-Adamantanol derivatives. The unique lipophilic and rigid cage structure of adamantane (B196018) has made it a valuable scaffold in medicinal chemistry, leading to the development of derivatives with significant therapeutic potential. [1][2] This document summarizes key experimental data, details common methodologies, and visualizes relevant biological pathways to facilitate informed decisions in drug discovery and development.

Antiviral Activity

Adamantane derivatives have historically been at the forefront of antiviral research, with amantadine (B194251) being one of the earliest successful antiviral drugs.[1] Research continues to explore new analogues with improved efficacy and broader spectrums of activity.

Quantitative Comparison of Antiviral Activity

The following table summarizes the in vitro antiviral activity of several this compound derivatives against various influenza A virus strains and other viruses.

DerivativeVirus StrainAssayIC₅₀ / EC₅₀Key FindingsReference
AmantadineInfluenza A M2 ChannelPlaque ReductionVaries by strainFirst-generation antiviral; widespread resistance.[3]
RimantadineInfluenza A M2 ChannelPlaque ReductionGenerally more active than amantadineMore favorable pharmacokinetic profile and fewer side effects compared to amantadine.[3]
TromantadineSARS-CoV-2Cell-based assay60–100 μMDemonstrates antiviral activity against SARS-CoV-2.
1'-methyl spiro (adamantane-2,3'-pyrrolidine) maleateHuman and animal influenza A virusesNot specifiedNot specifiedShowed in vitro activity against a range of influenza A viruses.
Enantiomers of enol ester 10A/IIV-Orenburg/29-L/2016(H1N1)pdm09Not specified7.7 μMPotent activity against a modern pandemic strain of influenza A.
Adamantane-pyrazole derivatives 6a and 6cFoot and Mouth Disease Virus (FMDV)Cell-based assay50 µg/ml (in vivo protection)Exhibited antiviral activity with a therapeutic index of 30.
Adamantane-pyrazole derivative 6bFoot and Mouth Disease Virus (FMDV)Cell-based assay40 µg/ml (in vivo protection)Exhibited antiviral activity with a therapeutic index of 30.
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

  • Cell Culture: Confluent monolayers of a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) are prepared in multi-well plates.

  • Virus Infection: The cell monolayers are infected with a known titer of the virus for a specific period to allow for viral adsorption.

  • Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a medium (e.g., agar (B569324) or methylcellulose) containing various concentrations of the test compound.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization and Counting: The cell monolayers are stained (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (IC₅₀) is calculated.

Signaling Pathway: Influenza A M2 Proton Channel Inhibition

Amantadine and its derivatives are known to target the M2 proton ion channel of the influenza A virus, which is crucial for the viral uncoating process within the host cell.

M2_Channel_Inhibition cluster_virus Influenza A Virus cluster_cell Host Cell Virus Virus Endosome Endosome Virus->Endosome Endocytosis M2_Channel M2 Proton Channel Uncoating Viral Uncoating M2_Channel->Uncoating H+ influx vRNP Viral Ribonucleoprotein (vRNP) Replication Viral Replication vRNP->Replication initiates Endosome->M2_Channel Acidification Uncoating->vRNP releases Adamantane_Derivative This compound Derivative Adamantane_Derivative->M2_Channel Blocks

Influenza A M2 Channel Inhibition by Adamantane Derivatives.

Anticancer Activity

The lipophilic nature of the adamantane cage makes it a promising scaffold for the design of anticancer agents, potentially enhancing membrane permeability and interaction with intracellular targets.

Quantitative Comparison of Anticancer Activity

The following table presents the in vitro cytotoxic effects of various adamantane derivatives on different human tumor cell lines.

DerivativeCell LineAssayIC₅₀ (µM)Key FindingsReference
Adamantyl isothiourea derivative 5Hep-G2 (Hepatocellular Carcinoma)MTT7.70Displayed marked cytotoxic effect.
Adamantyl isothiourea derivative 6Hep-G2 (Hepatocellular Carcinoma)MTT3.86Showed the most potent activity against Hep-G2 cells.
1-(2-(Adamantan-1-yl)-1H-indol-5-yl)-3-phenyl thiourea (B124793) (7c)SGC-7901 (Gastric Cancer)MTTNot specifiedExhibited good anti-gastric cancer activity.
(Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imine 5eVarious human tumor cell linesNot specifiedNot specifiedShowed potent inhibitory activity against all tested cell lines.
(Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imine 5kVarious human tumor cell linesNot specifiedNot specifiedShowed potent inhibitory activity against all tested cell lines.
N-aryl 3-hydroxy-2-methylpyridin-4-ones (adamantyl derivatives)HCT 116, H 460, MCF-7Not specifiedLow micromolarActive and selective at low micromolar concentrations.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the adamantane derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Signaling Pathway: TLR4-MyD88-NF-κB Inhibition

Certain adamantane-linked isothiourea derivatives have been shown to suppress the growth of hepatocellular carcinoma by inhibiting the TLR4-MyD88-NF-κB signaling pathway.

TLR4_Pathway_Inhibition cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF_κB NF-κB IκBα->NF_κB Inhibits Nucleus Nucleus NF_κB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Adamantane_Derivative Adamantane-linked isothiourea derivative Adamantane_Derivative->TLR4 Inhibits

Inhibition of the TLR4-MyD88-NF-κB Signaling Pathway.

Antimicrobial Activity

Recent studies have highlighted the potential of adamantane derivatives as antimicrobial agents, addressing the growing concern of bacterial resistance to existing drugs.

Quantitative Comparison of Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of several this compound derivatives.

| Derivative | Microorganism | Assay | MIC (µg/mL) | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Hydrazide-hydrazone derivatives 9, 14, 15, 19 | Gram-positive bacteria | Not specified | 62.5–1000 | Showed the highest antibacterial potential against Gram-positive bacteria. | | | Hydrazide of 1-adamantanecarboxylic acid 19 | Gram-negative bacteria | Not specified | 125–500 | Possessed the highest activity with a moderate effect against Gram-negative bacteria. | | | (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines 5c, 5g, 5l, 5m, 5q | Gram-positive and Gram-negative bacteria | Not specified | Not specified | Displayed potent broad-spectrum antibacterial activity. | | | (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines 5b, 5l, 5q | Candida albicans | Not specified | Not specified | Displayed potent antifungal activity. | | | N'-(3-hydroxy-4-methoxy benzylidene) adamantane-1-carbohydrazide (B96139) (IVAC) and isomers | Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Candida albicans | Not specified | < 1.95 | Exhibited substantial antibacterial and antifungal properties. | |

Experimental Workflow: General Antimicrobial Susceptibility Testing

A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.

MIC_Workflow Start Start Prepare_Compound Prepare serial dilutions of adamantane derivative Start->Prepare_Compound Prepare_Inoculum Prepare standardized microbial inoculum Start->Prepare_Inoculum Inoculate Inoculate dilutions with microbial suspension Prepare_Compound->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at optimal temperature and time Inoculate->Incubate Observe Observe for microbial growth Incubate->Observe Determine_MIC Determine MIC: Lowest concentration with no visible growth Observe->Determine_MIC End End Determine_MIC->End

General Workflow for Antimicrobial Susceptibility Testing.

References

Uncorking the Viral Gateway: A Comparative Guide to 1-Adamantanol and its Efficacy in Blocking Viral Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-Adamantanol derivatives against other antiviral agents targeting viral ion channels. We delve into the experimental data, detailed methodologies, and the underlying mechanisms of action to validate the role of these compounds in antiviral therapy.

Viral ion channels, or viroporins, are essential for the replication of numerous viruses, including Influenza A, Hepatitis C, and SARS-CoV-2. These proteins form pores in the host cell or viral membranes, facilitating the passage of ions and playing a crucial role in viral entry, replication, and release. The adamantane (B196018) class of drugs, with this compound as a foundational structure, were among the first antivirals developed to target these channels. This guide will explore the efficacy of this compound derivatives, amantadine (B194251) and rimantadine (B1662185), and compare them with alternative compounds that have emerged in the ongoing battle against viral diseases.

Mechanism of Action: The Adamantane Blockade

Adamantane derivatives, such as amantadine and rimantadine, function by physically obstructing the pore of the viral ion channel.[1] In the case of the Influenza A M2 proton channel, these drugs bind within the channel's transmembrane domain, preventing the influx of protons into the virion.[1][2] This acidification is a critical step for the uncoating of the virus and the release of its genetic material into the host cell. By blocking this process, adamantanes effectively halt viral replication at an early stage. Similarly, these compounds have been shown to inhibit the p7 ion channel of the Hepatitis C virus (HCV), although the precise mechanism and clinical efficacy have been more variable.[3][4]

cluster_virus Influenza A Virion cluster_endosome Host Cell Endosome Viral RNA Viral RNA M1 Matrix Protein (M1) Viral RNA->M1 attached to Replication Viral Replication Viral RNA->Replication leads to M2 M2 Proton Channel Acidification Endosome Acidification M2->Acidification facilitates H_ion H+ H_ion->M2 enters through Uncoating Viral Uncoating Acidification->Uncoating triggers Adamantane This compound Derivative Adamantane->M2 blocks Uncoating->Viral RNA releases

Mechanism of this compound derivatives in blocking the Influenza A M2 proton channel.

The Rise of Resistance: A Major Hurdle

A significant limitation to the widespread use of adamantane-based drugs has been the rapid emergence of resistant viral strains. In Influenza A, a single amino acid substitution, most commonly S31N in the M2 protein, can render amantadine and rimantadine ineffective. This has spurred the development of new inhibitors that can bypass this resistance mechanism.

Comparative Efficacy of Viral Ion Channel Blockers

The following tables summarize the quantitative data on the inhibitory activity of this compound derivatives and alternative compounds against various viral ion channels.

Table 1: Inhibition of Influenza A M2 Proton Channel
CompoundVirus StrainAssay TypeIC50 / EC50 (µM)Reference
Amantadine Wild-TypeElectrophysiology18.7
V27A MutantElectrophysiology>100
S31N MutantElectrophysiology>100
Rimantadine Wild-TypeElectrophysiology~1
S31N MutantElectrophysiology>100
Spiroadamantane Amine Wild-TypeElectrophysiology18.7
V27A MutantElectrophysiology0.3
Hexamethylene-amiloride (HMA) Wild-TypeElectrophysiology~10
Table 2: Inhibition of Hepatitis C Virus (HCV) p7 Ion Channel
CompoundHCV GenotypeAssay TypeKd / % InhibitionReference
Amantadine Genotype 1bLiposome (B1194612) Permeability AssayModest Inhibition
Genotype J4In vitroIC50 < 0.5 µM
Genotype JFH-1In vitroIneffective
Rimantadine Genotype 1bLiposome Permeability AssayEffective at 1 µM
Genotype 5aNMR Titration-
Hexamethylene-amiloride (HMA) Genotype 1bElectrophysiology-
Table 3: Inhibition of SARS-CoV-2 Viroporins
CompoundViral TargetAssay Type% Inhibition (at 10 µM)Reference
Amantadine Protein EElectrophysiology77%
ORF10ElectrophysiologyEffective
Rimantadine Protein EElectrophysiologyNo Inhibition
Hexamethylene-amiloride (HMA) Protein EElectrophysiology50%
Emodin Protein EElectrophysiology60%
Xanthene Protein EElectrophysiologyEffective
Darapladib Protein 3aCell Viability AssayPotent Antiviral Activity
Flumatinib Protein 3aCell Viability AssayPotent Antiviral Activity

Experimental Protocols

A variety of in vitro and cell-based assays are employed to evaluate the efficacy of viral ion channel blockers.

Electrophysiology in Xenopus laevis Oocytes

This technique directly measures the ion channel activity.

cluster_workflow Electrophysiology Workflow Oocyte Xenopus laevis Oocyte Injection Microinjection Oocyte->Injection cRNA cRNA encoding viral ion channel cRNA->Injection Incubation Incubation (2-4 days) Injection->Incubation TwoElectrode Two-Electrode Voltage Clamp Incubation->TwoElectrode Recording Current Recording TwoElectrode->Recording Analysis Data Analysis (IC50 determination) Recording->Analysis Drug Test Compound (e.g., this compound derivative) Drug->TwoElectrode perfusion of

Workflow for assessing viral ion channel blockers using two-electrode voltage clamp in Xenopus oocytes.

Methodology:

  • Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs.

  • cRNA Injection: Complementary RNA (cRNA) encoding the target viral ion channel is microinjected into the oocytes.

  • Incubation: Oocytes are incubated for 2-4 days to allow for protein expression and insertion into the cell membrane.

  • Two-Electrode Voltage Clamp: The oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.

  • Compound Application: The test compound is perfused into the recording chamber.

  • Data Recording and Analysis: The resulting ion current is recorded before and after the application of the compound to determine the extent of inhibition and calculate the IC50 value.

Liposome-Based Permeability Assay

This cell-free assay assesses the ability of a compound to block ion flux through reconstituted viral channels.

Methodology:

  • Liposome Preparation: Liposomes are prepared with a fluorescent dye encapsulated within them.

  • Protein Reconstitution: The purified viral ion channel protein is incorporated into the liposome membrane.

  • Assay Initiation: The liposomes are placed in a solution that creates an ion gradient, which would normally drive the efflux of the dye through the channel.

  • Compound Addition: The test compound is added to the liposome suspension.

  • Fluorescence Measurement: The release of the fluorescent dye is measured over time using a fluorometer. A decrease in fluorescence intensity in the presence of the compound indicates channel blockade.

Cell-Based Viability/Antiviral Assays

These assays measure the ability of a compound to protect host cells from virus-induced death or to inhibit viral replication.

cluster_workflow Cell-Based Antiviral Assay Workflow Cells Host Cells (e.g., Vero E6) Plate Seed cells in 96-well plate Cells->Plate Compound Add Test Compound Plate->Compound Infection Infect with Virus (e.g., SARS-CoV-2) Compound->Infection Incubation Incubate (e.g., 48h) Infection->Incubation Viability Measure Cell Viability (e.g., MTS assay) Incubation->Viability Analysis Data Analysis (EC50 determination) Viability->Analysis

General workflow for a cell-based antiviral assay to evaluate compound efficacy.

Methodology:

  • Cell Seeding: Host cells susceptible to the virus are seeded in multi-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the test compound.

  • Viral Infection: The cells are then infected with the virus at a specific multiplicity of infection (MOI).

  • Incubation: The infected cells are incubated for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE).

  • Viability Assessment: Cell viability is measured using assays such as the MTS assay, which quantifies the number of living cells.

  • Data Analysis: The concentration of the compound that protects 50% of the cells from virus-induced death (EC50) is calculated.

Conclusion

This compound derivatives, particularly amantadine and rimantadine, have been instrumental in validating the concept of targeting viral ion channels for antiviral therapy. While their clinical utility against Influenza A has been severely hampered by the prevalence of resistant strains, they continue to serve as important research tools. The comparative data presented here highlights the progress made in developing new generations of viral ion channel blockers with improved potency and broader activity against resistant and emerging viruses. The detailed experimental protocols provide a foundation for the continued discovery and evaluation of novel antiviral agents targeting these critical viral proteins. The ongoing research into compounds like spiroadamantane amines and blockers of SARS-CoV-2 viroporins underscores the continued relevance of this antiviral strategy.

References

A Comparative Guide to the Synthesis of 1-Adamantanol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the synthesis of 1-Adamantanol, a key building block for various pharmaceuticals, presents several viable pathways. This guide provides an objective comparison of two prominent synthesis methods: the direct oxidation of adamantane (B196018) and the hydrolysis of 1-bromoadamantane (B121549). The information herein is supported by experimental data to aid in selecting the most suitable method for your research needs.

Comparative Analysis of Synthesis Methods

The selection of a synthesis route for this compound often depends on factors such as desired yield, purity, reaction time, and available starting materials. Below is a summary of the key quantitative data for two common methods.

ParameterDirect Oxidation (Ozonation on Silica (B1680970) Gel)Hydrolysis of 1-Bromoadamantane
Starting Material Adamantane1-Bromoadamantane
Key Reagents Ozone, Silica GelWater (or aqueous acid/base)
Reaction Time ~5 hours (including warm-up)Not specified (typically several hours)
Temperature -78°C to room temperature100-150°C[1]
Pressure Atmospheric0-3 atm[1]
Reported Yield 81-84%[2]>95%[1]
Reported Purity High after recrystallization≥99.5%[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following sections provide experimental protocols for the key methods discussed.

Method 1: Direct Oxidation of Adamantane via Ozonation on Silica Gel

This method provides a direct route to this compound from adamantane.

Materials:

Procedure:

  • A solution of adamantane in pentane is prepared and mixed with silica gel in a round-bottomed flask.

  • The pentane is removed by rotary evaporation at room temperature, leaving adamantane adsorbed on the dry silica gel.

  • The adamantane-silica gel mixture is transferred to an ozonation vessel and cooled to -78°C using a dry ice/isopropanol bath.

  • Oxygen is passed through the vessel for 2 hours.

  • Ozone is then passed through the vessel for approximately 2 hours until the silica gel turns a dark blue color.

  • The cooling bath is removed, and the vessel is allowed to warm to room temperature over 3 hours.

  • The silica gel is transferred to a chromatography column and the product is eluted with ethyl acetate.

  • The solvent is evaporated to yield crude this compound.

  • Purification is achieved by recrystallization from a 1:1 (v/v) mixture of dichloromethane and hexane.

Method 2: Hydrolysis of 1-Bromoadamantane

This two-step method involves the bromination of adamantane followed by the hydrolysis of the resulting 1-bromoadamantane.

Materials:

  • 1-Bromoadamantane

  • Aqueous solvent (e.g., water, aqueous acetone)

Procedure:

  • 1-Bromoadamantane is heated with an aqueous solvent. While specific protocols vary, a common approach involves refluxing 1-bromoadamantane in an aqueous acetone (B3395972) mixture.

  • The reaction is heated to a temperature in the range of 100-150°C.

  • The reaction pressure is maintained between 0 and 3 atm.

  • After the reaction is complete, the mixture is cooled to allow the product to precipitate or is subjected to extraction with an organic solvent.

  • The crude this compound is then purified, typically by recrystallization or sublimation.

Visualizing the Synthesis Workflows

To better illustrate the experimental processes, the following diagrams outline the key steps in each synthesis method.

direct_oxidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Adamantane + Pentane + Silica Gel evaporation Rotary Evaporation (remove pentane) start->evaporation cooling Cool to -78°C evaporation->cooling oxygen Oxygen Flow (2 hours) cooling->oxygen ozone Ozone Flow (~2 hours) oxygen->ozone warm Warm to RT (3 hours) ozone->warm elution Elution with Ethyl Acetate warm->elution evap_product Evaporation elution->evap_product recrystallization Recrystallization (DCM/Hexane) evap_product->recrystallization product This compound recrystallization->product hydrolysis cluster_bromination Step 1: Bromination (assumed) cluster_hydrolysis Step 2: Hydrolysis cluster_workup Work-up & Purification adamantane Adamantane bromination Bromination adamantane->bromination bromoadamantane 1-Bromoadamantane bromination->bromoadamantane reaction Heat with Aqueous Solvent (100-150°C) bromoadamantane->reaction cooling_extraction Cooling/ Extraction reaction->cooling_extraction purification Recrystallization/ Sublimation cooling_extraction->purification product This compound purification->product

References

Spectroscopic Purity Validation of Synthesized 1-Adamantanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of spectroscopic techniques for the validation of synthesized 1-Adamantanol purity, offering supporting experimental data and protocols.

Comparison of this compound and Potential Impurities

The synthesis of this compound can result in several impurities, including unreacted starting materials, side-products, and by-products from purification. Commercially available this compound typically boasts a purity of ≥98% or ≥99%, as determined by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR). Spectroscopic analysis is a powerful tool to identify and quantify these potential impurities.

A summary of key spectroscopic data for this compound and its common impurities is presented in the table below. This data facilitates the identification of contaminants in a synthesized batch of this compound.

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (cm-1)Mass Spec (EI, m/z)
This compound 1.52 (br s, 1H, OH), 1.69 (q, 6H), 1.76 (d, 3H), 2.15 (s, 6H)68.4 (C-OH), 45.4, 36.2, 30.8~3300 (br, O-H), ~2900 (C-H)152 (M+), 135, 95, 79
Adamantane 1.75 (s, 4H), 1.87 (s, 12H)37.8 (CH2), 28.5 (CH)~2900 (C-H)136 (M+), 93, 79, 67
1-Bromoadamantane 1.73 (m, 6H), 2.10 (m, 3H), 2.37 (m, 6H)68.5 (C-Br), 48.7, 35.8, 31.8~2900 (C-H)214/216 (M+, M+2), 135, 93, 79
2-Adamantanol 1.50-2.00 (m, 14H), 3.85 (s, 1H)72.1 (CH-OH), 38.2, 37.9, 33.0, 27.8, 27.4~3350 (br, O-H), ~2900 (C-H)152 (M+), 135, 95, 79
2-Adamantanone 1.80-2.20 (m, 12H), 2.60 (s, 2H)218.0 (C=O), 46.9, 39.0, 37.8, 27.7~2900 (C-H), ~1715 (C=O)150 (M+), 122, 93, 79
1,3-Adamantanediol 1.50-1.80 (m, 14H), 3.80 (s, 2H)69.0 (C-OH), 51.0, 42.0, 36.0, 30.0~3300 (br, O-H), ~2900 (C-H)168 (M+), 150, 133, 93

Experimental Workflow

A systematic workflow is essential for the conclusive spectroscopic validation of this compound purity. The following diagram illustrates the logical progression of analysis.

G cluster_0 Spectroscopic Validation Workflow A Synthesized this compound Sample B NMR Spectroscopy (1H and 13C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Data Analysis and Comparison with Reference Spectra B->E C->E D->E F Purity Assessment E->F G Pure (>99%) F->G Yes H Impure F->H No I Purification Required H->I

A logical workflow for the spectroscopic validation of synthesized this compound purity.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl3) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • 1H NMR Acquisition:

    • Acquire a one-pulse proton spectrum.

    • Set the spectral width to a range of -1 to 10 ppm.

    • Use a 30° pulse angle with a relaxation delay of 1-2 seconds.

    • Acquire a minimum of 16 scans to achieve an adequate signal-to-noise ratio.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C spectrum.

    • Set the spectral width to a range of 0 to 220 ppm.

    • Use a 45° pulse angle with a relaxation delay of 2-5 seconds.

    • Acquire a minimum of 1024 scans.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal (δ 0.00 ppm for 1H and 13C).

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid synthesized this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over a range of 4000 to 400 cm-1.

    • Co-add at least 32 scans to obtain a high-quality spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the synthesized this compound in a volatile solvent such as methanol (B129727) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

  • GC-MS Method:

    • Injection: Inject 1 µL of the prepared solution into the GC.

    • GC Column: Use a standard non-polar column (e.g., HP-5ms).

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • MS Acquisition: Acquire mass spectra in the range of m/z 40-300.

  • Data Analysis: Identify the molecular ion peak (M+) and characteristic fragmentation patterns. Compare the obtained mass spectrum with a reference spectrum of pure this compound. The presence of other peaks in the chromatogram and their corresponding mass spectra will indicate impurities.

A Comparative Guide to the Thermal Stability of 1-Adamantanol and Other Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, cage-like structure of adamantane (B196018) and its derivatives imparts exceptional thermal stability, a critical attribute for their application in drug development, polymer chemistry, and materials science. This guide provides a comparative analysis of the thermal properties of 1-Adamantanol against other key adamantane derivatives. While direct comparative thermogravimetric analysis (TGA) data under uniform conditions is not extensively available in the public domain, this document compiles available thermal data, details the standard experimental methodologies for assessing thermal stability, and presents plausible thermal decomposition pathways.

Comparative Thermal Data

The melting point of a compound is a primary indicator of its thermal stability. A higher melting point generally correlates with greater thermal stability due to stronger intermolecular forces and a more stable crystal lattice. The following table summarizes the melting points of this compound and other relevant adamantane derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound C₁₀H₁₆O152.23~247 (sublimes)[1][2]
AdamantaneC₁₀H₁₆136.23~270 (in sealed capillary)[3]
2-AdamantanolC₁₀H₁₆O152.23258-262[4]
1,3-AdamantanediolC₁₀H₁₆O₂168.23~260[5]
2-AdamantanoneC₁₀H₁₄O150.22256-258 (sublimes)
Adamantane-1-carboxylic acidC₁₁H₁₆O₂180.24172-174

Note: Many adamantane derivatives, including this compound, are known to sublime at or near their melting points. Therefore, melting points are typically determined in sealed capillaries to prevent mass loss.

Experimental Protocols for Thermal Analysis

To rigorously evaluate and compare the thermal stability of adamantane derivatives, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a critical technique for determining the decomposition temperature of a compound.

Objective: To determine the onset temperature of decomposition (Tonset) and the temperature at which 5% mass loss occurs (Td5%), which are key indicators of thermal stability.

Methodology:

  • Sample Preparation: An accurately weighed sample (typically 5-10 mg) of the adamantane derivative is placed into a TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The crucible is placed in a high-precision microbalance within a furnace. The furnace is purged with an inert gas, such as nitrogen or argon, at a consistent flow rate (e.g., 20-50 mL/min) to create an inert atmosphere and prevent oxidation.

  • Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600 °C or higher) at a constant heating rate, typically 10 °C/min.

  • Data Analysis: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve plots the percentage of initial mass versus temperature. The Tonset is determined by the intersection of the baseline with the tangent of the decomposition step. The Td5% is the temperature at which the sample has lost 5% of its initial mass.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature. It is employed to determine melting points, phase transitions, and the enthalpy of fusion.

Objective: To accurately determine the melting point (Tm) and the enthalpy of fusion (ΔHf) of the adamantane derivative.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (2-5 mg) of the adamantane derivative is placed in an aluminum DSC pan. The pan is hermetically sealed to prevent sublimation.

  • Instrument Setup: The sample pan and an empty, sealed reference pan are placed in the DSC cell.

  • Thermal Program: The sample is subjected to a controlled temperature program, typically a heat-cool-heat cycle. A common heating rate is 10 °C/min. The initial heating scan helps to erase the thermal history of the sample.

  • Data Analysis: The DSC thermogram plots the differential heat flow between the sample and the reference as a function of temperature. The melting point is determined as the peak temperature of the endothermic melting event. The area under the melting peak corresponds to the enthalpy of fusion.

Visualizing Experimental Workflows and Decomposition Pathways

The following diagrams, generated using Graphviz, illustrate the general workflow for the thermal analysis of adamantane derivatives and a plausible pathway for their thermal decomposition.

G cluster_workflow General Workflow for Thermal Analysis of Adamantane Derivatives Sample Adamantane Derivative Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA Heating in inert atmosphere DSC Differential Scanning Calorimetry (DSC) Sample->DSC Heating and cooling cycles Data_Analysis Data Analysis TGA->Data_Analysis Mass loss vs. Temperature DSC->Data_Analysis Heat flow vs. Temperature Stability_Assessment Thermal Stability Assessment Data_Analysis->Stability_Assessment Determine Td5%, Tonset, Tm, ΔHf

Workflow for the thermal analysis of adamantane derivatives.

G cluster_decomposition Plausible Thermal Decomposition Pathway of a Substituted Adamantane Adamantane_Derivative Substituted Adamantane (R-Ad) Initiation Initiation: Homolytic Cleavage of R-Ad Bond Adamantane_Derivative->Initiation High Temperature Radicals Adamantyl Radical (Ad•) + Substituent Radical (R•) Initiation->Radicals Propagation Propagation Reactions Radicals->Propagation Hydrogen abstraction, etc. Fragmentation Fragmentation of Adamantane Cage Radicals->Fragmentation Higher Temperatures Products Volatile Products (e.g., smaller hydrocarbons) Propagation->Products Fragmentation->Products

Plausible thermal decomposition pathway for a substituted adamantane.

The thermal decomposition of adamantane derivatives under inert conditions is generally believed to initiate with the homolytic cleavage of the bond between the adamantane core and its substituent, as this is typically the weakest bond. This is followed by a series of radical propagation reactions and, at higher temperatures, fragmentation of the highly stable adamantane cage itself.

Conclusion

The inherent rigidity and strain-free nature of the adamantane cage confer remarkable thermal stability to its derivatives. As evidenced by the high melting points, this compound and its structural congeners are exceptionally stable compounds. The position and nature of substituents on the adamantane core influence the overall thermal stability. For a definitive and quantitative comparison, it is recommended that researchers perform TGA and DSC analyses on the specific adamantane derivatives of interest under standardized conditions. The experimental protocols provided in this guide offer a robust framework for conducting such evaluations, which are essential for the development of new pharmaceuticals and advanced materials where thermal resilience is a key performance criterion.

References

1-Adamantanol: A Validated Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The adamantane (B196018) cage, a rigid, lipophilic, and three-dimensional hydrocarbon, has carved a significant niche in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. First introduced with the discovery of the antiviral properties of amantadine (B194251) in the 1960s, the adamantane moiety is now a key component in drugs targeting a range of diseases, from viral infections and neurodegenerative disorders to diabetes and cancer.[1][2][3] This guide provides a comparative analysis of 1-adamantanol and its derivatives, supported by experimental data, to validate its role as a privileged scaffold in drug discovery.

Physicochemical Properties and Advantages

The utility of the adamantane scaffold stems from its unique structural and physicochemical properties. Its rigid, diamondoid structure provides a stable and predictable framework for the precise spatial orientation of functional groups, which is crucial for optimizing interactions with biological targets.[2][4] The key advantages of incorporating an adamantane moiety include:

  • Enhanced Lipophilicity: The adamantane group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, including the blood-brain barrier. The calculated partition coefficient (cLogP) of a drug can be increased by approximately 3.1 log units with the addition of an adamantane group.

  • Metabolic Stability: The rigid hydrocarbon cage of adamantane is resistant to metabolic degradation, which can protect nearby functional groups from enzymatic cleavage and increase the drug's plasma half-life.

  • Three-Dimensionality: In an era of drug discovery moving beyond "flat" aromatic structures, the bulky, three-dimensional nature of adamantane allows for a more effective exploration of the binding pockets of target proteins.

  • Favorable ADMET Properties: The incorporation of an adamantyl group can modulate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate.

scaffold This compound Scaffold lipophilicity Increased Lipophilicity (e.g., BBB penetration) scaffold->lipophilicity stability Metabolic Stability (Increased half-life) scaffold->stability dimensionality 3D Structure (Enhanced target binding) scaffold->dimensionality admet Improved ADMET Properties scaffold->admet

Key advantages of the this compound scaffold.

Performance Comparison of Adamantane-Based Drugs

The adamantane scaffold has been successfully incorporated into a number of clinically approved drugs, demonstrating its versatility across different therapeutic areas.

DrugTherapeutic AreaMechanism of ActionKey Advantages of Adamantane Moiety
Amantadine Antiviral (Influenza A), Parkinson's DiseaseBlocks the M2 proton channel of the influenza A virus; also has dopaminergic effects.Lipophilicity for CNS penetration.
Rimantadine (B1662185) Antiviral (Influenza A)Blocks the M2 proton channel of the influenza A virus.Enhanced antiviral potency and better tolerability compared to amantadine.
Memantine Alzheimer's DiseaseNon-competitive NMDA receptor antagonist.Controls the orientation of functional groups for optimal receptor binding.
Vildagliptin Type 2 DiabetesDPP-4 inhibitor.Enhances stability and pharmacokinetics.
Saxagliptin Type 2 DiabetesDPP-4 inhibitor.Improves drug stability and half-life.
Adapalene Acne VulgarisRetinoid receptor agonist.Provides a stable, lipophilic core.

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in optimizing the therapeutic potential of adamantane derivatives. For instance, in the development of antiviral agents, modifications to the adamantane core have led to compounds with improved activity against resistant strains of influenza.

A study on adamantyl piperidines showed that the position of substitution on the adamantane ring is critical for antiviral activity. The 1,2-annulated piperidine (B6355638) 92 was 3.3 times more potent than amantadine against Influenza A, while its isomer 91 was inactive. Similarly, the N-methyl derivative of an adamantane spiro-pyrrolidine was found to be three times more active than amantadine in vivo and exhibited a broader antiviral spectrum in vitro.

In the context of P2X7 receptor antagonists, an adamantanyl benzamide (B126) was identified as a potent lead but suffered from poor metabolic stability. By installing bioisosteric fluorine atoms on the adamantane bridgeheads, researchers developed a trifluorinated benzamide with a tenfold increase in metabolic stability and an improved pharmacokinetic profile.

Experimental Protocols

The validation of this compound as a scaffold involves a series of well-defined experimental protocols, from synthesis to biological evaluation.

Synthesis of Adamantane Derivatives

A common starting point for the synthesis of this compound derivatives is the functionalization of the adamantane core, often at the tertiary positions. For example, amantadine can be synthesized from 1-bromoadamantane (B121549).

Protocol for the Synthesis of Amantadine:

  • Formation of N-(1-adamantyl)formamide: 1-bromoadamantane is added to formamide (B127407) and stirred at 85°C.

  • Hydrolysis: The resulting N-(1-adamantyl)formamide is then hydrolyzed to yield 1-aminoadamantane (amantadine).

In Vitro Biological Evaluation

Antiviral Activity Assay (Plaque Reduction Assay): This assay is used to determine the concentration of a compound that inhibits viral replication.

  • Cell monolayers are infected with the virus.

  • The infected cells are then overlaid with a medium containing various concentrations of the adamantane derivative.

  • After incubation, the cells are stained, and the viral plaques (zones of cell death) are counted.

  • The IC50 value (the concentration that inhibits 50% of plaque formation) is calculated.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity: The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • A fresh culture of the test bacterium is prepared.

  • A series of twofold dilutions of the adamantane derivative are prepared in a 96-well microtiter plate.

  • A standardized inoculum of the bacterial culture is added to each well.

  • After incubation, the wells are observed for bacterial growth, and the MIC is determined as the lowest concentration with no visible growth.

cluster_0 Drug Discovery Workflow design Design & Synthesis of Adamantane Derivatives in_vitro In Vitro Evaluation (e.g., IC50, MIC) design->in_vitro in_vivo In Vivo Animal Studies (Efficacy & Toxicity) in_vitro->in_vivo clinical Clinical Trials in_vivo->clinical

A generalized workflow for adamantane-based drug discovery.

Signaling Pathways and Mechanisms of Action

Adamantane derivatives exert their therapeutic effects through various mechanisms of action, often by interacting with specific signaling pathways.

Influenza A M2 Proton Channel Inhibition: Amantadine and rimantadine inhibit the replication of the influenza A virus by blocking the M2 proton channel, an essential component for the virus to uncoat and release its genetic material into the host cell.

cluster_0 Influenza A Replication Cycle virus Influenza A Virus endosome Host Cell Endosome virus->endosome Endocytosis m2_channel M2 Proton Channel endosome->m2_channel uncoating Viral Uncoating replication Viral Replication uncoating->replication m2_channel->uncoating Proton Influx amantadine Amantadine amantadine->m2_channel Blocks

Mechanism of action of Amantadine on the Influenza A M2 proton channel.

NMDA Receptor Antagonism: Memantine is a moderate-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. In Alzheimer's disease, excessive glutamate (B1630785) activity leads to excitotoxicity through overstimulation of NMDA receptors. Memantine blocks the NMDA receptor channel, thereby preventing excessive calcium influx and subsequent neuronal damage.

Conclusion

The this compound scaffold has been unequivocally validated as a privileged structure in medicinal chemistry. Its unique combination of lipophilicity, rigidity, and three-dimensionality offers significant advantages in drug design, leading to compounds with improved pharmacokinetic and pharmacodynamic properties. The clinical success of numerous adamantane-based drugs across a wide range of therapeutic areas underscores the enduring value of this remarkable scaffold. Future research will likely focus on exploring novel substitutions and bioisosteric replacements of the adamantane core to develop next-generation therapeutics with enhanced efficacy and safety profiles.

References

A Comparative Analysis of 1-Adamantanol and 2-Adamantanol: Physicochemical and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the physicochemical and pharmacological properties of 1-Adamantanol and 2-Adamantanol. These two isomers of adamantanol, featuring a hydroxyl group on the rigid tricyclic adamantane (B196018) core, serve as crucial building blocks in medicinal chemistry and materials science. Their unique cage-like structure imparts desirable properties such as high thermal stability and lipophilicity, making them attractive scaffolds in drug design. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes workflows to facilitate a deeper understanding of their similarities and differences.

Physicochemical Properties: A Head-to-Head Comparison

The position of the hydroxyl group, either at the tertiary bridgehead carbon (this compound) or the secondary bridge carbon (2-Adamantanol), significantly influences the physicochemical properties of these isomers. A summary of these properties is presented below.

PropertyThis compound2-Adamantanol
Molecular Formula C₁₀H₁₆OC₁₀H₁₆O
Molecular Weight 152.23 g/mol [1]152.23 g/mol [2]
Appearance White to off-white crystalline solid[3]White to off-white crystalline powder[4]
Melting Point 247 °C (subl.)[5]258-262 °C
Boiling Point 245.8 °C at 760 mmHg~214.73 °C (rough estimate)
Water Solubility Insoluble or sparingly solubleInsoluble
Organic Solvent Solubility Soluble in ethanol, methanol, chloroform, and diethyl etherSoluble in methanol

Pharmacological Landscape: An Overview of Adamantane Derivatives

Direct comparative studies on the pharmacological activities of this compound and 2-Adamantanol are limited in publicly available literature. However, the broader class of adamantane derivatives has been extensively studied, providing valuable insights into their potential biological roles. The adamantane moiety is a well-established pharmacophore, primarily due to its lipophilic nature which can enhance drug-like properties such as metabolic stability and the ability to cross the blood-brain barrier.

Antiviral Activity: Adamantane derivatives, most notably amantadine (B194251) (1-aminoadamantane), have been historically used as antiviral agents against the influenza A virus. Their mechanism of action involves the inhibition of the M2 proton ion channel, which is crucial for viral replication. While this compound itself has been investigated for antiviral properties, its efficacy and specific mechanisms are still under investigation.

Neurological Disorders: The adamantane scaffold is a key feature in drugs targeting the central nervous system. Memantine (1-amino-3,5-dimethyladamantane), an NMDA receptor antagonist, is used in the treatment of Alzheimer's disease. This highlights the potential for adamantane derivatives to modulate ion channels and neuronal signaling pathways. The positioning of functional groups on the adamantane cage is critical for receptor binding and pharmacological activity.

As Building Blocks in Drug Discovery: Both this compound and 2-Adamantanol are valuable starting materials for the synthesis of more complex and biologically active molecules. For instance, 2-Adamantanol has been utilized in the synthesis of the antiallergic drug Mizolastine. The choice between the 1- and 2-isomers allows for precise control over the three-dimensional orientation of substituents, which is a critical aspect of rational drug design.

Due to the scarcity of direct comparative biological data, in-silico methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies are valuable tools for predicting and comparing the potential bioactivities of this compound and 2-Adamantanol. Such computational approaches can help in prioritizing one isomer over the other for further experimental investigation in drug discovery programs.

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of this compound and 2-Adamantanol.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a standard technique for this determination.

Methodology:

  • Sample Preparation: A small amount of the adamantanol isomer is finely ground into a powder.

  • Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.

  • Measurement: The loaded capillary tube is placed in a melting point apparatus. The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording Grind Grind Sample Load Load Capillary Tube Grind->Load Place Place in Apparatus Load->Place Heat Heat Slowly Place->Heat Observe Observe Melting Heat->Observe Record Record Melting Range Observe->Record

Melting Point Determination Workflow
Determination of Solubility

The solubility of a compound in various solvents is a fundamental property that influences its formulation and biological absorption. A common method for determining qualitative solubility is as follows:

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the adamantanol isomer (e.g., 1-5 mg) is placed in a vial.

  • Solvent Addition: A known volume of the solvent (e.g., 1 mL of water or an organic solvent) is added to the vial.

  • Equilibration: The mixture is agitated (e.g., by vortexing or shaking) for a set period at a controlled temperature to ensure equilibrium is reached.

  • Observation: The solution is visually inspected for the presence of undissolved solid. The compound is classified as soluble, partially soluble, or insoluble. For quantitative analysis, the concentration of the dissolved solute in a saturated solution can be determined using techniques like HPLC or UV-Vis spectroscopy.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Weigh Weigh Sample AddSolvent Add Solvent Weigh->AddSolvent Agitate Agitate Mixture AddSolvent->Agitate Observe Visual Observation Agitate->Observe Quantify Quantitative Analysis (optional) Observe->Quantify

Solubility Determination Workflow
Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a classical approach for its determination.

Methodology:

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Sample Dissolution: The adamantanol isomer is dissolved in one of the phases (typically n-octanol).

  • Partitioning: A known volume of the solution is mixed with a known volume of the other phase in a separatory funnel. The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

  • Concentration Measurement: The concentration of the adamantanol isomer in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

LogP_Workflow Start Start Prep Prepare Saturated Octanol and Water Start->Prep Dissolve Dissolve Adamantanol in one phase Prep->Dissolve Partition Mix and Shake in Separatory Funnel Dissolve->Partition Separate Allow Phases to Separate Partition->Separate Measure Measure Concentration in each phase Separate->Measure Calculate Calculate P and LogP Measure->Calculate End End Calculate->End

LogP Determination Workflow (Shake-Flask Method)

Conclusion

This compound and 2-Adamantanol, while sharing the same molecular formula and adamantane core, exhibit distinct physicochemical properties due to the differing positions of their hydroxyl groups. These differences, particularly in melting point and solubility, are important considerations for their application in synthesis and material science. While direct comparative pharmacological data is limited, the extensive research on adamantane derivatives suggests that both isomers hold potential as scaffolds in drug discovery, particularly in the fields of antiviral and neurological therapies. The choice between this compound and 2-Adamantanol as a starting material allows for strategic manipulation of molecular geometry, a key factor in optimizing interactions with biological targets. Further research, including direct comparative biological assays and in-silico studies, is warranted to fully elucidate the therapeutic potential of these versatile molecules.

References

The Adamantane Advantage: A Comparative Guide to the Lipophilicity of 1-Adamantanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of an adamantane (B196018) cage into a drug molecule, often through a 1-adamantanol derivative, is a widely employed strategy in medicinal chemistry to enhance lipophilicity. This guide provides a comparative analysis of the lipophilicity of this compound derivatives against their parent drugs, supported by experimental data and detailed methodologies for assessing this critical physicochemical property.

The bulky and highly lipophilic nature of the adamantane moiety, often referred to as a "lipophilic bullet," can significantly increase a drug's ability to cross biological membranes, thereby improving its pharmacokinetic profile. This enhanced lipophilicity is quantified by the partition coefficient (logP) or the distribution coefficient (logD), with higher values indicating greater lipophilicity.

Comparative Lipophilicity Data

To illustrate the impact of adamantane incorporation, the following table presents a comparison of the octanol-water partition coefficient (logP) for representative parent drugs and their this compound derivatives. An increase in the logP value signifies a substantial shift towards higher lipophilicity.

Compound NameStructureTypeLogP ValueSource
AnilineC₆H₅NH₂Parent Drug0.90 (Experimental)[1]
4-(1-Adamantyl)anilineC₁₆H₂₁NThis compound Derivative4.95 (Calculated)N/A
IbuprofenC₁₃H₁₈O₂Parent Drug3.51 - 3.97 (Experimental)[2][3][4]
This compoundC₁₀H₁₆OReference2.1 (Calculated)

Note: The logP value for 4-(1-Adamantyl)aniline is a computationally predicted value. Experimental values are preferred and will be added as they become available in the literature.

The data clearly demonstrates that the addition of the adamantyl group via a this compound precursor leads to a significant increase in the logP value, indicating a substantial enhancement in lipophilicity.

Experimental Protocols for Lipophilicity Assessment

The determination of logP and logD values is crucial for understanding the pharmacokinetic properties of drug candidates. The two most common experimental methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

Shake-Flask Method (Gold Standard)

This traditional method directly measures the partitioning of a compound between n-octanol and water (or a buffer of a specific pH for logD).

Protocol:

  • Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 for logD measurements).

  • Compound Addition: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • Partitioning: The two phases are combined in a flask and shaken vigorously for a set period (e.g., 1-24 hours) to allow for equilibrium to be reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

G Shake-Flask Method Workflow prep Prepare n-octanol and aqueous phases add Add compound to one phase prep->add shake Shake to equilibrate add->shake separate Separate phases shake->separate analyze Analyze concentration in each phase separate->analyze calc Calculate logP/logD analyze->calc

Caption: Workflow for logP/logD determination using the shake-flask method.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This indirect method estimates logP based on the retention time of a compound on a nonpolar stationary phase. It is a faster and less compound-intensive method compared to the shake-flask technique.

Protocol:

  • Column and Mobile Phase: A reverse-phase HPLC column (e.g., C18 or C8) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol (B129727) or acetonitrile).

  • Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known logP values.

  • Sample Analysis: The test compound is injected into the HPLC system under the same conditions as the standards, and its retention time is measured.

  • Calculation: The retention factor (k') for the test compound is calculated from its retention time and the column dead time. The logP of the test compound is then determined from the calibration curve.

G RP-HPLC Method Workflow setup Set up RP-HPLC system calibrate Inject standards and create calibration curve setup->calibrate inject Inject test compound setup->inject measure Measure retention time inject->measure calculate Calculate logP from calibration curve measure->calculate

Caption: Workflow for logP determination using the RP-HPLC method.

Conclusion

The strategic derivatization of parent drugs with this compound is a proven and effective method for increasing lipophilicity. This modification can lead to improved absorption, distribution, and overall pharmacokinetic properties. The quantitative assessment of this change in lipophilicity through established experimental protocols, such as the shake-flask and RP-HPLC methods, is a critical step in the drug discovery and development process. The data presented in this guide unequivocally demonstrates the significant impact of the adamantane moiety on increasing the logP value, solidifying its role as a valuable tool for medicinal chemists.

References

Unlocking Bioactivity: A Comparative Guide to Computational Models for Predicting 1-Adamantanol and its Derivatives' Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest to accurately predict the biological activity of novel compounds is a cornerstone of efficient drug discovery. 1-Adamantanol and its derivatives, with their unique rigid and lipophilic cage structure, have emerged as a promising scaffold in medicinal chemistry. This guide provides an objective comparison of computational models used to predict the bioactivity of these compounds, supported by experimental data and detailed methodologies.

This report delves into the validation of various computational approaches, including Quantitative Structure-Activity Relationship (QSAR) models, molecular docking, and pharmacophore modeling, by juxtaposing their predictive outputs with real-world experimental findings. While a direct head-to-head comparison for this compound across all model types is not extensively available in the literature, this guide synthesizes data from numerous studies on its derivatives to provide a comprehensive overview of the predictive power of these computational tools.

Performance of Computational Models: A Comparative Summary

The predictive accuracy of computational models is paramount for their utility in drug discovery. The following tables summarize the performance of different models in predicting the bioactivity of various adamantane (B196018) derivatives, offering a benchmark for expected performance.

Table 1: Validation of a 3D-QSAR CoMFA Model for Amino-Adamantane Analogs as Influenza A Inhibitors
Statistical Parameter Value
q² (Cross-validated r²)0.847
r² (Correlation Coefficient)0.867 (for external test set)
Optimal Number of Components4
Standard Error of Prediction0.127
Source: Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies
Table 2: Comparison of Predicted vs. Experimental Bioactivity of Amino-Adamantane Analogs against Influenza A/Hong Kong/68
Compound Experimental IC₅₀ (µM) Predicted Activity (p% inhibition)
Active Compounds< 30> 0.6
Inactive Compound59.710.413
Source: Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies
Table 3: Molecular Docking Scores of Adamantane Derivatives as Potential Poxvirus Inhibitors
Compound Docking Score (kcal/mol)
Derivative 1-8.5
Derivative 2-8.2
Derivative 3-8.1
Source: Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of both experimental and computational results. Below are protocols for key assays used to determine the bioactivity of adamantane derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3]

Plaque Reduction Assay for Antiviral Activity

This assay is the gold standard for measuring the efficacy of antiviral compounds in inhibiting the lytic cycle of a virus.

  • Cell Monolayer Preparation: Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.

  • Virus Infection: Infect the cell monolayers with a known concentration of the virus for 1-2 hours.[4]

  • Compound Treatment: Remove the virus inoculum and add an overlay medium containing various concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).[5]

  • Plaque Visualization and Counting: Fix the cells with a formaldehyde (B43269) solution and stain with crystal violet to visualize and count the plaques. The concentration of the compound that reduces the plaque number by 50% (IC₅₀) is then determined.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizing the Validation Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for validating computational models and a simplified signaling pathway that can be targeted by bioactive compounds.

G cluster_data Data Collection & Curation cluster_model Computational Modeling cluster_validation Model Validation cluster_prediction Prediction & Analysis exp_data Experimental Bioactivity Data qsar QSAR Model Development exp_data->qsar chem_struct Chemical Structures chem_struct->qsar docking Molecular Docking Simulation chem_struct->docking pharma Pharmacophore Modeling chem_struct->pharma internal_val Internal Validation (e.g., Cross-validation) qsar->internal_val external_val External Validation (Test Set) docking->external_val pharma->external_val internal_val->external_val predict Predict Bioactivity of New Compounds external_val->predict analysis Analysis of Structure-Activity Relationships predict->analysis

Workflow for validating computational models for bioactivity prediction.

G cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Gene Expression TF->Gene Binding Response Cellular Response Gene->Response Adamantanol This compound Derivative Adamantanol->Kinase1 Inhibition

Simplified signaling pathway showing a potential target for this compound.

References

Safety Operating Guide

Proper Disposal of 1-Adamantanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1-Adamantanol is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Hazard Considerations

This compound is a crystalline powder that is classified as a hazardous chemical.[1] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] For transportation purposes, it is categorized as a corrosive, acidic, organic solid.[3] Due to these hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[3] All operations should be performed in a well-ventilated area to avoid the formation and inhalation of dust.

Summary of Key Data for this compound

The following table summarizes essential quantitative data for this compound, pertinent to its handling and transportation for disposal.

PropertyValueSource
Chemical Formula C₁₀H₁₆O
Molecular Weight 152.23 g/mol
Appearance White to off-white crystalline powder
Melting Point > 240 °C / 464 °F
Boiling Point 280 °C (lit.)
UN Number UN3261
Transport Hazard Class 8 (Corrosive)
Packing Group III
Proper Shipping Name CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S.

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through a licensed chemical destruction facility, typically involving controlled incineration with flue gas scrubbing. It is imperative not to dispose of this chemical via standard trash or sewer systems.

Phase 1: Waste Segregation and Collection
  • Designate a Waste Container : Use a dedicated, chemically compatible container for this compound waste. The container must be in good condition, free from leaks, and have a secure, leak-proof screw-on cap.

  • Segregate Waste : All materials contaminated with this compound must be treated as hazardous waste. This includes:

    • Unused or expired this compound solid.

    • Contaminated personal protective equipment (gloves, etc.).

    • Lab supplies such as weighing paper, pipette tips, and absorbent materials used for cleaning spills.

    • Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.

  • Label the Container : As soon as waste is added, label the container clearly with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Do not use abbreviations or formulas.

    • The date when waste was first added.

    • The location of origin (e.g., lab and room number).

    • The name and contact information of the principal investigator.

Phase 2: Storage in the Laboratory
  • Secure Storage : Keep the sealed hazardous waste container in a designated, cool, dry, and well-ventilated satellite accumulation area within the laboratory.

  • Secondary Containment : Place the primary waste container inside a secondary container, such as a chemical-resistant tray or bin, to contain any potential leaks.

  • Container Management : Keep the waste container securely closed at all times, except when adding waste.

Phase 3: Arranging for Final Disposal
  • Contact EHS : Follow your institution's specific procedures by contacting the Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide Documentation : Submit a completed hazardous waste information form to your EHS office, accurately listing the contents and quantities of the waste container.

  • Disposal of Empty Containers : A container that previously held this compound must be triple-rinsed with a suitable solvent before it can be disposed of as non-hazardous trash. The solvent rinsate must be collected and disposed of as hazardous waste. After rinsing, deface or remove the original label before discarding the container.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 On-Site Storage cluster_2 Final Disposal start This compound waste generated (solid, solution, or contaminated labware) container Select a compatible, leak-proof hazardous waste container start->container label_container Label container with: 'Hazardous Waste', 'this compound', PI info, and date container->label_container segregate Segregate waste from incompatible chemicals label_container->segregate storage Store sealed container in a designated satellite accumulation area segregate->storage secondary Use secondary containment (e.g., chemical-resistant tray) storage->secondary contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup secondary->contact_ehs documentation Complete and submit waste disposal forms contact_ehs->documentation disposal Licensed hazardous waste vendor collects for final disposal (e.g., incineration) documentation->disposal

Caption: Decision workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Adamantanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe and efficient handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 1-Adamantanol, ensuring the integrity of your research and the safety of your team.

This compound is a white, crystalline powder that presents a low to moderate hazard profile. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory tract. Adherence to proper personal protective equipment (PPE) protocols and handling procedures is crucial to mitigate these risks.

Essential Personal Protective Equipment (PPE)

When working with this compound, a comprehensive PPE strategy is your first line of defense. The following table summarizes the recommended equipment.

PPE CategoryItemSpecifications & Use Case
Hand Protection Chemical-resistant glovesWhile specific permeation data for this compound is not readily available, general guidance for handling alcohols suggests the use of Nitrile or Neoprene gloves.[1][2] Always inspect gloves for integrity before use and replace them immediately if they become contaminated.[3] For incidental contact, a standard nitrile laboratory glove is typically sufficient. For extended handling, a thicker gauge glove or double-gloving is recommended.
Eye Protection Safety glasses with side shields or chemical safety gogglesTo prevent eye irritation from airborne particles, safety glasses with side shields are the minimum requirement.[4] In situations where there is a higher risk of dust generation or splashing, chemical safety goggles should be worn.
Body Protection Laboratory coatA standard laboratory coat should be worn to protect the skin and clothing from accidental spills.
Respiratory Protection NIOSH-approved respiratorIn most cases, handling this compound in a well-ventilated area or a chemical fume hood will not require respiratory protection. However, if there is a potential for significant dust generation, a NIOSH-approved N95 dust mask or a respirator with a particulate filter should be used.[5]

Safe Handling and Operational Workflow

A systematic approach to handling this compound, from preparation to disposal, is critical for safety and efficiency. The following workflow outlines the key steps.

safe_handling_workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures a Conduct Risk Assessment b Gather Required PPE a->b c Work in a Well-Ventilated Area (e.g., Fume Hood) b->c d Weigh and Transfer this compound c->d e Perform Experimental Procedure d->e f Decontaminate Work Surfaces e->f g Dispose of Contaminated Materials f->g h Properly Store or Dispose of Excess this compound g->h i Eye Contact: Flush with Water for 15 mins j Skin Contact: Wash with Soap and Water k Inhalation: Move to Fresh Air l Spill: Sweep up and Place in a Suitable Container

Safe Handling Workflow for this compound

Detailed Experimental Protocol: A Practical Example

The following is a generalized protocol for a reaction involving this compound, illustrating its practical application in a laboratory setting.

Objective: To perform a reaction using this compound as a starting material.

Materials:

  • This compound

  • Appropriate solvent(s)

  • Other reagents as required by the specific reaction

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if refluxing)

  • Heating mantle or oil bath

  • Standard laboratory glassware

Procedure:

  • Preparation:

    • Ensure the fume hood is operational and the work area is clean and uncluttered.

    • Don all required PPE as outlined in the table above.

  • Reaction Setup:

    • In a clean, dry round-bottom flask, add the desired amount of this compound.

    • Add the appropriate solvent and a magnetic stir bar.

    • If the reaction requires an inert atmosphere, purge the flask with nitrogen or argon.

  • Reagent Addition:

    • Slowly add the other reagents to the reaction mixture with stirring.

    • If the reaction is exothermic, consider using an ice bath to control the temperature.

  • Reaction:

    • If heating is required, set up a condenser and heat the mixture to the desired temperature using a heating mantle or oil bath.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction carefully if necessary.

    • Extract the product with a suitable solvent.

    • Wash the organic layer with water and/or brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

    • Filter off the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by recrystallization, chromatography, or other suitable methods.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Excess this compound: Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous waste.

  • Contaminated Materials: Disposable items such as gloves, paper towels, and weighing paper that have come into contact with this compound should be placed in a designated solid hazardous waste container.

  • Liquid Waste: Solvents and solutions containing this compound should be collected in a labeled hazardous liquid waste container. Do not dispose of organic waste down the drain.

Always follow your institution's specific guidelines for hazardous waste disposal.

Summary of Quantitative Data

The following table provides a summary of key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₀H₁₆O
Molecular Weight 152.23 g/mol
Appearance White crystalline powder
Melting Point 281-285 °C
Boiling Point Not available
Solubility Soluble in organic solvents such as ethanol, methanol, and acetone.
Occupational Exposure Limits No specific limits have been established.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.